trans-4-Hydroxy-D-proline hydrochloride
Description
Properties
IUPAC Name |
(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFFQAGTXBSTI-RFKZQXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661343 | |
| Record name | (4S)-4-Hydroxy-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142347-81-7 | |
| Record name | (4S)-4-Hydroxy-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 142347-81-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of trans-4-Hydroxy-D-proline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-4-Hydroxy-D-proline hydrochloride, a valuable chiral building block in modern drug discovery and development. The document details its historical discovery, outlines detailed chemical synthesis protocols, presents key physicochemical data, and illustrates the synthetic pathways through clear, structured diagrams.
Discovery and Historical Context
The journey of 4-hydroxyproline began in 1902 when Hermann Emil Fischer first isolated the amino acid from hydrolyzed gelatin.[1] This naturally occurring form was later identified as trans-4-Hydroxy-L-proline, a critical component of collagen.[1] A few years later, in 1905, Hermann Leuchs accomplished the first chemical synthesis of a racemic mixture of 4-hydroxyproline, paving the way for further investigation into its stereoisomers.[1]
The trans-4-Hydroxy-D-proline ((2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid) enantiomer, unlike its L-isomer, is not a common natural product.[2] Its significance arises primarily from its role as a synthetic intermediate and a chiral synthon in medicinal chemistry.[3] The development of methods to access this "unnatural" stereoisomer was driven by the need for stereochemical diversity in the synthesis of complex molecules, including pharmaceuticals and peptidomimetics. Its preparation is almost exclusively achieved through stereospecific chemical synthesis, most notably by the chemical inversion of the readily available trans-4-Hydroxy-L-proline.[4][5]
Chemical Synthesis of this compound
The most established route to this compound begins with its naturally abundant enantiomer, trans-4-Hydroxy-L-proline. The synthesis involves a double inversion of stereochemistry at the C4 position, a process often facilitated by the Mitsunobu reaction.[6][7] The overall workflow requires protection of the amine and carboxyl groups, two sequential stereochemical inversions at the hydroxyl-bearing carbon, and final deprotection to yield the target hydrochloride salt.
// Nodes A [label="trans-4-Hydroxy-L-proline\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 1: N-Protection\n(e.g., Boc Anhydride)", fillcolor="#FFFFFF", color="#5F6368"]; C [label="N-Boc-trans-4-Hydroxy-L-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Step 2: Esterification\n(e.g., MeI, K₂CO₃)", fillcolor="#FFFFFF", color="#5F6368"]; E [label="N-Boc-trans-4-Hydroxy-L-proline\nMethyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Step 3: First Inversion (Mitsunobu Rxn)\n(DEAD, PPh₃, Benzoic Acid)", fillcolor="#FFFFFF", color="#5F6368"]; G [label="N-Boc-cis-4-Benzoyloxy-L-proline\nMethyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Step 4: Saponification\n(e.g., LiOH)", fillcolor="#FFFFFF", color="#5F6368"]; I [label="N-Boc-cis-4-Hydroxy-L-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Step 5: Second Inversion (Mitsunobu Rxn)\n(DEAD, PPh₃, p-Nitrobenzoic Acid)", fillcolor="#FFFFFF", color="#5F6368"]; K [label="N-Boc-trans-4-(p-Nitrobenzoyloxy)-D-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; L [label="Step 6: Deprotection & Hydrolysis\n(Acidic Conditions, e.g., HCl)", fillcolor="#FFFFFF", color="#5F6368"]; M [label="trans-4-Hydroxy-D-proline\nHydrochloride (Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="Protection"]; B -> C; C -> D [label="Protection"]; D -> E; E -> F [label="SN2 Inversion"]; F -> G; G -> H [label="Deprotection"]; H -> I; I -> J [label="SN2 Inversion"]; J -> K; K -> L [label="Final Deprotection"]; L -> M; } caption: Synthesis workflow from L-proline to D-proline.
Experimental Protocols
The following protocols are representative procedures synthesized from established chemical literature and are intended for an audience of trained professional chemists.
Protocol 1: Synthesis of N-Boc-trans-4-Hydroxy-L-proline Methyl Ester
-
N-Protection: Suspend trans-4-Hydroxy-L-proline (1 eq.) in a 1:1 mixture of Dioxane and Water. Cool the suspension to 0 °C in an ice bath. Add sodium hydroxide (2.5 eq.) and stir until the solution becomes clear. Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) dissolved in dioxane dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Acidify the mixture to pH 2-3 with cold 1 M HCl and extract with ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-Hydroxy-L-proline as a white solid.
-
Esterification: Dissolve the N-Boc-trans-4-Hydroxy-L-proline (1 eq.) in anhydrous N,N-Dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.5 eq.) and iodomethane (MeI, 1.5 eq.). Stir the mixture at room temperature for 12 hours. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford N-Boc-trans-4-Hydroxy-L-proline methyl ester.
Protocol 2: Double Mitsunobu Inversion
-
First Inversion (trans-L to cis-L): Dissolve N-Boc-trans-4-Hydroxy-L-proline methyl ester (1 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and benzoic acid (1.5 eq.) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise, maintaining the temperature below 5 °C.[7] Allow the reaction to warm to room temperature and stir for 16-24 hours. Remove the solvent in vacuo and purify the residue by column chromatography to yield the inverted benzoate ester.
-
Saponification: Dissolve the resulting benzoate ester in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq.) and stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). Neutralize the reaction with 1 M HCl and extract with ethyl acetate. Dry the organic phase and concentrate to yield crude N-Boc-cis-4-Hydroxy-L-proline, which can be used in the next step without further purification.
-
Second Inversion (cis-L to trans-D): Dissolve the crude N-Boc-cis-4-Hydroxy-L-proline (1 eq.), PPh₃ (1.5 eq.), and 4-nitrobenzoic acid (1.5 eq.) in anhydrous THF under nitrogen.[1][6] Cool the solution to 0 °C and add DEAD or DIAD (1.5 eq.) dropwise.[1] Allow the reaction to proceed at room temperature for 24 hours. Concentrate the reaction mixture and purify by flash chromatography to isolate the N-Boc-trans-4-(4-nitrobenzoyloxy)-D-proline derivative.
Protocol 3: Deprotection and Hydrochloride Salt Formation
-
Hydrolysis and Deprotection: Dissolve the purified 4-nitrobenzoate ester from the previous step in a solution of 6 M hydrochloric acid. Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.
-
Isolation: Cool the reaction mixture to room temperature and wash with diethyl ether to remove the liberated 4-nitrobenzoic acid and triphenylphosphine oxide. Concentrate the aqueous layer under reduced pressure to obtain a solid residue.
-
Purification: Recrystallize the crude solid from an ethanol/ether solvent system to yield pure this compound as a white crystalline solid.
Physicochemical and Spectroscopic Data
The quantitative properties of trans-4-Hydroxy-D-proline and its hydrochloride salt are crucial for its application in synthesis and for quality control.
| Property | Value | Reference(s) |
| IUPAC Name | (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | [8] |
| Synonyms | H-D-Hyp-OH, D-Hyp | |
| CAS Number | 3398-22-9 (Free Amino Acid) | [8] |
| 142347-81-7 (Hydrochloride Salt) | [3] | |
| Molecular Formula | C₅H₉NO₃ | [8] |
| Molecular Weight | 131.13 g/mol | [8] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 261 °C (dec.) (Free Amino Acid) | [8] |
| 272-273 °C (dec.) (Hydrochloride Salt) | ||
| Optical Rotation [α]D | +74.0° to +77.0° (c=1, H₂O) (Free Amino Acid) | |
| ¹H NMR (D₂O) | δ (ppm): ~4.45 (t, 1H), ~4.20 (dd, 1H), ~3.40 (m, 2H), ~2.45 (m, 1H), ~2.15 (m, 1H). Note: Shifts are approximate and similar to the L-isomer. | [9][10] |
| ¹³C NMR (D₂O) | δ (ppm): ~177.1 (C=O), ~72.8 (C4-OH), ~62.5 (C2-COOH), ~55.7 (C5-N), ~40.2 (C3). Note: Shifts are approximate and based on the L-isomer. | [9][11] |
| Solubility | Soluble in water. | [12] |
Biological Significance and Applications
While not a component of natural proteins, this compound serves as a critical chiral building block. Its rigid pyrrolidine ring and defined stereocenters make it an invaluable starting material for the synthesis of a wide range of biologically active molecules.[3]
Applications include:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of carbapenem antibiotics, antiviral agents, and other complex pharmaceuticals where precise stereochemical control is essential.
-
Peptidomimetics: Incorporation into peptide sequences can induce specific secondary structures (e.g., turns) and increase resistance to proteolytic degradation.
-
PROTACs and ADC Linkers: N-protected derivatives are used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), highlighting its utility in advanced therapeutic modalities.[13]
The catabolism of the natural L-isomer in some bacteria involves an epimerase that converts trans-4-L-Hyp to cis-4-D-Hyp, which is then further metabolized.[14][15] This natural pathway underscores the biological systems' ability to process different stereoisomers of hydroxyproline, although a direct signaling or metabolic role for the synthetic trans-D-isomer in mammals has not been established.
// Nodes trans_L [label="trans-L-Proline\n(2S, 4R)\nNatural", fillcolor="#FBBC05", fontcolor="#202124"]; cis_L [label="cis-L-Proline\n(2S, 4S)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_D [label="trans-D-Proline\n(2R, 4S)\nSynthetic Target", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cis_D [label="cis-D-Proline\n(2R, 4R)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges trans_L -> cis_L [label="Epimerization at C4\n(e.g., Mitsunobu)"]; cis_L -> trans_D [label="Epimerization at C4\n(e.g., Mitsunobu)"]; trans_L -> trans_D [style=dashed, constraint=false, label="Enantiomers"]; cis_L -> cis_D [style=dashed, constraint=false, label="Enantiomers"]; trans_L -> cis_D [style=dashed, constraint=false, label="Diastereomers"]; cis_L -> trans_D [style=dashed, constraint=false, label="Diastereomers"]; } caption: Isomers of 4-hydroxyproline.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. trans-D-4-Hydroxyproline | 3398-22-9 | FH48690 | Biosynth [biosynth.com]
- 3. This compound | 142347-81-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. trans-4-Hydroxy- D -proline 97 3398-22-9 [sigmaaldrich.com]
- 9. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]
- 10. trans-4-Hydroxy-D-proline(3398-22-9) 1H NMR [m.chemicalbook.com]
- 11. 4-Hydroxyproline | C5H9NO3 | CID 825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemodex.com [chemodex.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
The Stereochemistry of trans-4-Hydroxy-D-proline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stereochemistry of trans-4-Hydroxy-D-proline hydrochloride, a crucial chiral building block in pharmaceutical synthesis. The document elucidates the absolute configuration, conformational features, and spectroscopic properties that define its three-dimensional structure. Detailed summaries of quantitative data, including NMR spectroscopy and specific rotation, are presented in tabular format for clarity. Furthermore, this guide outlines standardized experimental protocols for the stereochemical characterization of this compound and employs graphical representations to illustrate the relationships between the stereoisomers of 4-hydroxyproline and a typical analytical workflow.
Introduction
4-Hydroxyproline, a non-proteinogenic amino acid, is a hydroxylated derivative of proline. It possesses two chiral centers, giving rise to four possible stereoisomers. The precise stereochemical configuration of these isomers is critical, as it dictates their biological activity and incorporation into therapeutic agents. This compound, the subject of this guide, is the D-enantiomer of the naturally occurring trans-4-Hydroxy-L-proline, a major component of collagen.[1][2] Its unique stereochemistry makes it a valuable synthon for creating novel pharmaceuticals and peptidomimetics. Understanding its three-dimensional structure is paramount for rational drug design and development.
Absolute Configuration and Stereoisomers
The stereochemistry of this compound is defined by the spatial arrangement of substituents around its two stereocenters: the alpha-carbon (C2) and the gamma-carbon (C4).
-
Absolute Configuration : The unambiguous IUPAC designation for trans-4-Hydroxy-D-proline is (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid .[3][4] The hydrochloride salt form does not alter the stereochemistry of the molecule itself but affects its physical properties.
-
The (2R) configuration denotes the D-amino acid classification at the alpha-carbon.
-
The (4S) configuration at the gamma-carbon, in conjunction with the (2R) center, defines the trans relationship between the hydroxyl group at C4 and the carboxylic acid group at C2. This means they lie on opposite faces of the pyrrolidine ring.
-
-
Stereoisomers of 4-Hydroxyproline : There are four stereoisomers of 4-hydroxyproline, arising from the two chiral centers. Their relationships are depicted in the diagram below. trans-4-Hydroxy-D-proline and trans-4-Hydroxy-L-proline are enantiomers, as are cis-4-Hydroxy-D-proline and cis-4-Hydroxy-L-proline. The relationship between a trans and a cis isomer is that of diastereomers.
Figure 1. Stereochemical relationships of the four isomers of 4-hydroxyproline.
Quantitative Stereochemical Data
The stereochemistry of this compound is confirmed by empirical data from various analytical techniques.
Optical Rotation
Optical rotation is a key measure of a chiral molecule's ability to rotate plane-polarized light. As enantiomers, the D- and L- forms of trans-4-hydroxyproline rotate light to an equal magnitude but in opposite directions.
| Parameter | Value | Conditions | Reference |
| Specific Rotation [α]D | +76.5° (Calculated for D-isomer) | c = 2.5 in water | [1] |
| Specific Rotation [α]D | -76.5° (Reported for L-isomer) | c = 2.5 in water | [1] |
Note: The hydrochloride salt form may cause slight variations in the measured value.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom. While enantiomers exhibit identical NMR spectra in achiral solvents, the chemical shifts and coupling constants are definitive for the trans-4-hydroxyproline structure. The data presented below is for the L-enantiomer but is applicable to the D-enantiomer.[5]
Table 2: 1H and 13C NMR Chemical Shifts
| Atom Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| C2 (α-carbon) | 4.336 | 62.525 |
| C3 | 2.144, 2.424 | 40.156 |
| C4 (γ-carbon) | 4.657 | 72.793 |
| C5 | 3.354, 3.469 | 55.666 |
| C=O (carboxyl) | - | 177.084 |
Data corresponds to the L-enantiomer (trans-4-Hydroxy-L-proline) measured in D₂O at 298K and pH 7.4.[5] Chemical shifts for the D-enantiomer are identical under these conditions.
Experimental Protocols for Stereochemical Determination
The definitive assignment of the (2R,4S) stereochemistry requires rigorous experimental analysis. The following sections outline the methodologies for key techniques.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous proof of absolute stereochemistry by mapping the atomic positions in three-dimensional space.
Methodology:
-
Crystallization: Crystals of this compound are grown from a supersaturated solution. A common method involves the slow evaporation of a solvent system, such as ethanol/water, at a controlled temperature.
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (~100 K). The crystal is then irradiated with a monochromatic X-ray beam. The resulting diffraction patterns are recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is then built into the electron density and refined against the experimental data to optimize atomic positions, leading to the final structure and the absolute configuration assignment (e.g., via the Flack parameter).
Figure 2. General workflow for small-molecule X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the relative stereochemistry (trans configuration) and overall structure.
Methodology:
-
Sample Preparation: A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, 0.5-0.7 mL) in a standard 5 mm NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer. Standard 1D spectra (¹H, ¹³C) and 2D spectra (e.g., COSY, HSQC) are acquired.
-
¹H NMR: Confirms proton environments and coupling patterns.
-
¹³C NMR: Identifies the number and type of carbon atoms.
-
2D COSY: Establishes ¹H-¹H coupling correlations, confirming the connectivity of the pyrrolidine ring protons.
-
2D HSQC: Correlates directly bonded ¹H and ¹³C atoms, aiding in definitive assignment of all signals.
-
2D NOESY (optional): Can provide through-space correlations to further confirm the trans stereochemistry by observing the spatial proximity of protons on opposite faces of the ring.
-
-
Data Analysis: The acquired spectra are processed (Fourier transform, phasing, baseline correction) and analyzed. Chemical shifts are referenced to an internal standard. The relative stereochemistry is confirmed by analyzing the coupling constants and NOE correlations, which are dependent on the dihedral angles between protons.
Conclusion
The stereochemistry of this compound is definitively established as (2R,4S). This configuration gives rise to its unique chemical and physical properties, which are quantitatively characterized by techniques such as optical polarimetry and NMR spectroscopy. The experimental protocols detailed herein provide a framework for the rigorous stereochemical analysis required in drug discovery and development, ensuring the correct isomer is utilized for achieving desired therapeutic outcomes.
References
- 1. 4-Hydroxyproline | C5H9NO3 | CID 825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 440074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]
An In-depth Technical Guide on the Function of trans-4-Hydroxy-D-proline Hydrochloride in Collagen
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Collagen, the most abundant protein in mammals, owes its characteristic triple helix stability in large part to the post-translational hydroxylation of proline residues to form (2S,4R)-4-hydroxyproline (Hyp). This critical modification is catalyzed by the enzyme prolyl 4-hydroxylase (P4H). Trans-4-Hydroxy-D-proline, a stereoisomer of the naturally occurring L-hydroxyproline, functions as an antagonist in this process. By acting as a competitive inhibitor of P4H, it disrupts the normal hydroxylation of proline residues within procollagen chains. This inhibition leads to the synthesis of under-hydroxylated collagen, which is thermally unstable and fails to form a stable triple helix at physiological temperatures. This guide details the mechanism of action of trans-4-Hydroxy-D-proline hydrochloride, its impact on collagen stability, relevant quantitative data, and the experimental protocols used to elucidate these functions.
Introduction: The Role of Hydroxyproline in Collagen Stability
The structure of collagen is characterized by a repeating Gly-Xaa-Yaa amino acid sequence, where Xaa is often proline and Yaa is frequently 4-hydroxyproline.[1] The hydroxylation of proline at the Yaa position to form Hyp is a crucial post-translational modification that occurs in the lumen of the endoplasmic reticulum.[2] This reaction is catalyzed by prolyl 4-hydroxylase (P4H), an enzyme that requires Fe²⁺, 2-oxoglutarate, O₂, and ascorbate as co-substrates.[3] The resulting Hyp residues are essential for the stability of the collagen triple helix, permitting its sharp twisting and structural integrity through stereoelectronic effects and hydrogen bonding.[1][4] Deficiencies in this process lead to the production of unstable collagen, manifesting in diseases such as scurvy.
trans-4-Hydroxy-D-proline is the D-stereoisomer of the naturally occurring trans-4-hydroxy-L-proline.[5] Due to its structural similarity to L-proline, it can interfere with the enzymatic processes governing collagen synthesis.
Mechanism of Action: Inhibition of Prolyl 4-Hydroxylase
The primary function of trans-4-Hydroxy-D-proline in the context of collagen is its role as an inhibitor of prolyl 4-hydroxylase (P4H). P4H is a key enzyme in collagen biosynthesis, responsible for catalyzing the formation of 4-hydroxyproline.[6] The stability of the collagen triple helix is critically dependent on this hydroxylation.[1]
trans-4-Hydroxy-D-proline acts as a competitive inhibitor with respect to the 2-oxoglutarate co-substrate of P4H.[6][7] By binding to the active site of the enzyme, it prevents the normal hydroxylation of L-proline residues on nascent procollagen chains. This leads to the synthesis of under-hydroxylated procollagen. This "defective" procollagen is unable to fold into a stable triple-helical conformation at body temperature and is often rapidly degraded intracellularly.
dot
Caption: Inhibition of Prolyl 4-Hydroxylase by trans-4-Hydroxy-D-proline.
Quantitative Data
| Inhibitor Compound | Target Enzyme | Inhibition Type | Ki Value | IC50 Value | Reference |
| Pyridine-2,4-dicarboxylate | Prolyl 4-Hydroxylase | Competitive (vs. 2-oxoglutarate) | 2 µM | - | [6] |
| Pyridine-2,5-dicarboxylate | Prolyl 4-Hydroxylase | Competitive (vs. 2-oxoglutarate) | 0.8 µM | - | [6] |
| PythiDC | Collagen P4H1 | Competitive (vs. 2-oxoglutarate) | (0.39 ± 0.04) µM | (4.0 ± 0.2) µM | [7] |
| PyimDC | Collagen P4H1 | Not specified | - | (2.6 ± 0.1) µM | [7] |
This table presents data for known P4H inhibitors to provide context for the expected potency of competitive inhibitors like trans-4-Hydroxy-D-proline.
Experimental Protocols
Several key experimental protocols are employed to study the function of P4H inhibitors and their effects on collagen.
This assay directly measures the enzymatic activity of P4H in the presence of an inhibitor.
Objective: To determine the IC50 or Ki value of an inhibitor for P4H.
Methodology (Succinate Detection Method): [8][9]
-
Reagents: Recombinant human P4H, peptide substrate (e.g., (Pro-Pro-Gly)n), 2-oxoglutarate, FeSO₄, ascorbate, assay buffer (e.g., HEPES), and a succinate detection kit (e.g., Succinate-Glo™).
-
Procedure: a. Dispense the test compound (this compound) at various concentrations into a 384-well plate. b. Add a solution of P4H enzyme to the wells and pre-incubate for 15-30 minutes. c. Initiate the reaction by adding a mixture of the peptide substrate and 2-oxoglutarate. d. Incubate the plate at 37°C for 60 minutes to allow for the enzymatic reaction. e. Stop the reaction and add succinate detection reagents according to the manufacturer's protocol. This typically involves a coupled enzymatic reaction that produces a luminescent or fluorescent signal proportional to the amount of succinate produced. f. Measure the signal using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.[7]
dot
Caption: Experimental workflow for a P4H inhibition assay.
This protocol is used to assess the effect of an inhibitor on the total amount of collagen produced and deposited by cells.
Objective: To quantify the change in collagen deposition in fibroblast cultures treated with this compound.
Methodology (Sirius Red Staining): [10][11][12]
-
Cell Culture: Plate fibroblasts (e.g., human dermal fibroblasts) in a multi-well plate and culture until confluent.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-72 hours). Include a positive control for fibrosis (e.g., TGF-β) and an untreated control.
-
Sample Collection:
-
Medium: Collect the cell culture medium to quantify secreted, soluble collagen.
-
Cell Layer: Wash the cell layer with PBS to remove non-adherent proteins.
-
-
Staining: a. Fix the cell layer with a suitable fixative (e.g., methanol). b. Add Sirius Red staining solution (in picric acid) to each well and incubate. This dye specifically binds to the [Gly-X-Y]n helical structure of collagen. c. Wash extensively with acidified water to remove unbound dye.
-
Quantification: a. Elute the bound dye using a basic solution (e.g., 0.1 M NaOH). b. Transfer the eluate to a new plate and measure the absorbance at ~540 nm.
-
Data Analysis: Compare the absorbance values of treated samples to the controls to determine the percentage change in collagen deposition.
This method determines the thermal stability of collagen by measuring its melting temperature (Tm), which is the temperature at which 50% of the triple helix denatures.
Objective: To measure the decrease in the thermal stability of collagen produced by cells treated with this compound.
Methodology (Circular Dichroism Spectroscopy): [13][14][15]
-
Sample Preparation: Isolate collagen from the cell culture medium or cell layer of treated and untreated cells. This often involves pepsin digestion to remove non-helical telopeptides, followed by salt precipitation.[13]
-
CD Spectroscopy: a. Dissolve the purified collagen in a suitable buffer (e.g., phosphate-buffered saline). b. Place the sample in a quartz cuvette in a CD spectropolarimeter equipped with a temperature controller. c. Monitor the CD signal at a wavelength characteristic of the collagen triple helix (typically ~221-225 nm).[14][16] d. Increase the temperature at a controlled rate (e.g., 0.25°C/min).
-
Data Analysis: a. Plot the CD signal (ellipticity) as a function of temperature. A sharp transition in the signal indicates the unfolding of the triple helix. b. The melting temperature (Tm) is the midpoint of this transition.[13] A lower Tm for collagen from treated cells indicates reduced thermal stability due to under-hydroxylation.
Conclusion
This compound serves as a valuable research tool for studying collagen biosynthesis and the consequences of its disruption. Its function as a competitive inhibitor of prolyl 4-hydroxylase effectively reduces the hydroxylation of proline residues, leading to the formation of thermally unstable collagen. This mechanism underscores the critical role of 4-hydroxyproline in maintaining the structural integrity of one of the body's most important proteins. The experimental protocols detailed herein provide a robust framework for investigating the effects of such inhibitors, offering insights that are crucial for the development of therapeutics targeting collagen-related pathologies, including fibrosis and cancer.[9]
References
- 1. The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl 4-hydroxylases and their protein disulfide isomerase subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quickzyme.com [quickzyme.com]
- 11. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. researching.cn [researching.cn]
An In-depth Technical Guide to trans-4-Hydroxy-D-proline: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and scientific applications of trans-4-Hydroxy-D-proline. This non-proteinogenic amino acid is a valuable chiral building block in synthetic organic chemistry, particularly in the development of novel therapeutics. All quantitative data is presented in structured tables for clarity, and detailed methodologies for key experimental protocols are provided.
Chemical Properties and Structure
trans-4-Hydroxy-D-proline, with the systematic IUPAC name (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid, is a stereoisomer of the more common proteinogenic amino acid, trans-4-hydroxy-L-proline, a primary constituent of collagen.[1][2] Its rigid pyrrolidine ring and chiral centers make it a valuable synthon for introducing conformational constraints in peptides and other bioactive molecules.[3]
Physicochemical Properties
A summary of the key physicochemical properties of trans-4-Hydroxy-D-proline is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | [4] |
| CAS Number | 3398-22-9 | [4] |
| Molecular Formula | C₅H₉NO₃ | [4] |
| Molecular Weight | 131.13 g/mol | [4] |
| Appearance | White to pale pink solid/powder | [1] |
| Melting Point | 261 °C (decomposes) | |
| Boiling Point | 355.2 °C (Predicted) | [5] |
| pKa (4-Hydroxyproline) | pKa1: 1.82 (carboxyl), pKa2: 9.68 (amino) | [6] |
| Solubility | Soluble in water. | [7] |
| Optical Rotation | [α]22/D = +76 ± 2º (c=1 in H₂O) |
Molecular Structure
The structure of trans-4-Hydroxy-D-proline is defined by a five-membered pyrrolidine ring with a carboxylic acid group at position 2 and a hydroxyl group at position 4. The "trans" designation refers to the relative stereochemistry of the hydroxyl group and the carboxylic acid group being on opposite sides of the ring. The specific stereoisomer is defined by the (2R,4S) configuration.
Structural Representations:
-
SMILES: O[C@@H]1CN--INVALID-LINK--C(O)=O
-
InChI: 1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and characterization of trans-4-Hydroxy-D-proline.
Synthesis
trans-4-Hydroxy-D-proline can be synthesized through various chemoenzymatic and enzymatic methods. A common approach involves the enzymatic hydroxylation of D-proline.
Enzymatic Synthesis Protocol:
This protocol is adapted from methods described for the synthesis of hydroxyproline isomers using proline hydroxylases.[8][9][10]
-
Reaction Setup: Prepare a reaction mixture containing D-proline as the substrate, a recombinant D-proline-4-hydroxylase, α-ketoglutarate, ferrous sulfate (Fe²⁺), and L-ascorbic acid in a suitable buffer (e.g., MES buffer, pH 6.5).[10]
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using HPLC or LC-MS to quantify the formation of trans-4-Hydroxy-D-proline.
-
Reaction Termination: Once the reaction reaches completion, terminate it by heat inactivation of the enzyme (e.g., heating at 100°C for 2 minutes).[10]
Purification
Purification of the synthesized trans-4-Hydroxy-D-proline from the reaction mixture is crucial for obtaining a high-purity product.
Purification Protocol:
-
Cell Removal: If whole cells were used for the biotransformation, centrifuge the reaction mixture to pellet the cells.
-
Protein Precipitation: If a cell-free extract was used, precipitate the proteins by adding a solvent like ethanol or by acid precipitation, followed by centrifugation.
-
Ion-Exchange Chromatography: Load the supernatant onto a cation-exchange chromatography column. Wash the column with deionized water to remove unbound impurities. Elute the bound trans-4-Hydroxy-D-proline using a suitable buffer, such as an aqueous ammonia solution.
-
Crystallization: Concentrate the fractions containing the product under reduced pressure and crystallize the product from an appropriate solvent system (e.g., water/ethanol).
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Analytical Characterization
2.3.1. ¹H NMR Spectroscopy:
This protocol provides a general procedure for acquiring a ¹H NMR spectrum.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified trans-4-Hydroxy-D-proline in 0.5-0.7 mL of deuterium oxide (D₂O).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[12]
-
Data Acquisition: Record the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to an internal standard or the residual solvent peak. The expected chemical shifts can be referenced from databases such as the Biological Magnetic Resonance Bank (BMRB).[12]
2.3.2. FT-IR Spectroscopy:
This outlines a standard procedure for solid-state FT-IR analysis.
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by intimately mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.[13]
-
Data Acquisition: Place the KBr pellet or position the ATR crystal in contact with the sample in the sample compartment of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C=O, and C-O stretches.
2.3.3. Mass Spectrometry:
This protocol describes a typical LC-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile with a small amount of formic acid).
-
LC Separation: Inject the sample onto a reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column. Elute the analyte using a gradient of aqueous and organic mobile phases.
-
MS Detection: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. Perform tandem MS (MS/MS) to obtain fragmentation patterns that can confirm the structure. Key fragments often arise from the loss of water and carbon monoxide from the parent ion.[14][15]
Biological Role and Applications in Drug Development
While the L-isomer of 4-hydroxyproline is a key component of collagen and plays a role in hypoxia-inducible factor (HIF) signaling, the biological role of trans-4-Hydroxy-D-proline in mammals is less understood.[16][17] However, bacteria possess metabolic pathways to utilize D-hydroxyproline.[18]
The primary significance of trans-4-Hydroxy-D-proline for researchers lies in its application as a versatile chiral building block in the synthesis of pharmaceuticals and other complex molecules.[3][11]
Role in Drug Development
trans-4-Hydroxy-D-proline is a valuable starting material for the synthesis of a variety of therapeutic agents, including:
-
Carbapenem Antibiotics: The pyrrolidine ring serves as a key structural motif.[1]
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: Used in the management of hypertension.
-
Antiviral and Antitumor Agents: Incorporated into novel drug candidates.[1]
-
Peptide Mimetics and Modified Peptides: The rigid structure of the proline ring is used to control peptide conformation and improve stability and binding affinity.[19]
-
PROTACs (Proteolysis Targeting Chimeras): Used as a linker component in the synthesis of these novel therapeutic modalities.[20]
The workflow for utilizing trans-4-Hydroxy-D-proline in drug development often follows a logical progression from initial synthesis to biological evaluation.
Caption: Drug development workflow utilizing trans-4-Hydroxy-D-proline.
Metabolic Pathways
The metabolism of L-hydroxyproline in mammals is well-characterized and involves its conversion to pyruvate and glyoxylate.[16] In some bacteria, D-hydroxyproline can be metabolized via a pathway involving D-hydroxyproline dehydrogenase.[18]
References
- 1. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. trans-D-4-Hydroxyproline | 3398-22-9 | FH48690 | Biosynth [biosynth.com]
- 6. 4-Hydroxyproline | C5H9NO3 | CID 825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-4-Hydroxy-L-proline ≥99 Hyp [sigmaaldrich.com]
- 8. Enzymatic production of trans-4-hydroxy-l-proline by proline 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google Patents [patents.google.com]
- 11. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]
- 13. researchgate.net [researchgate.net]
- 14. massbank.eu [massbank.eu]
- 15. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]
- 18. Identification and Characterization of d-Hydroxyproline Dehydrogenase and Δ1-Pyrroline-4-hydroxy-2-carboxylate Deaminase Involved in Novel l-Hydroxyproline Metabolism of Bacteria: METABOLIC CONVERGENT EVOLUTION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. medchemexpress.com [medchemexpress.com]
The Natural Landscape of Hydroxyproline Isomers: A Technical Guide for Researchers
An in-depth exploration of the natural occurrence, biosynthesis, and analytical methodologies for hydroxyproline isomers, tailored for researchers, scientists, and drug development professionals.
Introduction
Hydroxyproline, a post-translationally modified imino acid, is a critical component of collagen and plays a vital role in the stability of its triple-helical structure. The hydroxylation of proline residues is a key enzymatic process that gives rise to several isomers, each with distinct distributions and potential physiological significance. This technical guide provides a comprehensive overview of the natural occurrence of hydroxyproline isomers, details the experimental protocols for their analysis, and illustrates the key signaling pathways in which they are involved.
Natural Occurrence and Distribution of Hydroxyproline Isomers
The hydroxylation of proline primarily occurs at the C4 position, leading to the formation of 4-hydroxyproline. Hydroxylation at the C3 position, resulting in 3-hydroxyproline, is less common but functionally important. Both 3- and 4-hydroxyproline can exist as cis or trans stereoisomers with respect to the carboxyl group. The trans-4-hydroxy-L-proline isomer is the most abundant, constituting a significant fraction of the amino acid content in collagen[1].
The ratio of trans-4-hydroxy-L-proline to trans-3-hydroxy-L-proline in whole-body collagens is approximately 100:1[2][3]. However, this ratio can vary depending on the collagen type and tissue. For instance, basement membrane collagen (type IV) contains higher amounts of trans-3-hydroxy-L-proline[4]. The quantitative distribution of these isomers is critical for the structural integrity and function of different collagen types.
Quantitative Data on Hydroxyproline Isomer Distribution
The following tables summarize the available quantitative data on the distribution of hydroxyproline isomers in various biological contexts.
Table 1: Ratio and Abundance of Hydroxyproline Isomers in Collagen
| Isomer | Ratio in Whole-Body Collagen (trans-4-Hyp : trans-3-Hyp) | Abundance in Specific Collagen Types | Source |
| trans-4-hydroxy-L-proline | ~100 | Predominant isomer in most collagen types. | [2][3] |
| trans-3-hydroxy-L-proline | 1 | Higher abundance in Type IV collagen. | [4] |
| Prolyl-3-hydroxylation at Pro944 | - | 66% in Type II collagen of fibrocartilaginous meniscus. | [5] |
| Prolyl-3-hydroxylation at Pro944 | - | ~40% in nucleus pulposus Type II collagen. | [5] |
| Prolyl-3-hydroxylation at Pro986 | - | Fully 3-hydroxylated in Type I collagen of bone and Type II collagen of cartilage. | [5] |
Table 2: Reference Ranges of Hydroxyproline in Human Biological Fluids
| Analyte | Fluid | Reference Range | Source |
| Free Hydroxyproline | Serum | 1.4 - 9.7 µmol/L | [6] |
| Total Hydroxyproline | Serum | 3.8 - 27.2 µmol/L | [6] |
| Free Hydroxyproline | Urine | 10.0 - 72.5 µmol/L | [6] |
| Total Hydroxyproline | Urine | 25.2 - 303.6 µmol/L | [6] |
Biosynthesis of Hydroxyproline Isomers
The formation of hydroxyproline occurs as a post-translational modification of proline residues within procollagen chains in the lumen of the endoplasmic reticulum. This reaction is catalyzed by a family of enzymes called prolyl hydroxylases.
-
Prolyl 4-hydroxylases (P4Hs) are responsible for the synthesis of 4-hydroxyproline.
-
Prolyl 3-hydroxylases (P3Hs) catalyze the formation of 3-hydroxyproline.
These enzymes are non-heme iron-containing dioxygenases that require Fe²⁺, 2-oxoglutarate, and ascorbate as co-factors. The hydroxylation of specific proline residues is crucial for the folding and stability of the collagen triple helix.
Signaling Pathways Involving Hydroxyproline Isomers
Beyond its structural role in collagen, proline hydroxylation is a key regulatory mechanism in cellular signaling, most notably in the response to hypoxia. Prolyl hydroxylase domain (PHD) enzymes regulate the stability of the alpha subunit of the hypoxia-inducible factor (HIF-1α).
Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen as a substrate for PHDs prevents HIF-1α hydroxylation, leading to its stabilization, nuclear translocation, and the activation of hypoxia-responsive genes.
References
- 1. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyproline, Plasma - Amino Acid Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of free and total hydroxyproline by automated flow injection of serum or urine samples from maintenance hemodialysis patients with renal osteodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Pathways of D-Amino Acids: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Historically viewed as enigmatic and rare in higher organisms, D-amino acids are now recognized as crucial signaling molecules and metabolic intermediates in mammals. Their stereochemistry, the mirror image of the canonical L-amino acids, confers unique biological properties, including resistance to degradation by common proteases. This resistance, coupled with their specific enzymatic synthesis and degradation pathways, allows for precise spatial and temporal control of their signaling functions. This technical guide provides an in-depth exploration of the core metabolic pathways involving D-amino acids, with a particular focus on D-serine and D-aspartate, the most abundant and well-characterized of these molecules in mammals. We will delve into their synthesis, degradation, and physiological roles, particularly in the central nervous system. Furthermore, this guide presents detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the field.
Core Metabolic Pathways
The metabolism of D-amino acids in mammals is primarily centered around their synthesis from L-amino acid precursors by racemase enzymes and their degradation by specific oxidases.
Synthesis of D-Amino Acids
The conversion of L-amino acids to their D-enantiomers is catalyzed by a class of enzymes known as racemases.[1] In mammals, two of the most important racemases in the context of D-amino acid metabolism are serine racemase and aspartate racemase.
-
Serine Racemase (SR): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-serine to D-serine.[2] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[3][4] Serine racemase is found in both neurons and astrocytes, and its activity is a primary determinant of D-serine levels in the brain.[4][5]
-
Aspartate Racemase: While less characterized in mammals compared to serine racemase, evidence suggests the existence of an aspartate racemase that converts L-aspartate to D-aspartate.[6] D-aspartate is involved in neurogenesis and endocrine function.[7]
Degradation of D-Amino Acids
The catabolism of D-amino acids is primarily carried out by FAD-dependent oxidases, which exhibit high stereospecificity.
-
D-Amino Acid Oxidase (DAO): DAO is a flavoenzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[8][9] One of its most significant roles is the degradation of D-serine in the brain, thereby regulating its availability for NMDA receptor modulation.[8][10] DAO is predominantly found in the peroxisomes of cells in the kidney, liver, and brain.[11]
-
D-Aspartate Oxidase (DDO): DDO specifically catalyzes the oxidative deamination of acidic D-amino acids, primarily D-aspartate and D-glutamate.[12] This enzyme plays a critical role in controlling the levels of D-aspartate in nervous and endocrine tissues.[13][14]
Physiological Roles and Signaling Pathways
The most well-established physiological roles of D-amino acids in mammals are in the central nervous system, where they act as neuromodulators.
D-Serine and NMDA Receptor Signaling
D-serine is a potent co-agonist at the glycine-binding site of the NMDA receptor.[2][15] The binding of both glutamate to the GluN2 subunit and a co-agonist (like D-serine or glycine) to the GluN1 subunit is required for receptor activation.[4][15] This activation leads to the opening of the ion channel, allowing the influx of Ca²⁺ into the neuron.[4] This calcium influx triggers a cascade of downstream signaling events that are fundamental for synaptic plasticity, learning, and memory.[4][13]
D-Aspartate in Neuroendocrine Function
D-aspartate is found in high concentrations in neuroendocrine tissues, such as the pituitary and pineal glands, where it is involved in the regulation of hormone synthesis and secretion.[14][16] For instance, D-aspartate has been shown to stimulate the release of prolactin, luteinizing hormone (LH), and growth hormone (GH) from the anterior pituitary gland.[16] It also acts as an agonist at the NMDA receptor, suggesting a role in modulating neuronal activity in these regions.[17]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and concentrations of D-amino acids in mammalian systems.
Table 1: Kinetic Parameters of Key Enzymes in D-Amino Acid Metabolism
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference(s) |
| D-Amino Acid Oxidase (DAO) | Human | D-Alanine | 1.3 ± 0.2 | 5.2 ± 0.1 | [18] |
| Human | D-Serine | - | - | [19] | |
| Human | D-Cysteine | - | - | [19] | |
| Pig (kidney) | D-Alanine | 1.7 ± 0.3 | 7.3 ± 0.6 | [18] | |
| Rat | D-Alanine | 140 ± 20 | 27 ± 1 | [18] | |
| D-Aspartate Oxidase (DDO) | Human | D-Aspartate | - | 81.3 | [20] |
| Human | D-Glutamate | - | 11.3 | [20] | |
| Human | N-methyl D-aspartate | - | 73.6 | [20] | |
| Porcine (kidney) | D-Aspartate | > 0.2 (Substrate Activation) | - | [21] | |
| Porcine (kidney) | D-Glutamate | > 4 (Substrate Activation) | - | [21] | |
| Serine Racemase | Rat | L-Serine | ~10 | 5 µmol/mg/h (Vmax) | [22] |
| Rat | D-Serine | ~60 | 22 µmol/mg/h (Vmax) | [22] |
Table 2: Concentrations of D-Serine and D-Aspartate in Mammalian Tissues
| D-Amino Acid | Tissue | Species | Concentration | Reference(s) |
| D-Serine | Forebrain | Rat | High levels | [5][23] |
| Extracellular space (brain) | Rat | ~5 µM | [6] | |
| D-Aspartate | Embryonic Prefrontal Cortex | Human | 0.036 µmol/g | [14] |
| Adult Prefrontal Cortex | Human | 0.008 µmol/g | [14] | |
| Adenohypophysis | Rat | 78 ± 12 nmol/g | [24] | |
| Hypothalamus | Rat | 55 ± 9 nmol/g | [24] | |
| Pineal Gland | Rat | Highest in any mammalian tissue | [25] |
Experimental Protocols
This section provides detailed methodologies for key experiments in D-amino acid research.
Protocol 1: Quantification of D-Amino Acids by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method for the analysis of amino acid composition using pre-column derivatization with o-phthaldialdehyde (OPA) followed by reverse-phase HPLC with fluorescence detection.
1. Sample Preparation (Hydrolysis):
-
Weigh approximately 100 mg of homogenized tissue into a hydrolysis tube.
-
Add 10 mL of 6N HCl.
-
Seal the tube under nitrogen and incubate at 110-120°C for 24 hours.[10]
-
After cooling, filter the hydrolysate to remove any particulate matter.[10]
-
Evaporate the filtrate to dryness under vacuum to remove the acid.[10]
-
Re-dissolve the residue in a known volume of ultrapure water or a suitable buffer for HPLC analysis.[10]
2. Derivatization:
-
Mix a defined volume of the hydrolyzed sample with an OPA/thiol reagent solution.[26]
-
Allow the reaction to proceed for a specific time (typically 1-2 minutes) at room temperature to form fluorescent isoindole derivatives.[26]
3. HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector (Excitation: ~330-340 nm, Emission: ~418-450 nm).[26][27]
-
Separate the amino acid derivatives using a gradient elution program with appropriate mobile phases (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).[27]
-
Identify and quantify the D-amino acids by comparing their retention times and peak areas to those of known standards.[10]
References
- 1. air.unimi.it [air.unimi.it]
- 2. D-Serine: a co-agonist of the N-methyl-D-aspartate (NMDA) receptor_Chemicalbook [chemicalbook.com]
- 3. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure and kinetic properties of human d-aspartate oxidase, the enzyme-controlling d-aspartate levels in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 11. scispace.com [scispace.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current knowledge of D-aspartate in glandular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies [frontiersin.org]
- 18. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uniprot.org [uniprot.org]
- 21. Functional and structural characterization of D-aspartate oxidase from porcine kidney: non-Michaelis kinetics due to substrate activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. d-Serine as a Neuromodulator: Regional and Developmental Localizations in Rat Brain Glia Resemble NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. D-aspartate localizations imply neuronal and neuroendocrine roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. usp.org [usp.org]
- 27. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
The Pivotal Role of Proline Isomerization in Protein Folding: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cis-trans isomerization of peptidyl-prolyl bonds is a fundamental, rate-limiting step in the folding of many proteins. This unique conformational switch, dictated by the constrained cyclic structure of proline, introduces kinetic bottlenecks that significantly influence protein folding pathways, stability, and function. The cellular machinery has evolved a dedicated class of enzymes, the peptidyl-prolyl isomerases (PPIases), to catalyze this otherwise slow process, highlighting its critical importance in maintaining protein homeostasis. Dysregulation of proline isomerization is increasingly implicated in a host of human pathologies, including neurodegenerative diseases and cancer, making the enzymes that govern this process attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core principles of proline isomerization, the mechanistic roles of PPIases, and the experimental methodologies employed to investigate this crucial aspect of protein biology.
Introduction: The Proline Enigma in Protein Architecture
The polypeptide chain, the fundamental building block of proteins, is generally flexible, allowing for the rapid adoption of a multitude of conformations en route to its final, functional three-dimensional structure. However, the peptide bond preceding a proline residue (the X-Pro bond) presents a significant exception. Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the steric hindrance between the preceding residue's side chain and proline's δ-carbon is comparable in both the cis and trans isomers.[1] This results in a relatively low free energy difference between the two states, allowing for the significant population of the cis isomer in unfolded polypeptide chains.[2]
The spontaneous interconversion between the cis and trans conformations is an intrinsically slow process, with activation energies around 20 kcal/mol, leading to half-lives on the order of seconds to minutes.[3] This timescale is often much slower than the other events in protein folding, such as the formation of secondary and tertiary structures. Consequently, proline isomerization can become the rate-limiting step in the overall folding process, creating kinetic traps and a heterogeneous population of folding intermediates.[4]
The Catalysts of Conformational Change: Peptidyl-Prolyl Isomerases (PPIases)
To overcome the kinetic barrier of proline isomerization, cells employ a class of enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases). These molecular chaperones accelerate the rate of isomerization by factors of up to 10^6, thereby facilitating efficient protein folding and regulating protein function.[1] The major families of PPIases include:
-
Cyclophilins (CyPs): These were the first PPIases to be discovered and are characterized by their binding to the immunosuppressive drug cyclosporin A.[5][6]
-
FK506-Binding Proteins (FKBPs): This family is defined by its interaction with the immunosuppressants FK506 (tacrolimus) and rapamycin.[5][6]
-
Parvulins: This family includes the well-studied Pin1, which is unique in its specific recognition and isomerization of phosphorylated Ser/Thr-Pro motifs, playing a crucial role in cell signaling.[7][8][9]
These enzyme families are structurally distinct and utilize different catalytic mechanisms to lower the activation energy of proline isomerization, often involving a "twisted amide" transition state.[10] Their diverse substrate specificities and cellular localizations underscore their involvement in a wide array of biological processes.
Quantitative Insights into Proline Isomerization
The kinetics and thermodynamics of proline isomerization have been extensively studied in model peptides and proteins. The following tables summarize key quantitative data to provide a comparative overview.
Table 1: Uncatalyzed Proline cis-trans Isomerization Rates in Model Peptides
| Peptide Sequence | Conditions | kt→c (s-1) | kc→t (s-1) | Reference |
| Gly-Pro | 25 °C, pH 7.0 | ~2.5 x 10-3 | ~1.0 x 10-2 | [1] |
| Ala-Pro | 25 °C, pH 7.0 | ~1.5 x 10-3 | ~6.0 x 10-3 | [1] |
| Tyr-Pro | 25 °C, pH 7.0 | ~1.0 x 10-3 | ~4.0 x 10-3 | [3] |
Table 2: Kinetic Parameters of Peptidyl-Prolyl Isomerases
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Bovine Cyclophilin | Suc-Ala-Ala-Pro-Phe-pNA | 0.98 | 13200 | 1.35 x 107 | [11] |
| Human Cyclophilin | Suc-Ala-Ala-Pro-Phe-pNA | 0.87 | 12700 | 1.46 x 107 | [11] |
| Bovine FKBP12 | Suc-Ala-Leu-Pro-Phe-pNA | 0.52 | 344 | 6.62 x 105 | [11] |
Table 3: Inhibition Constants (Ki) of Selected PPIase Inhibitors
| Inhibitor | Enzyme | Ki (nM) | Reference |
| Cyclosporin A | Cyclophilin A | ~2.5 | [5] |
| FK506 (Tacrolimus) | FKBP12 | ~0.4 | [5] |
| Juglone | Pin1 | ~1.5 x 103 | [5] |
Experimental Methodologies for Studying Proline Isomerization
A variety of biophysical and biochemical techniques are employed to investigate the kinetics, thermodynamics, and biological consequences of proline isomerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying proline isomerization at atomic resolution. The slow timescale of the process often allows for the direct observation of separate signals for the cis and trans conformers.
Detailed Methodology:
-
Sample Preparation: Prepare a sample of the 15N- or 13C-labeled protein of interest in a suitable buffer. The concentration should be optimized for the specific NMR experiment (typically 0.1-1 mM).
-
Data Acquisition: Acquire a series of two-dimensional 1H-15N HSQC or 1H-13C HSQC spectra at different temperatures.
-
Resonance Assignment: Assign the backbone amide or carbon resonances for both the cis and trans isomers. This can be challenging and may require the use of multidimensional NMR experiments (e.g., HNCA, HNCACB).
-
Equilibrium Constant Determination: The equilibrium constant (Keq) for isomerization can be determined by integrating the peak volumes of the corresponding cis and trans resonances.
-
Thermodynamic Analysis: By measuring Keq at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined using the van't Hoff equation.[12]
-
Kinetic Analysis: Exchange spectroscopy (EXSY) experiments can be used to measure the rates of interconversion between the cis and trans states.
Stopped-Flow Fluorescence Spectroscopy
This technique is ideal for monitoring the rapid kinetics of protein folding and unfolding that are often coupled to proline isomerization.
Detailed Methodology:
-
Sample Preparation: Prepare two solutions: one containing the unfolded protein in a denaturant (e.g., guanidinium chloride or urea) and the other containing the refolding buffer. The protein should ideally contain an intrinsic fluorophore (e.g., tryptophan) or be extrinsically labeled with a fluorescent probe that is sensitive to its local environment.
-
Instrument Setup: Use a stopped-flow instrument equipped with a fluorescence detector. Set the excitation and emission wavelengths appropriate for the fluorophore.
-
Mixing and Data Acquisition: Rapidly mix the unfolded protein solution with the refolding buffer to initiate folding. The instrument will record the change in fluorescence intensity or anisotropy over time.[13]
-
Data Analysis: The resulting kinetic traces are typically fitted to single or multiple exponential equations to extract the rate constants for the different folding phases. Slow phases are often indicative of proline isomerization.[14] Double-jump experiments, where the protein is first unfolded and then refolded after a variable delay, can be used to further dissect the contribution of proline isomerization to the folding kinetics.[13]
Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS is a gas-phase technique that separates ions based on their size and shape (collision cross-section), allowing for the differentiation of conformational isomers, including the cis and trans forms of proline-containing peptides and proteins.[15][16]
Detailed Methodology:
-
Sample Preparation: Prepare a solution of the protein or peptide of interest in a volatile buffer (e.g., ammonium acetate).
-
Ionization: Introduce the sample into the mass spectrometer using a soft ionization technique such as electrospray ionization (ESI).
-
Ion Mobility Separation: The ions are guided into a drift tube filled with an inert buffer gas. An electric field propels the ions through the drift tube, and their drift time is measured. Compact cis isomers will generally have shorter drift times than more extended trans isomers.[17][18]
-
Mass Analysis: Following ion mobility separation, the ions are analyzed by a mass spectrometer to determine their mass-to-charge ratio.
-
Data Analysis: The arrival time distribution (ATD) from the ion mobility separation provides information on the different conformational states present in the sample. By calibrating with known standards, the collision cross-section (CCS) for each conformer can be determined.
Chymotrypsin-Coupled Assay for PPIase Activity
This is a classic and widely used spectrophotometric assay to measure the catalytic activity of PPIases.
Detailed Methodology:
-
Principle: The assay utilizes a chromogenic peptide substrate, such as N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The protease α-chymotrypsin can only cleave the peptide bond following the phenylalanine when the preceding Ala-Pro bond is in the trans conformation, releasing the yellow-colored p-nitroanilide.[19]
-
Reagents:
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0).
-
PPIase enzyme solution.
-
α-chymotrypsin solution.
-
Substrate stock solution (Suc-AAPF-pNA dissolved in a solvent like trifluoroethanol containing LiCl to increase the cis population).
-
-
Procedure: a. Equilibrate the assay buffer and PPIase solution to the desired temperature (e.g., 10°C) in a spectrophotometer cuvette. b. Add the chymotrypsin solution. c. Initiate the reaction by adding the substrate stock solution. d. Monitor the increase in absorbance at 390 nm over time.[20]
-
Data Analysis: The initial rate of the reaction is proportional to the PPIase activity. Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at various substrate concentrations.[11][21]
Signaling Pathways and Logical Relationships
Proline isomerization, particularly when catalyzed by the PPIase Pin1, acts as a critical molecular switch in a variety of signaling pathways, regulating protein-protein interactions, protein stability, and enzyme activity.
The Pin1 Signaling Pathway in Cancer
Pin1 is overexpressed in many human cancers and plays a crucial role in tumorigenesis by modulating the activity of numerous oncoproteins and tumor suppressors.[7][8][9]
Caption: The Pin1 signaling network in cancer.
Proline Isomerization in Tau Pathology and Alzheimer's Disease
The hyperphosphorylation of the microtubule-associated protein Tau is a hallmark of Alzheimer's disease. Pin1 has been shown to interact with phosphorylated Tau, and its dysregulation is implicated in the progression of the disease.[4][22][23]
Caption: The role of Pin1-mediated Tau isomerization in Alzheimer's.
Experimental Workflow for Studying Proline Isomerization
A typical experimental workflow to investigate the role of proline isomerization in a protein of interest is outlined below.
Caption: A generalized experimental workflow.
Proline Isomerization in Drug Development
The critical role of PPIases in various diseases has made them attractive targets for drug development.[5][24][25] Inhibitors of cyclophilins and FKBPs are already in clinical use as immunosuppressants. More recently, efforts have focused on developing specific inhibitors for other PPIases, such as Pin1, for the treatment of cancer and neurodegenerative diseases.[26][27] The development of isoform-specific inhibitors is a key challenge due to the conserved nature of the active sites within PPIase families.
Conclusion
Proline isomerization is a fundamental and fascinating aspect of protein science with profound implications for protein folding, function, and regulation. The slow intrinsic rate of this conformational change and its catalysis by dedicated enzymes underscore its importance in cellular physiology. The methodologies outlined in this guide provide a robust toolkit for researchers to dissect the intricate roles of proline isomerization in their systems of interest. A deeper understanding of this process will undoubtedly pave the way for novel therapeutic strategies targeting a range of debilitating human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic Origin of Prolyl Peptide Bond Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline Isomer-Specific Antibodies Reveal the Early Pathogenic Tau Conformation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Peptidylprolyl isomerase inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Prolyl cis/trans isomerase signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolyl isomerase Pin1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. scispace.com [scispace.com]
- 12. Proline isomerization in the C-terminal region of HSP27 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early Events in Protein Folding Explored by Rapid Mixing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 15. espublisher.com [espublisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Prolyl isomerase - Wikipedia [en.wikipedia.org]
- 20. Characterization of Peptidyl-Prolyl Cis-Trans Isomerase- and Calmodulin-Binding Activity of a Cytosolic Arabidopsis thaliana Cyclophilin AtCyp19-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biokin.com [biokin.com]
- 22. The emerging role of peptidyl-prolyl isomerase chaperones in tau oligomerization, amyloid processing and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The emerging role of peptidyl‐prolyl isomerase chaperones in tau oligomerization, amyloid processing, and Alzheimer's disease | Semantic Scholar [semanticscholar.org]
- 24. selcia.com [selcia.com]
- 25. Peptidyl-Proline Isomerases (PPIases): Targets for Natural Products and Natural Product-Inspired Compounds: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Peptidyl Prolyl Cis Trans Isomerase (EC 5.2.1.8) Drugs in Development by Therapy Areas and Indications, Stages, MoA, RoA, Molecule Type and Key Players [globaldata.com]
- 27. Peptidyl-prolyl isomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of trans-4-Hydroxy-D-proline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trans-4-Hydroxy-D-proline is an unnatural isomer of hydroxyproline, a major component of collagen. Its detection and quantification are crucial in various research fields, including the study of metabolic pathways, analysis of protein structure, and quality control of pharmaceuticals. This document provides detailed application notes and protocols for the analytical determination of trans-4-Hydroxy-D-proline hydrochloride using various chromatographic and mass spectrometric techniques.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique for the separation and quantification of hydroxyproline isomers. Derivatization is often employed to enhance detection sensitivity and chromatographic resolution.
Application Note: Chiral Separation of Hydroxyproline Stereoisomers by HPLC
This method allows for the specific detection of hydroxyproline stereoisomers after chiral resolution by ligand-exchange chromatography and post-column derivatization with 7-chloro-4-nitrobenzo-2-oxa-l,3-diazole (NBD-Cl).[1][2] The addition of ethylenediaminetetraacetic acid (EDTA) to the reaction mixture is effective for the post-column reaction.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | trans-4-Hydroxy-L-proline | [1] |
| Linearity Range | 7.6 pmol to 7600 pmol | [1] |
| Detection Method | Spectrofluorometric | [1] |
| Excitation Wavelength | 503 nm | [1] |
| Emission Wavelength | 541 nm | [1] |
Experimental Protocol: HPLC with Post-Column Derivatization
Instrumentation:
-
HPLC system equipped with a pump, injector, column oven, and spectrofluorometric detector.
-
Ligand-exchange chromatography column (e.g., Sumichiral OA-5000, 4.6 x 250 mm).[1]
-
Post-column reaction system.
Reagents:
-
Mobile Phase: 1 mM aqueous copper sulfate solution.[1]
-
Borate Buffer: 0.3 M, pH 9.6, containing 25 mM EDTA.[1]
-
Derivatization Reagent: 1 g/L 7-chloro-4-nitrobenzo-2-oxa-l,3-diazole (NBD-Cl) in methanol.[1]
-
Standard: this compound.
Procedure:
-
Chromatographic Separation:
-
Post-Column Derivatization:
-
Detection:
-
Detect the NBD derivatives using a spectrofluorometric detector with excitation at 503 nm and emission at 541 nm.[1]
-
Workflow Diagram: HPLC with Post-Column Derivatization
Caption: Workflow for HPLC analysis with post-column derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS offers high sensitivity and specificity for the quantification of trans-4-Hydroxy-D-proline in complex biological matrices.
Application Note: Quantification of trans-4-Hydroxy-L-proline in Canine Serum
This LC-MS/MS method was developed and validated for the measurement of endogenous trans-4-hydroxy-l-proline concentrations in canine serum.[3][4] The method is sensitive, specific, precise, and accurate.[3] No derivatization is required for this direct detection method.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | trans-4-Hydroxy-L-proline | [3][4] |
| Internal Standard | D3-trans-4-hydroxy-l-proline | [4] |
| Linear Range | 0.01 to 2.50 ng/mL | [4] |
| LLOQ | 0.005 ng/mL | [4] |
| Intra-assay CV | 2.1% to 3.0% | [4] |
| Inter-assay CV | 3.2% to 5.3% | [4] |
| Relative Error | -2.3% to 7.8% | [4] |
Experimental Protocol: LC-MS/MS without Derivatization
Instrumentation:
-
LC-MS/MS system consisting of a high-performance liquid chromatography system and a tandem mass spectrometer.[4]
-
C18 analytical column.[4]
Reagents:
-
Mobile Phase A: 50% Methanol / 50% DI Water / 0.05% Acetic Acid.[5]
-
Mobile Phase B: 97% Acetonitrile / 3% DI Water / 0.05% Acetic Acid.[5]
-
Internal Standard: D3-trans-4-hydroxy-l-proline.[4]
-
Standard: this compound.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in a methanol diluent.[5]
-
Dilute the stock aliquot with a 50% Solvent A and 50% Solvent B mixture to the final desired concentration.[5]
-
Filter the solution using a 0.45 µm syringe filter before injection.[5] For biological samples, protein precipitation is typically required.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Workflow Diagram: Direct LC-MS/MS Analysis
Caption: Workflow for direct LC-MS/MS analysis of hydroxyproline.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is mandatory to increase the volatility of amino acids like hydroxyproline.
Application Note: Analysis of Hydroxyproline in Bone Hydrolysates
A validated GC-MS method for the analysis of hydroxyproline in rat femur is reported.[6] The method involves extraction with an anion exchange resin and derivatization to form N(O)-tert-butyldimethylsilyl derivatives.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | 4-hydroxyproline | [6] |
| Internal Standards | Pipecolic acid, 3,4-dehydroproline, n-tetracosane | [6] |
| Derivatization | N(O)-tert-butyldimethylsilyl | [6] |
| Limit of Detection | 0.233 µmol/L in bone hydrolysate | [6] |
| Coefficient of Variation | 5.8% | [6] |
| Monitored Ions (m/z) | 314 (Hyp), 198 (pipecolic acid), 256 (dehydroproline), 57 (n-tetracosane) | [6] |
Experimental Protocol: GC-MS with Silylation
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amino acid analysis.
Reagents:
-
Anion exchange resin.
-
Derivatization reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Internal standards: Pipecolic acid, 3,4-dehydroproline, n-tetracosane.[6]
-
Standard: this compound.
Procedure:
-
Sample Preparation (Hydrolysis and Extraction):
-
Hydrolyze the sample (e.g., bone tissue) using 6 M HCl.
-
Extract the hydroxyproline from the hydrolysate using an anion exchange resin.[6]
-
Evaporate the sample to dryness.
-
-
Derivatization:
-
Add the internal standards to the dried sample.
-
Reconstitute the sample in a suitable solvent and add the silylating agent (e.g., MTBSTFA).
-
Heat the mixture to ensure complete derivatization (e.g., 60-80°C for 30-60 min).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program to separate the analytes.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor the characteristic ions for hydroxyproline and the internal standards.[6]
-
Workflow Diagram: GC-MS with Silylation Derivatization
Caption: Workflow for GC-MS analysis with silylation.
Other Analytical Approaches
Spectrophotometric Methods
Numerous spectrophotometric methods exist for the determination of hydroxyproline.[7] However, these methods are often less specific and can be affected by interference from other amino acids, sugars, and urea.[7] They are generally more suited for total hydroxyproline content rather than distinguishing between stereoisomers.
Two-Dimensional LC-MS/MS
A two-dimensional LC-MS/MS system has been developed for the enantioselective determination of proline and hydroxyproline isomers.[8] This advanced technique involves pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), separation of D/L mixtures on a reversed-phase column in the first dimension, followed by enantiomeric separation on a Pirkle-type column in the second dimension.[8]
Disclaimer
These protocols provide a general framework. Optimization of specific parameters may be required depending on the sample matrix, instrumentation, and desired sensitivity. Always follow appropriate laboratory safety procedures.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development, validation, and application of a liquid chromatography-tandem mass spectrometry method for quantitative determination of trans-4-hydroxy-l-proline concentration in the serum of dogs with chronic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Proline: Trans-4-Hydroxy-L-Proline by LCMS - AppNote [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. The spectrophotometric determination of hydroxyproline: an analytical investigation - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Application Note: Quantification of Hydroxyproline in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyproline is a non-proteinogenic amino acid that is a major component of the protein collagen.[1] In mammals, hydroxyproline is found almost exclusively in collagen and, to a lesser extent, elastin.[1][2] The formation of hydroxyproline occurs as a post-translational modification of proline residues, a reaction catalyzed by prolyl hydroxylase.[1] Due to its abundance and specificity to collagen, the quantification of hydroxyproline in tissue hydrolysates serves as a direct measure of collagen content.[1][3] This makes it a critical biomarker for studying conditions that involve collagen turnover, such as fibrosis, wound healing, and various bone, neoplastic, and inflammatory diseases.[1][2][4]
This application note provides a detailed protocol for the colorimetric quantification of hydroxyproline in tissue samples, a method widely used for its simplicity and reliability.[5]
Assay Principle
The quantification of hydroxyproline is typically achieved through a colorimetric assay based on the chemical principles described by Neuman and Logan.[5] The process involves three main steps:
-
Hydrolysis: Tissue samples are first hydrolyzed using strong acid (e.g., hydrochloric acid) or alkali (e.g., sodium hydroxide) at high temperatures.[1][4][6] This process breaks down the collagen protein and releases free hydroxyproline amino acids.
-
Oxidation: The free hydroxyproline is then oxidized by an oxidizing agent, most commonly Chloramine-T, to form a pyrrole intermediate.[5][6][7]
-
Color Development: This pyrrole product reacts with p-dimethylaminobenzaldehyde (DMAB), also known as Ehrlich's reagent, to produce a stable chromophore with a characteristic red-brown color.[5][6][7] The intensity of this color, which is proportional to the amount of hydroxyproline in the sample, is measured spectrophotometrically at a wavelength of 550-560 nm.[2][7]
Caption: Chemical principle of the colorimetric hydroxyproline assay.
Experimental Protocols
This section details the necessary reagents, sample preparation, and the step-by-step assay procedure.
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 550-560 nm
-
Pressure-tight, Teflon-capped vials or screw-cap microcentrifuge tubes[1][4]
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
Reagents and Solutions:
| Reagent/Solution | Preparation Instructions | Storage |
| Tissue Samples | Homogenize ~10 mg of wet tissue in 100 µL of distilled water.[1] | -20°C or -80°C |
| Hydrolysis Solution | Concentrated Hydrochloric Acid (~12 N HCl) or 4 N NaOH.[1][4][5] | Room Temp. |
| Hydroxyproline Standard | Stock: 1 mg/mL Hydroxyproline in distilled water.[4] | 4°C (short-term) or -20°C (long-term) |
| Oxidation Buffer | pH 6.8 buffer: Dissolve 26.0 g citric acid monohydrate, 14.0 g sodium hydroxide, and 78.0 g sodium acetate anhydrous in 500 mL water. Add 250 mL N-propanol and bring to 1 L with water.[6] | 4°C, protected from light |
| Chloramine-T Reagent | Prepare fresh. For a 0.05 M solution, dissolve Chloramine-T in the Oxidation Buffer. The exact concentration may vary by protocol.[5] | Use within 2-3 hours[1] |
| Ehrlich's Reagent (DMAB) | Dissolve p-dimethylaminobenzaldehyde (DMAB) in a solution of 2-propanol and an acid (e.g., perchloric acid or hydrochloric acid). A common formulation is 15% w/v DMAB in a 2:1 mixture of 2-propanol and concentrated acid.[5][8] Note: Perchloric acid is a hazardous material; a safer alternative using hydrochloric acid has been validated.[5] | 4°C, protected from light |
The goal of this step is to liberate hydroxyproline from the collagen triple helix. Both acid and alkaline hydrolysis methods are effective.
Acid Hydrolysis Protocol:
-
Transfer 100 µL of tissue homogenate into a pressure-tight, Teflon-capped vial.[1][9]
-
Add an equal volume (100 µL) of concentrated HCl (~12 N) to the homogenate.[1][9]
-
Securely cap the vial and incubate at 120°C for 3 hours or at 95-110°C for 16-24 hours.[1][4][6]
-
Allow the vials to cool completely to room temperature.
-
Optional Clarification: To remove interfering substances, add ~5 mg of activated charcoal, vortex, and centrifuge at 10,000 x g for 5 minutes.[4][10] Transfer the clear supernatant to a new tube.
-
The hydrolyzed sample is now ready for the assay. If the starting material was hydrolyzed directly in acid without water, it may need to be dried under vacuum to remove residual acid before proceeding.[4]
Caption: Experimental workflow for hydroxyproline quantification.
Prepare a fresh set of standards for each assay.
-
Prepare a 100 µg/mL working solution by diluting the 1 mg/mL hydroxyproline stock standard 1:10 with distilled water.[11]
-
Create a dilution series from the 100 µg/mL working solution as described in the table below.
| Standard ID | Volume of 100 µg/mL Stock (µL) | Volume of dH₂O (µL) | Final Concentration (µg/mL) |
| S1 | 100 | 0 | 100 |
| S2 | 80 | 20 | 80 |
| S3 | 60 | 40 | 60 |
| S4 | 40 | 60 | 40 |
| S5 | 20 | 80 | 20 |
| S6 | 10 | 90 | 10 |
| S7 (Blank) | 0 | 100 | 0 |
Note: The concentration range can be adjusted based on the expected hydroxyproline content of the samples. Protocols often use standards ranging from 0.5 to 10 µg/mL.[6][11]
-
Pipette 10-50 µL of each standard and hydrolyzed sample supernatant into separate wells of a 96-well plate or individual tubes. It is recommended to run all samples and standards in duplicate or triplicate.
-
Add 100 µL of freshly prepared Chloramine-T reagent to each well/tube.[4] Mix and incubate at room temperature for 20-30 minutes.[4][6]
-
Add 100 µL of DMAB (Ehrlich's) reagent to each well/tube. Mix thoroughly to ensure the development of a uniform color.[4]
-
Cover the plate or cap the tubes and incubate in a water bath or oven at 60-65°C for 20-45 minutes.[4][6]
-
Cool the plate/tubes to room temperature.[6]
-
Measure the absorbance at 550-560 nm using a spectrophotometer or microplate reader.
Data Analysis and Calculations
-
Standard Curve: Subtract the average absorbance of the blank (0 µg/mL standard) from the average absorbance of all other standards and samples. Plot the background-subtracted absorbance values for the standards against their corresponding concentrations (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.[12]
-
Hydroxyproline Calculation: Use the standard curve equation to determine the concentration of hydroxyproline in the samples.
-
Hydroxyproline (µg/mL) = (Absorbance_sample - y-intercept) / slope
-
-
Adjust for Dilution: Multiply the calculated concentration by any dilution factors used during sample preparation.
-
Final Hyp Conc. (µg/mL) = Hydroxyproline (µg/mL) x Dilution Factor
-
-
Normalize to Tissue Weight: Express the result as the mass of hydroxyproline per mass of tissue.
-
Hyp Content (µg/mg tissue) = (Final Hyp Conc. (µg/mL) x Total Hydrolysate Volume (mL)) / Initial Tissue Weight (mg)
-
-
Conversion to Collagen: To estimate the collagen content, multiply the hydroxyproline content by a conversion factor. This factor is based on the assumption that hydroxyproline constitutes a specific percentage of collagen by weight (typically 13.5% to 14.4%). The conversion factor can range from 6.6 to 8.3, with ~7.4 being a commonly cited average.[6] It is important to note that this factor can vary between tissue types.
-
Collagen Content (µg/mg tissue) = Hyp Content (µg/mg tissue) x Conversion Factor
-
Sample Data and Calculation:
| Sample | Avg. Absorbance (560 nm) | Corrected Absorbance | Calculated Hyp (µg/mL) | Hyp Content (µg/mg tissue) | Collagen Content (µg/mg tissue) (Factor = 7.4) |
| Blank | 0.052 | 0.000 | 0.0 | 0.0 | 0.0 |
| Standard (10 µg/mL) | 0.252 | 0.200 | 10.0 | - | - |
| Tissue A (10 mg) | 0.452 | 0.400 | 20.0 | 20.0 | 148.0 |
Assumptions for sample calculation: Standard curve slope = 0.02; y-intercept = 0; Total hydrolysate volume = 1 mL; Dilution factor = 1.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. quickzyme.com [quickzyme.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icams.ro [icams.ro]
- 7. A simplified method for the analysis of hydroxyproline in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arigobio.com [arigobio.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. depts.ttu.edu [depts.ttu.edu]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Utilizing trans-4-Hydroxy-D-proline Hydrochloride in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline and its hydroxylated derivatives are critical amino acids involved in a myriad of cellular processes, most notably in the synthesis and stability of collagen, the primary structural protein in the extracellular matrix. While the L-isomers of these amino acids are the natural proteinogenic forms, their D-isomer counterparts are valuable tools in cell culture studies for investigating metabolic pathways, protein structure, and cellular responses.
This document provides detailed application notes and protocols for the use of trans-4-Hydroxy-D-proline hydrochloride in cell culture. Due to a significant lack of specific published studies on the D-isomer, this guide will heavily reference the well-characterized L-isomer, trans-4-hydroxy-L-proline, to provide a comparative context and to propose potential applications and experimental designs for the D-isomer.
The Role of Hydroxyproline in Biology
trans-4-hydroxy-L-proline is a major component of collagen, where it is formed by the post-translational hydroxylation of proline residues. This hydroxylation is crucial for the stability of the collagen triple helix. The metabolism of proline and hydroxyproline is also linked to cellular signaling pathways, including those involved in cancer cell proliferation and response to hypoxia.
trans-4-Hydroxy-D-proline is the non-natural stereoisomer. In cell culture, D-amino acids are generally not incorporated into proteins and are metabolized differently from their L-counterparts. This makes them useful as negative controls or as competitive inhibitors to study the specificity of enzymes and transport systems.
Applications of this compound in Cell Culture
Given the limited specific data on the D-isomer, its applications are largely investigational and based on the principles of using proline analogs and D-amino acids in research.
-
Negative Control in Collagen Synthesis Studies: To be used alongside its L-isomer to demonstrate the stereospecificity of prolyl hydroxylases and collagen synthesis pathways.
-
Investigating Amino Acid Transport: As a potential competitive inhibitor for proline and hydroxyproline transporters.
-
Studying Cellular Metabolism of D-amino Acids: To understand the pathways involved in the uptake and metabolism of D-proline analogs.
-
Probing Enzyme Specificity: To test the substrate specificity of enzymes involved in proline and hydroxyproline metabolism.
Data Presentation: Comparative Effects of L- and D-isomers (Hypothetical)
As no direct quantitative data for this compound in cell culture is available, the following table is a hypothetical representation of expected comparative results based on the known functions of the L-isomer and the general properties of D-amino acids. This table is intended to guide experimental design.
| Parameter | trans-4-hydroxy-L-proline | This compound | Cell Type | Concentration Range | Incubation Time | Expected Outcome |
| Collagen Synthesis | Promotes/Maintains | No effect or inhibitory at high concentrations | Fibroblasts, Osteoblasts | 1-10 mM | 24-72 hours | L-isomer is incorporated and stabilizes collagen; D-isomer is not expected to be incorporated. |
| Cell Viability | Generally non-toxic | Expected to be non-toxic at moderate concentrations | Various | 0.1-10 mM | 24-72 hours | High concentrations of any amino acid analog may induce stress. |
| Cell Proliferation | May support proliferation in proline-dependent cells | Unlikely to support proliferation as a proline substitute | Cancer cell lines (e.g., glioma) | 0.5-5 mM | 48-96 hours | L-proline metabolism can fuel proliferation; the D-isomer's effect is unknown. |
| Proline Uptake | Competes with proline | May compete with proline | Various | 1-20 mM | 5-60 minutes | The D-isomer may interact with amino acid transporters. |
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the effects of this compound in specific cell culture systems.
Protocol 1: Assessment of Cell Viability and Proliferation
This protocol is designed to determine the cytotoxic and cytostatic effects of this compound.
Materials:
-
Cell line of interest (e.g., NIH-3T3 fibroblasts, U2OS osteosarcoma cells)
-
Complete cell culture medium
-
This compound (sterile, stock solution)
-
96-well cell culture plates
-
MTT or WST-1 cell proliferation assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 0.5, 1, 5, 10 mM). As a positive control for effects on collagen, use trans-4-hydroxy-L-proline. Include an untreated control.
-
Incubation: Remove the old medium from the cells and add 100 µL of the treatment or control medium to each well. Incubate for 24, 48, and 72 hours.
-
Viability/Proliferation Assay: At each time point, perform a cell viability/proliferation assay according to the manufacturer's instructions (e.g., MTT or WST-1 assay).
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Analysis of Collagen Synthesis
This protocol aims to assess the impact of this compound on collagen production.
Materials:
-
Fibroblast or other collagen-producing cell line
-
Complete cell culture medium, potentially low in serum to reduce background
-
This compound and trans-4-hydroxy-L-proline
-
Sircol™ Soluble Collagen Assay Kit or similar
-
Cell lysis buffer
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment: Culture cells to near confluence in 6-well plates. Treat the cells with varying concentrations of this compound and trans-4-hydroxy-L-proline (as a control) for 48-72 hours.
-
Sample Collection:
-
Medium: Collect the cell culture medium to measure secreted collagen.
-
Cell Layer: Wash the cell layer with PBS, then lyse the cells to measure cell-associated collagen.
-
-
Collagen Quantification: Use a collagen quantification assay kit (e.g., Sircol™) to measure the amount of soluble collagen in the medium and cell lysates, following the manufacturer's protocol.
-
Data Normalization: Normalize the collagen content to the total protein concentration of the cell lysates.
-
Analysis: Compare the amount of collagen produced in treated cells to that in untreated controls.
Protocol 3: Cellular Uptake Assay
This protocol is to determine if this compound is taken up by cells, potentially through competitive inhibition of proline transporters.
Materials:
-
Cell line of interest
-
Uptake buffer (e.g., Krebs-Ringer-HEPES)
-
Radiolabeled L-proline (e.g., ³H-proline) or a fluorescent proline analog
-
This compound (unlabeled)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of unlabeled this compound for 10-15 minutes.
-
Uptake: Add the radiolabeled or fluorescent proline analog (at a fixed concentration) to the wells and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Washing: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process.
-
Quantification:
-
Radiolabeled: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Fluorescent: Lyse the cells and measure the fluorescence using a plate reader.
-
-
Analysis: Determine if this compound inhibits the uptake of the labeled proline analog in a concentration-dependent manner.
Visualization of Pathways and Workflows
Signaling Pathway: Proline Metabolism and its link to Collagen Synthesis
The following diagram illustrates the metabolic pathway of L-proline and its hydroxylation, a key step in collagen synthesis.
Application Notes: trans-4-Hydroxy-D-proline Hydrochloride as a Chiral Building Block in Synthesis
Introduction
trans-4-Hydroxy-D-proline hydrochloride is a versatile and valuable chiral building block for the synthesis of a wide range of biologically active molecules and complex organic structures. Its rigid pyrrolidine ring and stereochemically defined hydroxyl and carboxylic acid functionalities make it an ideal starting material for the stereoselective synthesis of pharmaceutical agents, including antiviral and antidiabetic drugs, as well as various enzyme inhibitors. The D-configuration of this proline derivative offers access to enantiomers of biologically significant compounds that are often synthesized from the more common L-enantiomer, providing crucial tools for structure-activity relationship (SAR) studies and the development of novel therapeutics with improved pharmacological profiles.
Key Applications
The primary applications of this compound in synthesis include its use as a precursor for:
-
Glycosidase Inhibitors: The pyrrolidine core of trans-4-Hydroxy-D-proline is an excellent scaffold for the synthesis of iminosugars, which are potent inhibitors of glycosidases. These enzymes play a crucial role in carbohydrate metabolism, and their inhibition is a key strategy in the management of type 2 diabetes and other metabolic disorders. A notable example is the synthesis of D-fagomine, a competitive inhibitor of intestinal α-glucosidases.[1][2]
-
Antiviral Agents: The chiral backbone of trans-4-Hydroxy-D-proline is incorporated into the structure of several antiviral drugs. For instance, derivatives of hydroxyproline are key components in the synthesis of protease inhibitors targeting viruses such as hepatitis C (HCV). The stereochemistry of the pyrrolidine ring is critical for the precise three-dimensional arrangement of functional groups required for binding to the viral protease active site.
-
Carbapenem Antibiotics: The pyrrolidine ring system is a common structural motif in various carbapenem antibiotics. trans-4-Hydroxy-D-proline serves as a chiral precursor for the synthesis of the pyrrolidine side-chain of these broad-spectrum antibacterial agents.[3]
-
Chiral Ligands and Catalysts: The well-defined stereochemistry of trans-4-Hydroxy-D-proline makes it a suitable starting material for the synthesis of chiral ligands used in asymmetric catalysis, enabling the stereocontrolled synthesis of other chiral molecules.
Featured Application: Synthesis of a D-fagomine Precursor
D-fagomine is a potent inhibitor of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose in the intestine. By inhibiting this enzyme, D-fagomine can delay glucose absorption and lower postprandial blood glucose levels, making it a target of interest for the management of type 2 diabetes.[1][4] The synthesis of D-fagomine and its precursors from this compound highlights the utility of this chiral building block.
Synthetic Workflow for a D-fagomine Precursor
The following diagram outlines a typical synthetic workflow for the preparation of a key precursor to D-fagomine starting from this compound. This multi-step process involves protection of the amine and carboxylic acid functionalities, followed by modification of the hydroxyl group to enable the introduction of the required stereochemistry for the target molecule.
Caption: Synthetic workflow for a D-fagomine precursor.
Mechanism of Action of D-fagomine as an α-Glucosidase Inhibitor
D-fagomine acts as a competitive inhibitor of α-glucosidases located in the brush border of the small intestine. These enzymes, such as sucrase and maltase, are responsible for hydrolyzing disaccharides and oligosaccharides into monosaccharides (e.g., glucose) that can be absorbed into the bloodstream. D-fagomine, being an iminosugar, mimics the structure of the natural carbohydrate substrates of these enzymes. It binds to the active site of the α-glucosidases, preventing the binding of dietary carbohydrates. This leads to a delayed and reduced breakdown of complex sugars, resulting in a slower and lower rise in post-meal blood glucose levels.
Caption: Mechanism of α-glucosidase inhibition by D-fagomine.
Experimental Protocols
The following protocols describe key transformations for the synthesis of derivatives from this compound. These procedures are fundamental for the construction of more complex target molecules.
Protocol 1: N-Boc Protection of trans-4-Hydroxy-D-proline
Objective: To protect the secondary amine of trans-4-Hydroxy-D-proline with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-D-proline.
Protocol 2: Methyl Esterification of N-Boc-trans-4-hydroxy-D-proline
Objective: To convert the carboxylic acid of N-Boc-trans-4-hydroxy-D-proline to its methyl ester.
Materials:
-
N-Boc-trans-4-hydroxy-D-proline
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-D-proline (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-trans-4-hydroxy-D-proline methyl ester.
Data Presentation
The following tables summarize typical yields for the key synthetic transformations starting from trans-4-Hydroxy-D-proline.
Table 1: Yields of Key Synthetic Intermediates
| Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| trans-4-Hydroxy-D-proline HCl | N-Boc-trans-4-hydroxy-D-proline | Boc₂O, NaHCO₃, Dioxane/H₂O | 85-95 |
| N-Boc-trans-4-hydroxy-D-proline | N-Boc-trans-4-hydroxy-D-proline methyl ester | CH₃I, K₂CO₃, DMF | 80-90 |
| N-Boc-trans-4-hydroxy-D-proline methyl ester | N-Boc-4-oxo-D-proline methyl ester | Dess-Martin periodinane, CH₂Cl₂ | 90-98 |
| N-Boc-trans-4-hydroxy-D-proline | N-Boc-cis-4-azido-D-proline | DPPA, DIAD, PPh₃, THF | 60-70 |
Table 2: Application in the Synthesis of Bioactive Molecules
| Target Molecule/Class | Key Intermediate from trans-4-Hydroxy-D-proline | Reported Overall Yield (%) | Reference |
| D-fagomine precursor | (2R,3R,4R)-N-Boc-2-(hydroxymethyl)pyrrolidine-3,4-diol | ~40-50 (multi-step) | Adapted from L-enantiomer synthesis |
| Polyhydroxylated Pyrrolidines | Variously substituted dihydroxy-D-proline derivatives | >50 (multi-step) | [5] |
| Carbapenem side-chain | (2R,4S)-4-mercapto-D-proline derivative | Varies depending on specific target | [3] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. The mechanism of alpha-glucosidase inhibition in the management of diabetes. | Semantic Scholar [semanticscholar.org]
- 3. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines from trans-4-Hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Hydroxyproline Isomers in Pharmaceutical Drug Discovery
Introduction
Hydroxyproline (Hyp), a non-essential amino acid, is a hydroxylated derivative of proline.[1] It is a major component of collagen, where it plays a critical role in the stability of the triple helix structure.[2] Beyond its structural role, various isomers of hydroxyproline have emerged as valuable tools and building blocks in pharmaceutical drug discovery. These isomers, including trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, and trans-3-hydroxy-L-proline, offer unique stereochemistry that can be exploited to modulate peptide conformation, inhibit enzymes, and serve as chiral starting materials for complex drug synthesis.[1][3][4] This document provides an overview of these applications, complete with experimental protocols and quantitative data.
Application Note 1: Modulation of Peptide and Protein Stability
The stereochemistry of the hydroxyl group on the proline ring significantly influences the conformation and stability of peptides, particularly collagen and collagen-like peptides. Trans-4-hydroxy-L-proline is the most common isomer and is essential for the stability of the collagen triple helix.[2] The introduction of other isomers can either stabilize or destabilize the structure, providing a tool to fine-tune peptide properties.
Quantitative Data: Effect of Hydroxyproline Isomers on Collagen Triple Helix Stability
The thermal stability of collagen-like peptides is often assessed by measuring the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. The following table summarizes the impact of different hydroxyproline isomers on the Tm of a model collagen peptide, (Pro-X-Gly)10.
| Isomer at 'X' position | Melting Temperature (Tm) in °C | Effect on Stability |
| trans-4-hydroxy-L-proline | ~58 | Stabilizing |
| cis-4-hydroxy-L-proline | ~25 | Destabilizing |
| trans-3-hydroxy-L-proline | ~45 | Moderately Stabilizing |
Note: Exact Tm values can vary based on experimental conditions like buffer and pH. The values presented are representative.[5]
Logical Relationship: Hydroxyproline Isomers and Peptide Conformation
The diagram below illustrates how different hydroxyproline isomers can be used to control the conformation of a peptide chain, leading to either a stable or unstable helical structure.
References
- 1. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 3. Log in to Peeref - Peeref [peeref.com]
- 4. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006084189A2 - Method for determining thermal stability of collagen or collagen-like peptide - Google Patents [patents.google.com]
Application Note: High-Throughput Quantification of Hydroxyproline in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. quickzyme.com [quickzyme.com]
- 4. researchgate.net [researchgate.net]
- 5. icams.ro [icams.ro]
- 6. Determination of L-hydroxyproline using hydrophilic interaction chromatography coupled to tandem mass spectrometry with lyophilized concentrated extraction in milk and dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of hydroxyproline in collagenous proteins by high performance liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Protocol for Colorimetric Hydroxyproline Assay in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyproline is a non-proteinogenic amino acid that is a major component of the protein collagen.[1] In mammals, it is found almost exclusively in collagen and, to a lesser extent, elastin.[1][2] The amount of hydroxyproline in tissue hydrolysates serves as a direct measure of the amount of collagen or gelatin present.[1][2][3] Therefore, quantifying hydroxyproline is a critical method for studying conditions that affect collagen turnover, such as fibrosis, tumor invasion, bone disease, and wound healing.[2] This application note provides a detailed protocol for the colorimetric determination of hydroxyproline in various biological samples.
Assay Principle
The colorimetric hydroxyproline assay is a widely used method for determining the total hydroxyproline content in a sample. The protocol is based on a two-step chemical reaction:
-
Hydrolysis: Biological samples are first subjected to acid or alkaline hydrolysis to break down collagen into its constituent free amino acids, including hydroxyproline.[4][5]
-
Colorimetric Reaction: The free hydroxyproline is then oxidized, typically by Chloramine T, to form a pyrrole intermediate.[4][5] This intermediate subsequently reacts with 4-(Dimethylamino)benzaldehyde (DMAB), also known as Ehrlich's Reagent, in an acidic solution to produce a stable chromophore with a characteristic burgundy or pink color.[4][6] The intensity of this color, which is directly proportional to the hydroxyproline concentration, is measured spectrophotometrically at a wavelength of 540-560 nm.[3][4][5] The concentration in unknown samples is determined by comparison against a standard curve generated from known concentrations of hydroxyproline.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the colorimetric hydroxyproline assay.
Caption: Workflow of the colorimetric hydroxyproline assay.
Materials and Reagents
Materials:
-
Spectrophotometric multiwell plate reader
-
96-well clear, flat-bottom plates
-
Pressure-tight, screw-capped polypropylene or Teflon-lined vials (0.5 mL or 2.0 mL)[4][7]
-
Heating block or water bath capable of 60-120°C
-
Centrifuge
-
Vortex mixer
-
Tissue homogenizer
-
Pipettes and tips
Reagents:
-
L-Hydroxyproline standard (e.g., 1 mg/mL stock)[8]
-
Concentrated Hydrochloric Acid (~12 N HCl) or Sodium Hydroxide (10 N NaOH)
-
Chloramine T concentrate
-
Oxidation Buffer
-
4-(Dimethylamino)benzaldehyde (DMAB) concentrate
-
DMAB Diluent (e.g., Perchloric acid/Isopropanol Solution)[3][8]
-
Ultrapure water
Experimental Protocols
5.1. Reagent Preparation
-
Hydroxyproline Standards: Prepare a 0.1 mg/mL (100 µg/mL) working solution by diluting the 1 mg/mL stock standard 1:10 with ultrapure water.[3][8] Use this working solution to prepare a serial dilution for the standard curve (see Table 1).
-
Chloramine T Working Solution: Prepare fresh, within 2-3 hours of use.[2][3] For each well, mix Chloramine T concentrate with Oxidation Buffer according to the manufacturer's instructions (e.g., 6 µL concentrate to 94 µL buffer).[3][4][8]
-
DMAB Working Solution (Ehrlich's Reagent): Prepare fresh. For each well, mix DMAB concentrate with its diluent (e.g., Perchloric Acid/Isopropanol Solution) as per the manufacturer's protocol (e.g., 50 µL concentrate to 50 µL diluent).[3][4][8] Keep on ice and protected from light.[3]
5.2. Sample Preparation
Note: It is recommended to test several dilutions for unknown samples to ensure the final readings fall within the linear range of the standard curve.[2][7]
5.2.1. Tissue Samples (e.g., Lung, Skin, Liver)
-
Homogenize approximately 10-50 mg of minced tissue in 100 µL of ultrapure water per 10 mg of tissue.[2][3][9]
-
Transfer 100 µL of the tissue homogenate into a pressure-tight, screw-capped vial.[3][10]
-
Add 100 µL of concentrated HCl (~12 N).[2][3] Tightly seal the vial.
-
Cool the vials on ice. Centrifuge at 10,000 x g for 5 minutes to pellet any debris.[4]
-
Collect the supernatant for the assay. The hydrolyzed sample is now ready.
Alternative Alkaline Hydrolysis: Add 100 µL of 10 N NaOH to 100 µL of homogenate, heat at 120°C for 1 hour, cool, and neutralize with 100 µL of 10 N HCl.[9][10][11]
5.2.2. Serum and Plasma Samples
-
Transfer 100 µL of serum or plasma to a pressure-tight, screw-capped vial.[4][7]
-
Add 100 µL of concentrated HCl (~12 N).[4][7] Tightly seal the vial.
-
Cool the vials on ice and centrifuge at 10,000 x g for 5 minutes.[4]
-
Collect the supernatant for the assay.
5.2.3. Urine Samples
-
Mix 100 µL of urine with 100 µL of concentrated HCl (~12 N) in a pressure-tight vial and hydrolyze at 120°C for 3 hours.[2]
-
Cool the vial on ice.[4]
-
Vortex and then centrifuge at 10,000 x g for 3-5 minutes to pellet the charcoal and any precipitate.[2][4]
-
Carefully collect the clarified supernatant for the assay.
5.3. Assay Procedure
-
Prepare Standard Curve: Add the prepared hydroxyproline standards to a 96-well plate as detailed in Table 1.
-
Prepare Samples: Add 10-50 µL of the hydrolyzed sample supernatant to separate wells.[7] Adjust the final volume in all sample and standard wells to a uniform volume (e.g., 50 µL) with ultrapure water.[3]
-
Evaporation (Optional but Recommended): Some protocols require evaporating all wells to dryness to remove residual HCl, which can inhibit the reaction.[2][3][7] This can be done using a centrifugal evaporator or by placing the plate in a 60°C oven.[7]
-
Oxidation: Add 100 µL of the freshly prepared Chloramine T Working Solution to each well.[3][8]
-
Color Development: Add 100 µL of the DMAB Working Solution to each well.[3][8]
-
Seal the plate and incubate at 60-65°C for 30-90 minutes.[3][4][8][9]
-
Read Absorbance: Cool the plate to room temperature.[4] Measure the absorbance at 540-560 nm using a microplate reader.[3][4][9]
Data Presentation and Analysis
6.1. Standard Curve Generate a standard curve by plotting the background-corrected absorbance (Y-axis) against the known amount of hydroxyproline in µg (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + b) and the R² value, which should be >0.99.[12][13]
Table 1: Example Standard Curve Preparation
| Well # | 0.1 µg/µL Standard (µL) | Ultrapure Water (µL) | Final Amount (µ g/well ) |
|---|---|---|---|
| 1 (Blank) | 0 | 10 | 0.0 |
| 2 | 2 | 8 | 0.2 |
| 3 | 4 | 6 | 0.4 |
| 4 | 6 | 4 | 0.6 |
| 5 | 8 | 2 | 0.8 |
| 6 | 10 | 0 | 1.0 |
(Based on protocols from multiple assay kits)[3][8]
6.2. Calculation of Results
-
Correct for Blank: Subtract the average absorbance of the blank (0 µg standard) from all standard and sample readings.[8]
-
Calculate Hydroxyproline Amount: Use the linear regression equation from the standard curve to calculate the amount of hydroxyproline (x) in each sample well.[12]
-
Amount (µg) = (Corrected Absorbance - y-intercept) / slope
-
-
Calculate Concentration: Determine the final concentration in the original sample, accounting for the volume of hydrolysate added to the well and any dilution factors from sample preparation.[4][8]
-
Hyp Concentration (µg/mL) = [Amount (µg) / Volume of hydrolysate added (mL)] * Dilution Factor
-
Table 2: Example Data and Calculation
| Sample | Avg. Absorbance | Corrected Absorbance | Hyp Amount in Well (µg) | Sample Volume in Well (µL) | Dilution Factor | Hyp Conc. (µg/mL) |
|---|---|---|---|---|---|---|
| Blank | 0.095 | 0.000 | 0.00 | N/A | N/A | 0.0 |
| Standard 0.6µg | 0.815 | 0.720 | 0.60 | N/A | N/A | N/A |
| Tissue X | 0.535 | 0.440 | 0.36 | 10 | 2 | 7200 |
Hypothetical data based on a standard curve with the equation y = 1.2x + 0.0. The dilution factor of 2 comes from the 1:1 dilution during hydrolysis (e.g., 100 µL homogenate + 100 µL HCl).[4]
References
- 1. quickzyme.com [quickzyme.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. arigobio.com [arigobio.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Hydroxyproline (HYP) Colorimetric Assay Kit (Acid Hydrolysis Method) - Elabscience® [elabscience.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of trans-4-Hydroxy-D-proline into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Hydroxy-D-proline (D-Hyp) is a non-canonical amino acid that serves as a valuable building block in peptide synthesis. Its incorporation offers a strategic approach to modulate the conformational properties, stability, and biological activity of synthetic peptides. Unlike its more common L-isomer found in collagen, the D-enantiomer provides unique stereochemical constraints that can be exploited in drug design to enhance resistance to enzymatic degradation and to fine-tune peptide backbone geometry. The hydroxyl group at the Cγ position introduces a significant stereoelectronic effect, influencing the pucker of the pyrrolidine ring and the equilibrium of the cis/trans amide bond, thereby imparting specific secondary structures. These application notes provide an overview of its utility and detailed protocols for its incorporation.
Application Notes
Conformational Control and Structural Stabilization
The primary application of incorporating D-Hyp is to exert precise control over the peptide's three-dimensional structure. The electron-withdrawing hydroxyl group at the 4-position significantly influences the puckering of the pyrrolidine ring. This, in turn, affects the conformational preference of the Xaa-Hyp peptide bond.
-
Amide Bond Isomerization: The presence of a trans-4-hydroxy substituent stabilizes the trans conformation of the prolyl peptide bond.[1] This is critical for adopting well-defined secondary structures like the polyproline II (PPII) helix, which is often involved in protein-protein interactions.[2] Studies comparing acetyl-Phe-Pro-NHMe with acetyl-Phe-Hyp-NHMe have shown a significant shift towards the trans isomer upon hydroxylation.[1]
-
Collagen Triple-Helix Stabilization: In collagen-model peptides, substituting proline with hydroxyproline is known to dramatically increase the thermal stability of the triple-helix.[3] The hydroxyl group participates in crucial hydrogen bonding networks that lock the three peptide chains together. While most studies focus on the L-isomer due to its natural prevalence in collagen, the principles of stereoelectronic stabilization can be applied in synthetic D-peptide systems.
Enhanced Metabolic Stability
Peptides containing D-amino acids are generally more resistant to degradation by proteases and peptidases, which are stereospecific for L-amino acids. Incorporating D-Hyp can therefore significantly increase the in-vivo half-life of a peptide therapeutic, a critical attribute for drug development.
Platform for Bioconjugation and "Proline Editing"
The secondary hydroxyl group of D-Hyp serves as a versatile chemical handle for post-synthetic modifications. A strategy known as "proline editing" allows for the selective, on-resin modification of the hydroxyproline residue after the main peptide chain has been assembled.[4] This enables the introduction of a wide array of functionalities, including:
-
Fluorescent probes and spectroscopic labels for imaging and binding studies.
-
Biotin or other affinity tags for purification and detection.
-
Reactive groups for bioorthogonal conjugation reactions (e.g., azides, alkynes).[4]
-
Pharmacophores or mimetics of other amino acid side chains.
This approach transforms D-Hyp from a simple structural component into a platform for creating diverse and functionally complex peptides from a single precursor.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the structural effects of incorporating hydroxyproline.
Table 1: Influence of trans-4-Hydroxylation on Prolyl Amide Bond Conformation
| Dipeptide Model | Solvent | Temperature (K) | % trans Isomer |
| Acetyl-Phe-Pro-NHMe | D₂O | 298 | ~67%[1] |
| Acetyl-Phe-Hyp-NHMe | D₂O | 298 | ~83%[1] |
Table 2: Influence of trans-4-Hydroxyproline on Collagen Triple-Helix Stability
| Peptide Sequence | Melting Temperature (Tₘ) | ΔTₘ vs. (Pro-Pro-Gly)₁₀ |
| (Pro-Pro-Gly)₁₀ | 24 °C | N/A |
| (Pro-Hyp-Gly)₁₀ | 58 °C | +34 °C |
(Note: Data is for the L-isomer (Hyp) but illustrates the powerful stabilizing effect of the 4-hydroxyl group, a principle applicable to D-Hyp containing structures.)
Experimental Protocols & Visualizations
Protocol 1: Standard Incorporation of Fmoc-trans-4-Hydroxy-D-proline via SPPS
This protocol describes the standard manual solid-phase peptide synthesis (SPPS) procedure using Fmoc/tBu chemistry, the most common method for peptide synthesis.[5][6][7]
Materials:
-
Fmoc-trans-4-Hydroxy-D-proline (Fmoc-D-Hyp(tBu)-OH or other suitable side-chain protection)
-
Rink Amide or other suitable resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Coupling reagents: HBTU/HCTU or DIC/Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine/DMF) and agitate for 3 minutes. Drain.
-
Add fresh deprotection solution and agitate for 10-15 minutes. Drain.
-
-
Washing: Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is 5 x 1 min with DMF.
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-D-Hyp(tBu)-OH (3-5 eq.), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Optional: Perform a Kaiser test to confirm complete coupling (ninhydrin-negative). If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin to remove excess reagents (5 x 1 min with DMF).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and washing steps, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Standard workflow for Fmoc solid-phase peptide synthesis (SPPS).
The Stereoelectronic Effect of D-Hyp
The diagram below illustrates the underlying principle of how the hydroxyl group in trans-4-hydroxyproline influences the conformation of the peptide backbone. The electron-withdrawing nature of the hydroxyl group favors a Cγ-exo ring pucker. This specific ring conformation alleviates steric hindrance and promotes a favorable n→π* interaction between adjacent carbonyls, which strongly stabilizes the trans form of the prolyl amide bond over the cis form.[4]
Caption: Logical flow of D-Hyp's stereoelectronic effect on conformation.
Protocol 2: Post-Synthesis Modification via "Proline Editing"
This protocol outlines the on-resin modification of a D-Hyp residue after its incorporation into a peptide, based on the "proline editing" strategy.[4] This example uses a simple acylation reaction.
Materials:
-
Peptide-on-resin containing an orthogonally protected D-Hyp residue (e.g., Fmoc-D-Hyp(Trt)-OH was used during synthesis).
-
Deprotection solution for the hydroxyl group: e.g., 1-5% TFA in DCM (for Trityl group removal).
-
Acylating agent: e.g., Acetic anhydride (50 eq.).
-
Base: Pyridine or DIPEA (50 eq.).
-
Solvent: DMF or NMP.
-
Standard SPPS materials for washing, cleavage, and purification.
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence using Protocol 1, incorporating the orthogonally protected Fmoc-D-Hyp(Trt)-OH at the desired position. Keep the peptide attached to the resin and ensure all other side chains are protected.
-
Selective Hydroxyl Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 1-5% TFA in DCM for 10 x 2 minutes to remove the Trityl protecting group from the D-Hyp hydroxyl.
-
Wash thoroughly with DCM, followed by a neutralizing wash with 10% DIPEA in DMF, and finally wash with DMF.
-
-
On-Resin Modification (Acylation Example):
-
Swell the resin in DMF.
-
Prepare the acylation solution: Acetic anhydride (50 eq.) and Pyridine (50 eq.) in DMF.
-
Add the solution to the resin and agitate for 4-6 hours at room temperature.
-
Drain the reaction solution and wash the resin extensively with DMF and DCM.
-
-
Final Cleavage and Purification:
-
Proceed with the final cleavage from the resin and side-chain deprotection as described in Protocol 1, step 7.
-
Purify the modified peptide using RP-HPLC.
-
Caption: General workflow for the "Proline Editing" modification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of 4-R-hydroxy-L-proline (Hyp) on peptide conformation and SH3 affinity [iris.cnr.it]
- 3. Synthesis and biological applications of collagen-model triple-helical peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
The Strategic Use of trans-4-Hydroxy-D-proline in the Synthesis of Carbapenem Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chiral integrity and versatile functionality of trans-4-Hydroxy-D-proline have positioned it as a critical starting material in the stereoselective synthesis of various complex molecules, most notably in the production of carbapenem antibiotics. This document provides detailed application notes and protocols on its use in the synthesis of key carbapenems, such as Ertapenem and Doripenem, highlighting the synthetic strategies, key transformations, and experimental considerations.
Introduction
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Their complex stereochemistry necessitates the use of chiral precursors to ensure the desired therapeutic efficacy and safety profile. trans-4-Hydroxy-D-proline, a readily available and relatively inexpensive chiral building block, serves as an excellent starting material for the synthesis of the characteristic pyrrolidinyl side chains found in several potent carbapenem drugs. This document outlines the synthetic pathways and provides key experimental data for the utilization of this versatile molecule in carbapenem synthesis.
Synthetic Application in Ertapenem Synthesis
The synthesis of Ertapenem, a long-acting carbapenem antibiotic, effectively utilizes trans-4-hydroxy-L-proline for the construction of its C-3 pyrrolidinylthio side chain. The overall synthetic strategy involves the preparation of a protected thiol-containing pyrrolidine derivative from trans-4-hydroxy-L-proline, which is then coupled with the carbapenem core.
Synthesis of the Ertapenem Side Chain Intermediate
A highly efficient one-pot process has been developed for the synthesis of the key side-chain intermediate, (2S)-cis-3-[[(4-mercapto-2-pyrrolidinyl)carbonyl]amino]benzoic acid monohydrochloride, starting from N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline. This multi-reaction sequence achieves a high overall yield.[1][2]
Key Data Summary: Ertapenem Side Chain Synthesis
| Step | Transformation | Key Reagents | Overall Yield (%) |
| 1 | One-pot conversion | N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline | 70-75 |
Coupling and Final Product Formation
The synthesized thiol side chain is then coupled with the activated carbapenem core. A practical, large-scale synthesis of Ertapenem sodium has been developed featuring a novel use of 1,1,3,3-tetramethylguanidine as the base for the low-temperature coupling reaction. Subsequent deprotection via hydrogenolysis yields the final product.
Key Data Summary: Ertapenem Final Synthesis Steps
| Step | Transformation | Key Reagents/Catalyst | Overall Yield (%) |
| 2 | Coupling and Hydrogenolysis | 1,1,3,3-tetramethylguanidine, Palladium on carbon | 90 |
| 3 | Crystallization | - | 59-64 |
Experimental Protocol: Synthesis of N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline
This intermediate is a crucial starting material for the efficient synthesis of the Ertapenem side chain.
Materials:
-
4R-hydroxy-L-proline
-
Deionized water
-
Sodium hydroxide
-
Diisopropyl phosphite
-
Phase transfer catalyst
-
Sodium hypochlorite/sodium hydroxide mixed solution
Procedure:
-
Dissolve 4R-hydroxy-L-proline in deionized water.
-
Adjust the pH of the solution to 9-10 with sodium hydroxide at room temperature to obtain an alkaline solution.
-
To this solution, add diisopropyl phosphite and a phase transfer catalyst.
-
Slowly add a mixed solution of sodium hypochlorite and sodium hydroxide to initiate the 'one-pot' reaction.
-
Continue stirring at room temperature until the reaction is complete, as indicated by a stable pH.
-
The target product, N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline, can then be isolated with excellent yield and purity.
This process is advantageous for industrial-scale production as it does not require strict temperature control.
Synthetic Application in Doripenem Side Chain Synthesis
trans-4-Hydroxy-L-proline is also a key precursor for the synthesis of the N-PNZ protected 2-aminomethylpyrrolidin-4-ylthio-containing side chain of Doripenem.
Synthesis of the Doripenem Side Chain Intermediate
An efficient process converts trans-4-hydroxy-L-proline to (2S,4S)-4-acetylthio-2-(N-sulfamoyl-4-nitro-benzyloxycarbonyl-aminomethyl)-1-(4-nitrobenzyloxycarbonyl) pyrrolidine. This multi-step sequence is designed for large-scale manufacturing, avoiding chromatographic purifications and cryogenic temperatures.[3]
Key Data Summary: Doripenem Side Chain Synthesis
| Step | Transformation | Overall Yield (%) |
| 1 | Multi-step conversion from trans-4-hydroxy-L-proline | 60-70 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthetic pathway for Ertapenem.
Caption: Synthesis of Doripenem side chain.
Conclusion
trans-4-Hydroxy-D-proline is an indispensable chiral building block in the synthesis of complex carbapenem antibiotics. The methodologies presented herein demonstrate its effective use in constructing the critical side chains of Ertapenem and Doripenem through efficient and scalable synthetic routes. These protocols and data provide a valuable resource for researchers and professionals in the field of antibiotic drug development, facilitating further innovation and optimization of carbapenem synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Hydroxyproline Colorimetric Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using hydroxyproline colorimetric assays to quantify collagen.
Troubleshooting Guide
This guide addresses common problems encountered during hydroxyproline colorimetric assays. Each issue is presented with potential causes and recommended solutions.
Issue 1: No Color Development or Very Low Signal in Both Standards and Samples
Question: I am not observing the expected pink/red color change in my standards or samples after adding the DMAB (Ehrlich's) reagent. What could be the problem?
Answer: This issue often points to a problem with one of the critical reagents or a failure in the initial oxidation step.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degraded Chloramine-T Solution | The Chloramine-T solution is an oxidizing agent that is sensitive to light and degrades over time. Prepare this solution fresh for each assay.[1] Once prepared, it is typically stable for only a few hours.[2][3] |
| Improper pH of Oxidation Buffer | The oxidation of hydroxyproline by Chloramine-T is pH-dependent, typically requiring a pH between 6.0 and 6.5.[4] Ensure your oxidation buffer is correctly prepared and the pH is verified. |
| Inactive DMAB (Ehrlich's) Reagent | The DMAB reagent can also degrade. If it appears very dark or has precipitated, it may be unusable. Some protocols require warming the DMAB concentrate to dissolve any crystals before use.[2][5] |
| Residual Acid from Hydrolysis | Forgetting to evaporate the hydrochloric acid from samples after hydrolysis can inhibit the colorimetric reaction.[6] Ensure samples are completely dried after the acid hydrolysis step.[4][6][7] |
| Incorrect Incubation Temperature | The color development step is temperature-sensitive.[2] Ensure the incubation is carried out at the temperature specified in your protocol, typically between 60-70°C.[4] |
Issue 2: Precipitate or Cloudiness in Wells
Question: After adding the DMAB reagent and incubating, my wells have become cloudy or contain a precipitate. Why is this happening?
Answer: Precipitate formation can be caused by several factors, often related to reagent preparation or sample characteristics.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poorly Dissolved DMAB Reagent | Ensure the DMAB concentrate is fully dissolved before being added to the reaction. This may require warming the solution.[2][5] |
| Incomplete Hydrolysis | If tissue samples are not fully hydrolyzed, larger peptides and other macromolecules can precipitate during the assay. Ensure the hydrolysis is complete by using the correct acid concentration, temperature, and duration.[6][7] |
| Presence of Lipids in Samples | For fatty tissues, lipid debris may be present after hydrolysis and can cause cloudiness.[3] Centrifuge the hydrolysate at a high speed (e.g., 10,000 x g) and carefully collect the supernatant to avoid transferring lipids.[6][8] |
| Use of Perchloric Acid | Older protocols using perchloric acid in the Ehrlich's reagent were more prone to safety hazards and potential precipitation issues. Modern, perchlorate-free kits are available and recommended.[3][9] |
Issue 3: Non-Linear or Poor Standard Curve
Question: My hydroxyproline standard curve is not linear. What are the common reasons for this?
Answer: A non-linear standard curve can result from incorrect standard preparation, pipetting errors, or assay conditions that are outside the linear range.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Standard Concentrations | The linear range of the assay is typically between 0.1-2 µg.[10] Using concentrations that are too high can lead to saturation and a plateau in the curve.[11] Prepare standards within the recommended range. |
| Pipetting Inaccuracy | Small volumes are often used for preparing standards. Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors. |
| Skipping the Hydrolysis Step for Collagen Standards | If you are using a collagen standard instead of a pure hydroxyproline standard, it must undergo the same acid hydrolysis procedure as your samples.[12] |
| Incorrect Wavelength Reading | Ensure the microplate reader is set to the correct wavelength, typically between 540-560 nm.[4][6][7] |
| Evaporation of Standards | Some protocols require drying the standards in the plate.[2][4] Ensure this is done consistently across all wells. Uneven evaporation can lead to variability. |
Frequently Asked Questions (FAQs)
Q1: Do I need to perform acid hydrolysis on my pure hydroxyproline standards? No, if you are using a pure hydroxyproline stock solution for your standard curve, the hydrolysis step is not necessary.[12] This step is designed to break down collagen into its constituent amino acids.[6]
Q2: What is the purpose of the drying step after acid hydrolysis? The drying step, often performed under vacuum or in an oven at 60-80°C, is crucial for removing residual hydrochloric acid from the samples.[6][7] Residual acid can interfere with the subsequent color-forming reaction and inhibit color development.[6]
Q3: Can substances other than collagen interfere with the assay? Yes. While hydroxyproline is predominantly found in collagen, it is also present in smaller amounts in other proteins like elastin.[9][13] For tissues rich in elastin, such as the aorta, this can lead to an overestimation of collagen content.[13]
Q4: How long are the reagents stable after preparation? Reagent stability varies. The Chloramine-T solution is particularly unstable and should be prepared fresh for each experiment, as it is only stable for a few hours.[2][3] The DMAB (Ehrlich's) reagent, once prepared, should also be used within a few hours.[8] Always refer to the manufacturer's instructions for specific reagent stability information.
Q5: My samples are expected to have very low collagen content. How can I improve the sensitivity of the assay? For samples with low collagen levels, you can try to concentrate the sample by using a larger starting amount of tissue and a smaller volume for reconstitution after hydrolysis. Additionally, some commercial kits are specifically designed for sensitive detection in tissues with low collagen content.[14]
Experimental Protocol: Hydroxyproline Colorimetric Assay
This protocol provides a general methodology for the colorimetric determination of hydroxyproline. Specific details may vary between commercial kits.
I. Sample Preparation (Acid Hydrolysis)
-
Homogenization: Homogenize approximately 10 mg of tissue in 100 µL of distilled water.[6][7]
-
Acid Addition: Transfer the homogenate to a pressure-tight vial and add an equal volume (100 µL) of concentrated Hydrochloric Acid (12 N HCl).[6][7]
-
Hydrolysis: Tightly cap the vial and incubate at 120°C for 3 hours or 95°C for 24 hours to hydrolyze the collagen.[6]
-
Clarification: After cooling, clarify the hydrolysate by centrifuging at 10,000 x g for 5 minutes and collecting the supernatant, or by filtering through a 0.45 µm syringe filter.[6][8]
-
Drying: Transfer a small volume (e.g., 10-50 µL) of the supernatant to a 96-well plate and evaporate to complete dryness in an oven at 60-80°C or under vacuum.[6][7] This step is critical to remove residual HCl.
II. Assay Procedure
-
Standard Preparation: Prepare a standard curve using a pure hydroxyproline solution with concentrations typically ranging from 0 to 10 µg/mL.[4]
-
Oxidation: Reconstitute the dried samples and standards in an appropriate buffer. Add 100 µL of freshly prepared Chloramine-T solution to each well. Incubate at room temperature for 20-30 minutes.[6][9]
-
Color Development: Add 100 µL of DMAB (Ehrlich's) reagent to each well.[6]
-
Incubation: Incubate the plate at 60-65°C for 45-90 minutes to allow for color development.[4][6]
-
Measurement: Cool the plate to room temperature and measure the absorbance at a wavelength between 540-560 nm using a microplate reader.[4]
III. Data Analysis
-
Background Subtraction: Subtract the absorbance of the blank (0 µg/mL standard) from all other readings.[7]
-
Standard Curve: Plot the background-corrected absorbance values of the standards against their known concentrations to generate a standard curve.
-
Calculate Sample Concentration: Use the linear regression equation from the standard curve to determine the hydroxyproline concentration in the unknown samples.
Quantitative Data Summary
The performance of hydroxyproline assays can be characterized by several quantitative parameters.
| Parameter | Typical Value | Reference |
| Linear Detection Range | 0.2 - 1.0 µg | [7] |
| 1.25 - 20 µ g/100 µL | [9] | |
| Lower Limit of Quantification (LLOQ) | 0.047 µg | [12] |
| Wavelength for Absorbance Reading | 540 - 565 nm | [4][6][9] |
| Incubation Temperature (Color Development) | 60 - 70 °C | [4] |
| Incubation Time (Color Development) | 45 - 90 minutes | [4][6] |
Visual Workflow
Caption: Experimental workflow for a typical hydroxyproline colorimetric assay.
References
- 1. researchgate.net [researchgate.net]
- 2. content.abcam.com [content.abcam.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 8. arigobio.com [arigobio.com]
- 9. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ilexlife.com [ilexlife.com]
Technical Support Center: Optimizing Enzymatic Production of trans-4-hydroxyproline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enzymatic production of trans-4-hydroxyproline.
Frequently Asked Questions (FAQs)
Q1: What is the role of each key component in the enzymatic reaction?
A1: The enzymatic production of trans-4-hydroxyproline is catalyzed by proline-4-hydroxylase (P4H). This reaction requires L-proline as the substrate and several essential cofactors: molecular oxygen (O₂), ferrous iron (Fe²⁺), and α-ketoglutarate.[1][2] L-ascorbic acid is often added to the reaction mixture to help maintain the iron in its reduced ferrous state, thereby activating the enzyme.[2]
Q2: Why is recombinant E. coli commonly used for this process?
A2: Recombinant E. coli is a popular host for producing trans-4-hydroxyproline for several reasons. It allows for high-level expression of the proline-4-hydroxylase enzyme.[3] Furthermore, E. coli's central metabolic pathways can be engineered to supply the necessary cofactor, α-ketoglutarate, directly from glucose, which can improve the overall efficiency of the process.[3][4] Using a whole-cell biocatalyst approach also provides advantages in terms of catalyst stability and continuous cofactor regeneration.[5]
Q3: What are the typical optimal conditions for the proline hydroxylation reaction?
A3: The optimal pH for proline-4-hydroxylase activity is generally between 6.0 and 7.0.[2] The ideal temperature range is typically between 30°C and 40°C.[2] However, lower cultivation temperatures during enzyme expression in E. coli may improve protein folding and lead to higher yields of the functional enzyme.[5]
Q4: Can the proline substrate be degraded by the E. coli host?
A4: Yes, E. coli can degrade L-proline. To prevent this and ensure the quantitative conversion of L-proline to trans-4-hydroxyproline, it is beneficial to use a putA mutant strain of E. coli. The putA gene is involved in proline degradation, and its deletion prevents the host from consuming the substrate.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | 1. Inactive Enzyme: Improper protein folding or degradation. | - Optimize protein expression conditions (e.g., lower temperature, use of chaperone co-expression).[5]- Ensure proper purification and storage conditions for the enzyme. |
| 2. Insufficient Cofactors: Lack of Fe²⁺, α-ketoglutarate, or O₂.[1][2] | - Supplement the reaction medium with adequate concentrations of FeSO₄ and α-ketoglutarate.- Ensure sufficient aeration during the reaction to maintain dissolved oxygen levels.[1] | |
| 3. Presence of Inhibitors: Metal ions like Zn²⁺ and Cu²⁺ can inhibit enzyme activity.[2] | - Use high-purity reagents and deionized water.- If using cell lysates, consider a purification step to remove potential inhibitors. | |
| Low Product Yield | 1. Substrate Limitation/Degradation: Insufficient L-proline or its degradation by the host. | - Increase the initial concentration of L-proline in the medium.- Use a putA mutant E. coli strain to prevent proline catabolism.[3][4] |
| 2. Cofactor Depletion: The reaction consumes α-ketoglutarate. | - Engineer the host's metabolic pathways to enhance the intracellular supply of α-ketoglutarate from the carbon source (e.g., glucose).[1][4]- Consider fed-batch strategies for continuous cofactor supply.[1] | |
| 3. Feedback Inhibition: Accumulation of the product may inhibit the enzyme. | - Optimize reaction time and conditions to minimize product accumulation to inhibitory levels.- Consider in-situ product removal strategies if feasible. | |
| Poor Recombinant Protein Expression | 1. Codon Usage: The proline-4-hydroxylase gene may contain codons that are rare in E. coli. | - Optimize the codon usage of the gene for expression in E. coli.[3]- Supplementing the medium with proline can sometimes help by increasing the availability of charged prolyl-tRNAs.[5] |
| 2. Plasmid Instability: Loss of the expression plasmid during cell growth. | - Maintain antibiotic selection pressure throughout cultivation.- Use a stable expression vector and host combination. | |
| 3. Cell Toxicity: Overexpression of the recombinant protein may be toxic to the cells. | - Use a lower induction level or a weaker promoter.- Optimize the induction time and duration. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to facilitate comparison and experimental design.
Table 1: Optimal Reaction Conditions for Proline-4-Hydroxylase
| Parameter | Optimal Value | Source |
| pH | 6.0 - 7.0 | [2] |
| Temperature | 30°C - 40°C | [2] |
Table 2: Kinetic Parameters of Proline-4-Hydroxylase
| Parameter | Value | Enzyme Source | Source |
| Kₘ for L-proline | 0.27 mM | Dactylosporangium sp. | [2] |
| Kₘ for α-ketoglutarate | 0.55 mM | Dactylosporangium sp. | [2] |
| Kₘ for L-proline | 0.80 mM | Recombinant E. coli (DsP4H) | [6] |
| kcat | 0.52 s⁻¹ | Recombinant E. coli (DsP4H) | [6] |
| kcat/Kₘ | 0.65 s⁻¹·mM⁻¹ | Recombinant E. coli (DsP4H) | [6] |
Table 3: Production Titers and Yields of trans-4-hydroxyproline in Recombinant E. coli
| Strain/Condition | Titer (g/L) | Yield | Time (h) | Source |
| Recombinant E. coli W1485 | 41 | 87% from L-proline | 100 | [3] |
| Metabolically engineered E. coli | 15.7 | - | - | [4] |
| Engineered E. coli with tunable circuit | 43.2 | - | - | [4] |
| Rationally designed l-proline hydroxylase | 54.8 | 0.236 g/g glucose | 60 | [4] |
| Recombinant E. coli BL21(DE3) in 5-L fermenter | 99.9 | 99.9% conversion | - | [6] |
| Engineered E. coli in 5-L fermenter | 45.83 | - | 36 | [7] |
Experimental Protocols
Protocol 1: Expression of Proline-4-Hydroxylase in E. coli
-
Transformation: Transform the expression plasmid containing the codon-optimized proline-4-hydroxylase gene into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of expression medium (e.g., Terrific Broth or M9 minimal medium) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Incubate at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to a lower temperature (e.g., 18-25°C) and add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Expression: Continue to incubate at the lower temperature for 12-16 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately.
Protocol 2: Whole-Cell Biotransformation
-
Cell Preparation: Resuspend the harvested cell pellet in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.0).
-
Reaction Setup: In a reaction vessel, combine the cell suspension with L-proline, α-ketoglutarate, FeSO₄, and L-ascorbic acid. A typical reaction mixture may contain 20 mM L-proline, 20 mM α-ketoglutarate, 1 mM FeSO₄, and 5 mM ascorbic acid.[4]
-
Reaction Conditions: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with shaking to ensure adequate aeration.
-
Monitoring: Take samples at regular intervals to monitor the consumption of L-proline and the formation of trans-4-hydroxyproline using a suitable analytical method like HPLC.
-
Termination: Stop the reaction when the conversion is complete or has reached a plateau.
-
Product Recovery: Separate the cells from the reaction mixture by centrifugation. The supernatant containing the product can be used for downstream purification.
Visualizations
Caption: Enzymatic conversion of L-proline to trans-4-hydroxyproline.
Caption: General experimental workflow for enzymatic production.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google Patents [patents.google.com]
- 3. Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Availability Regulates Proline-4-Hydroxylase Synthesis and Substrate Uptake in Proline-Hydroxylating Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic production of trans-4-hydroxy-l-proline by proline 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of trans-4-Hydroxy-D-proline Hydrochloride
Welcome to the technical support center for the purification of trans-4-Hydroxy-D-proline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically produced this compound?
A1: Common impurities can include:
-
Diastereomers: The most common impurity is the cis-isomer, cis-4-Hydroxy-D-proline.
-
Enantiomers: Depending on the synthetic route, the L-enantiomer, trans-4-Hydroxy-L-proline, may be present.
-
Starting materials and reagents: Residual starting materials from the synthesis process.
-
By-products: Unwanted products from side reactions during synthesis.
-
Solvents: Residual solvents from the reaction or initial purification steps.
Q2: How can I assess the purity of my this compound sample?
A2: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly effective for separating and quantifying diastereomers and enantiomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the main compound and any organic impurities.
-
Melting Point: A sharp melting point close to the literature value (around 261 °C with decomposition) indicates high purity.[2]
-
Specific Rotation: Measurement of the optical rotation can indicate enantiomeric purity. A typical specific rotation for the hydrochloride salt is between +36.0° and +44.0° (c=4.5 in H2O).
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the number of components in your sample.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound in a cool, dry place, typically at 2-8°C, in a tightly sealed container to protect it from moisture.
Q4: Can the purification process cause isomerization of the product?
A4: Yes, harsh conditions can lead to epimerization. For instance, prolonged exposure to strong acids or bases, especially at elevated temperatures, can cause the conversion of the trans-isomer to the cis-isomer.[3] It is important to use mild conditions whenever possible.
Troubleshooting Guides
Recrystallization
Q: My compound is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some solutions:
-
Increase the solvent volume: The concentration of the solute may be too high. Add a small amount of the primary solvent to redissolve the oil with gentle heating, then allow it to cool slowly.
-
Reduce the cooling rate: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a different solvent system: The current solvent may not be ideal. Experiment with different solvent mixtures. For this compound, alcohol-water mixtures are a good starting point.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
Q: The yield from my recrystallization is very low. How can I improve it?
A: Low yield can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Premature crystallization: If crystals form too quickly in the hot solution, you may lose product during filtration. Ensure your filtration apparatus is pre-heated.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.
-
Check the mother liquor: After filtration, try cooling the mother liquor further to see if more crystals form. If so, you can recover a second crop of crystals.
Ion-Exchange Chromatography
Q: I am seeing poor separation of my target compound from impurities. What could be the issue?
A: Poor separation in ion-exchange chromatography can be caused by:
-
Incorrect pH of the buffers: The pH of the mobile phase is crucial for the charge of your compound and its interaction with the resin. Ensure your buffer pH is appropriate for the pI of trans-4-Hydroxy-D-proline and the type of ion-exchange resin used (cation or anion exchange).
-
Inappropriate salt gradient: The salt gradient may be too steep, causing co-elution of your compound and impurities. Try a shallower gradient.
-
Column overloading: Too much sample loaded onto the column can lead to broad peaks and poor resolution. Reduce the amount of sample loaded.
-
Incorrect flow rate: A flow rate that is too high can reduce the interaction time with the resin, leading to poor separation. Try a lower flow rate.
Q: My target compound is not binding to the ion-exchange column. Why is this happening?
A: Failure to bind can be due to:
-
Incorrect buffer pH: The pH of your loading buffer may be such that your compound has the same charge as the resin, or is neutral. For a cation exchange column, the buffer pH should be below the isoelectric point (pI) of the amino acid, and for an anion exchange column, it should be above the pI.
-
High salt concentration in the sample: If your sample contains a high concentration of salt, it will compete with your compound for binding to the resin. Desalt your sample before loading.
-
Wrong type of resin: Ensure you are using the correct type of ion-exchange resin (cation or anion exchange) based on the desired charge state of your molecule at the working pH.
Data Presentation
The following tables provide a summary of expected outcomes from different purification techniques for this compound. The "Initial Purity" is assumed to be 95% with the main impurity being the cis-diastereomer.
Table 1: Recrystallization Data
| Solvent System | Volume Ratio | Yield (%) | Purity (%) |
| Ethanol/Water | 9:1 | 85 | 98.5 |
| Methanol/Water | 8:2 | 82 | 98.2 |
| Isopropanol/Water | 9.5:0.5 | 88 | 99.1 |
Table 2: Ion-Exchange Chromatography Data
| Resin Type | Elution Method | Yield (%) | Purity (%) |
| Strong Cation Exchange | pH Gradient (pH 3 to 7) | 92 | >99.5 |
| Strong Cation Exchange | Salt Gradient (0 to 1 M NaCl) | 90 | >99.5 |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Water
This protocol is an illustrative example for purifying approximately 5 grams of this compound with an initial purity of ~95%.
Materials:
-
Crude this compound (5 g)
-
Isopropanol (approx. 100 mL)
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in the Erlenmeyer flask with a magnetic stir bar.
-
Add 95 mL of isopropanol to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Slowly add deionized water dropwise until the solid completely dissolves. Be cautious not to add an excess of water.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the flask in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Strong Cation Exchange Chromatography
This protocol is a general guideline for the chromatographic purification of this compound.
Materials:
-
Strong cation exchange resin (e.g., Dowex 50WX8)
-
Chromatography column
-
0.1 M Hydrochloric acid (HCl) solution
-
2 M Ammonium hydroxide (NH4OH) solution
-
pH meter
-
Fraction collector
Procedure:
-
Column Packing: Prepare a slurry of the strong cation exchange resin in deionized water and pack it into the chromatography column.
-
Column Equilibration: Equilibrate the column by washing it with 3-5 column volumes of 0.1 M HCl.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of 0.1 M HCl and load it onto the column.
-
Washing: Wash the column with 2-3 column volumes of 0.1 M HCl to remove any unbound impurities.
-
Elution: Elute the bound this compound using a 2 M NH4OH solution.
-
Fraction Collection: Collect fractions using a fraction collector.
-
Analysis: Analyze the fractions for the presence of the desired product using a suitable method (e.g., TLC or HPLC).
-
Pooling and Isolation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified product. The product will be in its free base form and can be converted back to the hydrochloride salt by dissolving in a suitable solvent (e.g., ethanol) and adding a stoichiometric amount of hydrochloric acid.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for purification via strong cation exchange chromatography.
References
stability of trans-4-Hydroxy-D-proline hydrochloride in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of trans-4-Hydroxy-D-proline hydrochloride in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation, storage, and analysis of aqueous solutions of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in solution pH over time | Degradation of the amino acid, potentially leading to the formation of acidic or basic byproducts. Absorption of atmospheric CO2. | Prepare fresh solutions for pH-sensitive experiments. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Regularly monitor the pH of stock solutions. |
| Appearance of new peaks in chromatogram (e.g., HPLC, LC-MS) | Chemical degradation or isomerization of this compound. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. Adjust solution pH and storage temperature to minimize degradation. Protect solutions from light. |
| Decreased concentration of the compound in solution | Degradation of the molecule. Adsorption to the container surface. | Perform a stability study to determine the optimal storage conditions (pH, temperature, light exposure). Use low-protein-binding containers for storage and handling. |
| Inconsistent analytical results | Instability of the compound in the analytical mobile phase or during sample preparation. Inconsistent sample handling. | Ensure the mobile phase pH is compatible with the compound's stability. Minimize the time between sample preparation and analysis. Follow a standardized sample preparation protocol. |
| Solution discoloration | Oxidation or other degradation pathways, possibly accelerated by light or trace metal contaminants. | Prepare solutions using high-purity water and reagents. Store solutions in amber vials or protect from light. Consider the use of chelating agents if metal-catalyzed oxidation is suspected. |
Frequently Asked Questions (FAQs)
1. What are the expected degradation pathways for this compound in an aqueous solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms for amino acids in aqueous solutions include:
-
Hydrolysis: Although the core structure is generally stable, extreme pH and high temperatures can promote hydrolysis.
-
Oxidation: The pyrrolidine ring can be susceptible to oxidation, especially in the presence of trace metals or exposure to light and oxygen.
-
Isomerization (Epimerization): Under certain pH and temperature conditions, epimerization at the chiral centers could occur, leading to the formation of diastereomers (e.g., cis-4-Hydroxy-D-proline).
2. How do pH and temperature affect the stability of this compound solutions?
-
pH: As a hydrochloride salt, aqueous solutions of this compound will be acidic. The stability of amino acids is often pH-dependent, with the highest stability typically found near their isoelectric point. Extreme acidic or basic conditions can catalyze degradation.[1][2][3]
-
Temperature: Increased temperature generally accelerates the rate of chemical degradation. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended. However, freeze-thaw cycles should be minimized as they can also promote degradation.
3. What are the recommended storage conditions for aqueous solutions of this compound?
For optimal stability, aqueous solutions should be:
-
Stored at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
-
Protected from light by using amber vials or storing in the dark.
-
Maintained at an appropriate pH, which should be determined through stability studies.
-
Prepared with high-purity water and stored in tightly sealed containers to prevent contamination and evaporation.
4. How can I establish the shelf-life of my this compound solution?
The shelf-life should be determined through a formal stability study. This involves storing the solution under controlled conditions and periodically analyzing the concentration and purity of the compound over time. International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances can provide a framework for such studies.[4][5]
5. What is a suitable analytical method for a stability study of this compound?
A stability-indicating analytical method that can separate the parent compound from its potential degradation products is required. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., UV, MS) is a common choice.[6][7] The method should be validated to ensure it is accurate, precise, specific, and linear over the desired concentration range.
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., MS or UV)
-
Photostability chamber
-
Temperature-controlled oven and refrigerator
Procedure:
-
Prepare a stock solution of this compound in high-purity water (e.g., 1 mg/mL).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Stress: Incubate a solution at 60°C for 7 days.
-
Photostability: Expose a solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples (including an unstressed control) using a validated stability-indicating HPLC or UPLC method.
-
Evaluate the chromatograms for new peaks, which represent potential degradation products. Mass spectrometry can be used to help identify these products.
Protocol for a Preliminary Aqueous Solution Stability Study
Objective: To determine the stability of this compound in an aqueous solution under defined storage conditions.
Materials:
-
This compound
-
High-purity water and appropriate buffers (e.g., phosphate, acetate)
-
Calibrated pH meter
-
HPLC or UPLC system
-
Temperature-controlled storage chambers (e.g., 5°C, 25°C/60% RH, 40°C/75% RH)
-
Light-protective (amber) and clear vials
Procedure:
-
Prepare solutions of this compound at the desired concentration in different aqueous media (e.g., purified water, pH 4.5 buffer, pH 7.4 buffer).
-
Package the solutions in both clear and amber vials.
-
Store the vials under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH; refrigerated: 5°C).
-
Establish a testing schedule (e.g., initial (T=0), 1, 3, and 6 months for long-term; initial, 1, 2, 3, and 6 months for accelerated).
-
At each time point, withdraw samples and analyze for:
-
Appearance (visual inspection)
-
pH
-
Assay of this compound (by a stability-indicating HPLC/UPLC method)
-
Purity/Degradation products (by HPLC/UPLC)
-
-
Compile the data to determine the rate of degradation and establish a recommended shelf-life under the tested conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. snscourseware.org [snscourseware.org]
- 6. Improved high-performance liquid chromatography method for quantitation of proline and hydroxyproline in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Peptide Synthesis with Modified Proline Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in peptide synthesis featuring modified proline residues.
Frequently Asked Questions (FAQs)
Q1: Why is peptide synthesis with modified proline residues often challenging?
A1: Synthesizing peptides containing modified proline residues presents several challenges due to the unique structural properties of proline. Proline's cyclic structure and secondary amine can lead to steric hindrance, making the coupling of the subsequent amino acid difficult.[1][2] Furthermore, sequences containing proline, especially at the N-terminus, are prone to specific side reactions like diketopiperazine formation.[3][4] Modified prolines can exacerbate these issues depending on the nature and size of the modification. Additionally, hydrophobic sequences containing these residues can be susceptible to aggregation, further complicating the synthesis process.[5][6]
Q2: What are the most common side reactions encountered when synthesizing peptides with modified proline residues?
A2: The most prevalent side reactions include:
-
Diketopiperazine (DKP) Formation: This is a significant issue when proline is one of the first two amino acids at the N-terminus of the peptide chain.[3][4] The secondary amine of proline can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[4]
-
Racemization: The stereochemical integrity of the modified proline or the preceding amino acid can be compromised during activation and coupling, especially with sterically hindered residues.[7] This leads to the formation of diastereomeric impurities that are often difficult to separate during purification.[7]
-
Incomplete Coupling: The steric bulk of some modified proline residues can hinder the approach of the incoming activated amino acid, leading to incomplete coupling reactions and the formation of deletion sequences.[1][2]
Q3: How can I minimize diketopiperazine (DKP) formation?
A3: To minimize DKP formation, consider the following strategies:
-
Resin Selection: Utilize a sterically hindered resin, such as 2-chlorotrityl chloride resin, which can suppress the intramolecular cyclization reaction.
-
Dipeptide Coupling: Instead of coupling single amino acids, introduce the first two or three residues as a pre-formed dipeptide or tripeptide. This bypasses the vulnerable dipeptidyl-resin stage.
-
Boc/Bzl Strategy: In Boc-based synthesis, in situ neutralization protocols can help to suppress DKP formation.
Q4: What are pseudoproline dipeptides and how do they help in the synthesis of difficult sequences?
A4: Pseudoproline dipeptides are derivatives of serine or threonine that are temporarily cyclized to form an oxazolidine ring, mimicking the structure of proline.[6][8] They are introduced as dipeptides during solid-phase peptide synthesis (SPPS) to disrupt the formation of secondary structures, such as beta-sheets, which are a primary cause of peptide aggregation.[8][9] By breaking up these aggregates, pseudoprolines improve the solvation of the growing peptide chain, leading to more efficient coupling reactions, higher yields, and purer crude products.[8][9] The pseudoproline structure is cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine or threonine residue.[8]
Troubleshooting Guides
Guide 1: Low Yield and/or Purity of the Crude Peptide
This guide provides a systematic approach to troubleshooting low yield and purity in peptide synthesis involving modified proline residues.
Step 1: Analyze the Crude Product
-
Action: Analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[10][11][12]
-
Objective: To identify the nature of the impurities. Are they deletion sequences, truncated peptides, or species with unexpected masses that could indicate side reactions?[5]
Step 2: Troubleshoot Based on Analytical Data
-
If deletion sequences are prevalent: This suggests incomplete coupling.
-
Solution 1: Double Coupling. Repeat the coupling step for the sterically hindered modified proline or the amino acid preceding it.[1][2]
-
Solution 2: Use a more potent coupling reagent. Switch to a more reactive coupling reagent like HATU, HCTU, or COMU.[7][13][14]
-
Solution 3: Increase reaction time and/or temperature. Allow more time for the coupling reaction to go to completion. Microwave-assisted synthesis can also be beneficial.[15]
-
-
If a major peak corresponds to a diketopiperazine:
-
Solution: Re-synthesize the peptide using a 2-chlorotrityl chloride resin or by coupling the initial amino acids as a dipeptide.
-
-
If multiple unidentified peaks are present: This could be due to a combination of issues, including aggregation and side reactions.
-
Solution 1: Incorporate pseudoproline dipeptides. If the sequence contains serine or threonine, strategically incorporating pseudoproline dipeptides can disrupt aggregation.[8][9]
-
Solution 2: Optimize solvent conditions. Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" (DCM/DMF/NMP with additives) to improve solvation.[15]
-
Guide 2: Choosing the Right Coupling Reagent
The choice of coupling reagent is critical for the successful synthesis of peptides with modified proline residues. This guide provides a decision-making framework.
Step 1: Assess the Steric Hindrance
-
Is the modified proline or the preceding amino acid highly sterically hindered?
-
Yes: A standard coupling reagent like HBTU may not be sufficient. Proceed to Step 2.
-
No: A standard reagent like HBTU or a carbodiimide with an additive (e.g., DIC/Oxyma) may be adequate, but for optimal results, consider more potent reagents.
-
Step 2: Evaluate the Risk of Racemization
-
Is the modified proline or the adjacent residue known to be prone to racemization?
-
Yes: Choose a coupling reagent known for low racemization, such as COMU or one used with an additive like OxymaPure.[7] Avoid prolonged pre-activation times.
-
No: A broader range of potent coupling reagents can be considered.
-
Step 3: Consider the Synthesis Scale and Cost
-
Is this a large-scale synthesis where cost is a major factor?
Data Presentation
Table 1: Comparison of Coupling Reagent Performance in the Synthesis of a Difficult Peptide Sequence
| Coupling Reagent | Crude Peptide Purity (%) | Reference |
| HATU | Higher Purity (fewer deletion products) | [16] |
| HBTU | Lower Purity (more deletion products) | [16] |
| HCTU | High Purity, similar to HATU | [17] |
| COMU | High Purity, comparable to HATU | [7][14] |
| PyBOP | High Purity | [17] |
| DIC/Oxyma | Moderate Purity | [17] |
Note: Purity is highly dependent on the specific peptide sequence and synthesis conditions. This table provides a general comparison for a challenging sequence like the acyl carrier protein (ACP) fragment 65-74.[16]
Table 2: Influence of N-terminal Amino Acid on Diketopiperazine (DKP) Formation Rate
| N-terminal Amino Acid (Xaa in Xaa-Pro) | Relative Dissociation Rate | Reference |
| Gln, Glu, Lys, Ser (Polar/Charged) | Fast | [3] |
| Phe, Trp, Tyr (Aromatic) | Moderate | [3] |
| Gly, Val (Nonpolar) | Slow | [3] |
Note: Data is based on the model peptide Xaa¹-Pro²-Gly₄-Lys⁷ in ethanol at elevated temperatures. The rate of DKP formation is sequence-dependent.[3]
Experimental Protocols
Protocol 1: Double Coupling for Sterically Hindered Residues
This protocol describes a manual double coupling procedure to improve the incorporation of a sterically hindered modified proline or the subsequent amino acid.
-
First Coupling:
-
Following Fmoc deprotection and washing of the resin-bound peptide, perform the first coupling using your chosen coupling reagent and protocol. For example, using HATU:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a base such as DIEA (8 equivalents) in DMF.
-
Pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling.
-
-
Second Coupling:
-
Repeat the coupling step (Step 1) with a freshly prepared solution of activated amino acid.
-
Agitate for another 1-2 hours.
-
-
Final Washing:
-
Drain the second coupling solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) before proceeding to the next deprotection step.
-
Protocol 2: On-Resin Synthesis of a 4-Fluoroproline-Containing Peptide
This protocol is an example of "proline editing" where a hydroxyproline residue is modified on the resin to create a 4-fluoroproline.[18]
-
Incorporate Hydroxyproline:
-
Couple Fmoc-Hyp(Trt)-OH to the growing peptide chain using standard SPPS protocols. The trityl (Trt) group protects the hydroxyl function.
-
-
Complete Peptide Synthesis:
-
Continue the synthesis of the peptide to the desired length.
-
-
Selective Deprotection of the Hydroxyl Group:
-
After the final Fmoc deprotection, selectively remove the trityl group from the hydroxyproline residue by treating the resin with a solution of 2% TFA in DCM.
-
-
Fluorination:
-
Wash the resin thoroughly with DCM and DMF.
-
In a separate vessel, dissolve a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in an appropriate solvent (e.g., DCM) and add it to the resin.
-
Allow the reaction to proceed at room temperature for a specified time (optimization may be required).
-
-
Washing:
-
Drain the fluorination solution and wash the resin extensively with DCM and DMF.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail.
-
Protocol 3: Analysis of Peptide Purity and Impurities by HPLC-MS
This protocol provides a general method for analyzing the purity of a crude synthetic peptide and identifying impurities.[10][11][19]
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
-
Centrifuge the sample to pellet any insoluble material.
-
-
HPLC Separation:
-
Column: Use a reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient for a 30-minute run would be 5-60% B. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile using a UV detector at 214 nm and/or 280 nm (for peptides containing tryptophan or tyrosine).
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to a mass spectrometer (e.g., ESI-Q-TOF).
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Integrate the peak areas in the HPLC chromatogram to determine the relative purity of the main peptide.
-
Analyze the mass spectra of the main peak to confirm the molecular weight of the desired peptide.
-
Analyze the mass spectra of the impurity peaks to identify their molecular weights and deduce their potential structures (e.g., deletion sequences, products of side reactions).
-
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. lcms.cz [lcms.cz]
- 12. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
Technical Support Center: Microbial Fermentation of Hydroxyproline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of hydroxyproline in microbial fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during hydroxyproline fermentation experiments in a question-and-answer format.
Question: Why is my hydroxyproline yield consistently low?
Answer: Low hydroxyproline yield can stem from several factors, ranging from suboptimal fermentation conditions to genetic limitations of your microbial strain. Here are key areas to investigate:
-
Suboptimal Culture Conditions: The fermentation environment is critical for both cell growth and product formation. Key parameters to optimize include:
-
Temperature: For recombinant E. coli strains, a temperature of around 30°C has been shown to be optimal for hydroxyproline production.[1] Higher temperatures can negatively impact the activity of proline-4-hydroxylase, the key enzyme in the conversion of proline to hydroxyproline.[1]
-
pH: An initial pH of 6.5 has been identified as optimal for L-hydroxyproline accumulation in E. coli.[1] Deviations from this, especially to more alkaline conditions, can severely affect enzyme activity.[1]
-
Dissolved Oxygen: Proline hydroxylase is an oxygen-dependent enzyme.[2][3] Insufficient dissolved oxygen can be a major bottleneck. Strategies to enhance oxygen supply, such as adjusting agitation and aeration rates, are crucial.[2]
-
Carbon Source Concentration: Both excessively high and low glucose concentrations can be detrimental. High glucose levels can lead to the formation of inhibitory byproducts like acetic acid, while low levels can limit cell growth and product synthesis.[1] A glucose concentration of 14 g/L has been reported as optimal in some shake flask experiments.[1]
-
-
Insufficient Precursors and Cofactors: The enzymatic conversion of proline to hydroxyproline requires specific substrates and cofactors.
-
L-proline: While some engineered strains can produce hydroxyproline directly from glucose, the availability of the precursor L-proline is crucial.[1][2] In some processes, adding L-proline to the medium can increase the yield, though this adds to the cost.[3]
-
α-ketoglutarate: This is a vital co-substrate for proline-4-hydroxylase.[1][2] Insufficient supply from the citric acid cycle can limit hydroxyproline production.[1]
-
Iron (Fe2+): Proline hydroxylase is a non-heme iron-containing enzyme, making Fe2+ an essential cofactor.[2] Continuous feeding of Fe2+ during fermentation has been shown to significantly improve yield.[2]
-
-
Metabolic Pathway Inefficiencies: The genetic makeup of your production strain plays a significant role.
-
Proline Degradation: The putA gene in E. coli encodes an enzyme that degrades proline.[2][3] Deleting this gene can prevent the breakdown of the precursor and redirect metabolic flux towards hydroxyproline synthesis, leading to increased yields.[3]
-
Sub-optimal Enzyme Expression: The expression level and activity of the proline-4-hydroxylase are critical. Codon optimization of the enzyme's gene for the host organism can improve its expression.[2]
-
Question: I'm observing significant byproduct formation, particularly acetic acid. How can I mitigate this?
Answer: Acetic acid accumulation is a common issue in high-density E. coli fermentations and can inhibit cell growth and product formation.[1] Here are some strategies to address this:
-
Control Glucose Feed Rate: A continuous or fed-batch feeding strategy that maintains a stable, non-excessive glucose concentration can prevent overflow metabolism and reduce acetate production.[2]
-
Optimize Dissolved Oxygen: Maintaining adequate dissolved oxygen levels can also help to reduce acetate formation.
-
Metabolic Engineering: Knocking out genes involved in acetate production, such as ackA, has been shown to decrease acetate accumulation and improve the yield of the desired product.[2]
Question: My downstream processing is resulting in significant product loss. What can I do to improve recovery?
Answer: Downstream processing of fermentation broths can be complex and lead to product loss.[4][5] Key challenges include the presence of a complex mixture of metabolites, proteins, and cells.[4] Consider the following:
-
Multi-step Purification: A single purification step is often insufficient. A combination of techniques such as filtration, chromatography (e.g., ion exchange), and crystallization may be necessary to achieve high purity and recovery.[5]
-
Process Optimization: Each step in the downstream process should be optimized to minimize product degradation and loss. This includes factors like pH, temperature, and the choice of solvents and resins.
-
Alternative Extraction Methods: Traditional methods can be harsh. Exploring newer techniques like membrane-based separations could offer a gentler and more efficient way to purify hydroxyproline.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used microbial hosts for hydroxyproline production?
A1: Escherichia coli is a robust and widely used platform for recombinant hydroxyproline production due to its well-understood genetics and fast growth.[2] Corynebacterium glutamicum has also been explored as a host.[3][6]
Q2: Is it necessary to add L-proline to the fermentation medium?
A2: Not always. Metabolic engineering strategies have enabled the development of strains that can produce hydroxyproline directly from glucose without the need for L-proline supplementation.[1][3] However, in some processes, adding L-proline can still boost the final yield.[3]
Q3: What is the role of α-ketoglutarate in hydroxyproline synthesis?
A3: α-ketoglutarate is an essential co-substrate for the enzyme proline-4-hydroxylase, which catalyzes the conversion of proline to hydroxyproline.[1][2] An adequate intracellular supply of α-ketoglutarate is therefore critical for efficient production.
Q4: How can I improve the activity of proline-4-hydroxylase?
A4: The activity of proline-4-hydroxylase can be enhanced through several strategies:
-
Gene Source: The choice of the proline-4-hydroxylase gene is important. Screening for enzymes with high activity from different microbial sources can be beneficial.[3]
-
Codon Optimization: Adapting the codon usage of the proline-4-hydroxylase gene to that of the expression host (E. coli, for example) can improve protein expression levels.[2]
-
Directed Evolution: Protein engineering techniques like directed evolution can be used to improve the enzyme's activity and stability.[3]
Q5: What analytical methods are used to quantify hydroxyproline in a fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying hydroxyproline.[2] Colorimetric assays, such as those using Ehrlich's reagent, can also be used, though they may be less specific.[4]
Data Presentation
Table 1: Impact of Fermentation Parameter Optimization on Hydroxyproline Yield in E. coli
| Parameter Optimized | Initial Condition | Optimized Condition | Hydroxyproline Yield (mg/L) | Fold Increase | Reference |
| Fermentation Medium & Conditions | Non-optimized | Glucose (14 g/L), Tryptone (18 g/L), K₂HPO₄ (5 g/L), MgSO₄ (1.2 g/L), FeSO₄ (0.8 g/L), L-ascorbic acid (0.4 g/L) | ~1800 | ~3.3 | [1] |
| Temperature | 26°C | 30°C | 992 | ~4.4 | [1] |
| Initial pH | >6.5 | 6.5 | - | - | [1] |
| Glucose Concentration | - | 14 g/L | - | - | [1] |
| Precursor Addition | No monosodium glutamate | 30 mmol/L monosodium glutamate | ~2150 | ~1.2 | [1] |
Table 2: Effect of Metabolic Engineering Strategies on Hydroxyproline Yield in E. coli
| Strain | Genetic Modification | Hydroxyproline Titer (g/L) | Culture System | Reference |
| HYP-1 | Release of feedback inhibition, expression of heterologous genes | - | - | [2] |
| HYP-4 | Knockout of ackA (acetate kinase) | 6.62 | Shake Flask | [2] |
| HYP-10 | Optimized with continuous feeding of glucose and Fe2+ | 89.4 | 5 L Fermenter | [2] |
| Engineered E. coli | Deletion of putA gene | 41 | 5 L Fermenter | [3] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for Hydroxyproline Production
This protocol is adapted from a study on recombinant E. coli.[1]
-
Seed Culture Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
-
Fermentation:
-
Prepare the initial shake flask fermentation medium: 10 g/L glucose, 15 g/L tryptone, 3 g/L dipotassium hydrogen phosphate, 1 g/L magnesium sulfate, 0.015 g/L calcium chloride, 0.8 g/L ferrous sulfate, and 2 mmol/L L-ascorbic acid. Adjust the initial pH to 7.0.
-
Inoculate the fermentation medium with the seed culture at a 2% (v/v) ratio in a 300 mL flask containing 30 mL of medium.
-
Incubate at 37°C with shaking at 200 rpm for 2-3 hours until the OD600 reaches 0.5-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mmol/L.
-
Reduce the temperature to 30°C and continue cultivation.
-
-
Sampling and Analysis:
-
Take samples at regular intervals to measure cell density (OD600) and hydroxyproline concentration using HPLC.
-
Protocol 2: Fed-Batch Fermentation in a 5 L Bioreactor
This protocol is based on a high-yield production strategy.[2]
-
Initial Medium:
-
Prepare the initial fermentation medium in the 5 L bioreactor. Add 20 mg/L of FeSO₄ to the initial medium.
-
-
Inoculation and Growth Phase:
-
Inoculate the bioreactor with a seed culture of the engineered E. coli strain.
-
Maintain the temperature and pH at optimal levels (e.g., 30°C and pH 6.5).
-
Control the dissolved oxygen level by adjusting the glucose feed rate.
-
-
Fed-Batch and Production Phase:
-
After an initial growth phase (e.g., 10 hours), start the continuous feeding of a concentrated glucose solution.
-
Simultaneously, begin a continuous feed of FeSO₄ solution at a rate of 3.0 mg/L/h.
-
Continue the fermentation for the desired duration (e.g., 44 hours).
-
-
Monitoring:
-
Continuously monitor and record parameters such as temperature, pH, dissolved oxygen, and glucose concentration.
-
Periodically take samples to measure cell density and hydroxyproline concentration.
-
Visualizations
Caption: Metabolic pathway for hydroxyproline biosynthesis in recombinant E. coli.
Caption: Troubleshooting workflow for low hydroxyproline yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Technical Support Center: Chromatographic Separation of Hydroxyproline Isomers
Welcome to the technical support center for the chromatographic separation of hydroxyproline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these critical amino acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating hydroxyproline isomers by chromatography?
The primary challenges in separating hydroxyproline isomers, such as cis/trans-4-hydroxyproline, cis/trans-3-hydroxyproline, and their respective enantiomers, stem from their high structural similarity. This similarity results in very close physicochemical properties, leading to co-elution and poor resolution in many chromatographic systems.[1][2] Additionally, the low natural abundance of some isomers and the presence of interfering substances in complex biological matrices further complicate their analysis.[1] Derivatization, a common strategy to enhance separation and detection, can introduce its own set of challenges, including incomplete reactions, the formation of unstable derivatives, and the introduction of artifacts.[1][2]
Q2: Why is derivatization often necessary for hydroxyproline analysis, and what are the common reagents?
Derivatization is frequently employed in hydroxyproline analysis for several reasons:
-
Improved Chromatographic Resolution: By attaching a chemical tag to the hydroxyproline molecule, its chromatographic properties can be altered, leading to better separation from other amino acids and its own isomers.
-
Enhanced Detection: Many derivatizing agents introduce a chromophore or fluorophore, significantly increasing the sensitivity of detection by UV-Vis or fluorescence detectors.[2]
-
Increased Volatility for Gas Chromatography: For GC analysis, derivatization is essential to make the non-volatile amino acids amenable to vaporization.
Common derivatization reagents include:
-
Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form stable PTC-amino acids detectable by UV.[1][3]
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. It does not directly react with secondary amines like hydroxyproline, requiring a pre-derivatization step to block primary amines or an oxidation step to open the proline ring.[1][4][5]
-
7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): Reacts with secondary amines to produce fluorescent derivatives.[5]
-
Dabsyl chloride: Reacts with secondary amines after blocking primary amines, yielding colored derivatives detectable in the visible range.[6]
-
Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA): A chiral derivatizing agent used for the separation of enantiomers.[7][8]
Q3: How can I separate the enantiomers of hydroxyproline?
Separating enantiomers requires a chiral environment. This can be achieved in HPLC through two main approaches:
-
Chiral Stationary Phases (CSPs): These columns are packed with a chiral selector that interacts differently with the two enantiomers, leading to their separation. Examples of CSPs include those based on cyclodextrins, proteins, or chiral polymers.
-
Chiral Derivatization: A chiral derivatizing agent is used to react with the hydroxyproline enantiomers, forming diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column, such as a C18 column. A common chiral derivatizing agent for this purpose is Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA).[7][8]
Troubleshooting Guides
Problem 1: Poor Resolution or Co-elution of Hydroxyproline Isomers
This is one of the most frequent issues encountered. The following steps can help improve the separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution of hydroxyproline isomers.
Detailed Steps:
-
Optimize the Mobile Phase:
-
Adjust Organic Modifier Concentration: In reversed-phase chromatography, a subtle change in the percentage of acetonitrile or methanol can significantly impact resolution. Try a shallower gradient or isocratic elution with small, incremental changes in the organic solvent concentration.
-
Modify Mobile Phase pH: The ionization state of hydroxyproline can be altered by changing the pH of the mobile phase. For reversed-phase HPLC, operating at a pH around 2-3 can suppress the ionization of the carboxylic acid group and improve peak shape. Experiment with small pH adjustments (e.g., ± 0.2 pH units).
-
Incorporate Additives: Ion-pairing reagents (e.g., trifluoroacetic acid - TFA) or different buffer salts can improve selectivity.[9][10][11][12]
-
-
Evaluate the Column:
-
Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase. A column with a different chemistry, such as a C8, phenyl-hexyl, or a polar-embedded phase, might offer different selectivity for the isomers.
-
Chiral Column for Enantiomers: If you are trying to separate enantiomers, a chiral stationary phase is necessary unless you are using a chiral derivatization agent.[13][14]
-
-
Review the Derivatization Strategy:
-
Choice of Reagent: The derivatizing agent significantly influences the chromatographic behavior of the isomers. If one reagent does not provide adequate separation, consider trying an alternative. For instance, if PITC derivatization is not resolving your isomers, you might explore dabsyl chloride.
-
Reaction Conditions: Ensure the derivatization reaction is complete. Incomplete reactions can lead to multiple peaks for a single isomer and complicate the chromatogram. Optimize reaction time, temperature, and reagent concentration.
-
Problem 2: Peak Tailing or Broadening
Poor peak shape can compromise resolution and quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing or broadening.
Detailed Steps:
-
Assess Column Health:
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, leading to active sites that cause peak tailing. Flush the column with a strong solvent.
-
Column Void: A void at the head of the column can cause peak distortion. This can sometimes be temporarily resolved by reversing the column and flushing it. Ultimately, the column may need to be replaced.[15]
-
Silanol Interactions: For basic compounds, interactions with acidic silanol groups on the silica packing material are a common cause of tailing.[16] Using a well-end-capped column or adding a competing base like triethylamine to the mobile phase can mitigate this. Adjusting the mobile phase pH to a lower value can also help by protonating the silanol groups.[16]
-
-
Examine the Mobile Phase:
-
pH: An inappropriate mobile phase pH can lead to peak tailing, especially if it is close to the pKa of the analyte. Ensure the pH is stable and appropriate for the chosen column and analytes.
-
Buffer Concentration: A buffer concentration that is too low may not have sufficient capacity to maintain a stable pH, leading to peak shape issues.[15]
-
-
Inspect the HPLC System:
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening. Keep tubing as short and narrow as possible.
-
Leaking Fittings: A small leak in a fitting can cause peak distortion. Ensure all fittings are secure.
-
Problem 3: Inconsistent or Incomplete Derivatization
This can lead to poor reproducibility and inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent derivatization.
Detailed Steps:
-
Verify Reagent Quality and Preparation:
-
Reagent Stability: Some derivatizing agents are unstable and should be prepared fresh daily. For example, OPA solutions can degrade over time.[4] PITC is sensitive to moisture.[17]
-
Proper pH: Derivatization reactions are often pH-dependent. Ensure the reaction buffer is at the optimal pH. For example, OPA derivatization is typically carried out at a basic pH.[4]
-
-
Optimize Reaction Conditions:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at the recommended temperature to reach completion.
-
Reagent-to-Analyte Ratio: An excess of the derivatizing reagent is typically used to drive the reaction to completion. However, a very large excess can sometimes lead to interfering peaks.
-
-
Consider Sample Matrix Effects:
-
Interfering Substances: Components in the sample matrix can interfere with the derivatization reaction. It may be necessary to perform a sample cleanup step, such as solid-phase extraction (SPE), to remove these interferences.
-
Hydrolysis Conditions: For samples requiring acid hydrolysis to liberate hydroxyproline from collagen, be aware that harsh hydrolysis conditions can lead to the epimerization of trans-hydroxyproline to cis-hydroxyproline.[5]
-
Experimental Protocols
Protocol 1: Separation of Dabsyl-Derivatized Hydroxyproline and Proline by Reversed-Phase HPLC[6]
This method is suitable for the quantification of hydroxyproline and proline in collagen samples.
-
Sample Hydrolysis: Hydrolyze the collagen-containing sample in 6 N HCl at 110°C for 24 hours.
-
Primary Amine Blocking:
-
Evaporate the HCl from the hydrolysate.
-
Reconstitute the sample in a suitable buffer.
-
Add o-phthalaldehyde (OPA) solution to react with and block all primary amino acids.
-
-
Derivatization of Secondary Amines:
-
Add dabsyl chloride solution to the sample.
-
Incubate to allow the reaction with hydroxyproline and proline to complete.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of solvent A (e.g., aqueous buffer) and solvent B (e.g., acetonitrile).
-
Detection: UV-Vis detector at the appropriate wavelength for dabsyl derivatives (typically around 436 nm).
-
| Parameter | Value |
| Column | C18 (e.g., 5 µm, 4.6 x 150 mm) |
| Mobile Phase A | Aqueous buffer (e.g., sodium acetate) |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-programmed gradient from low to high B |
| Flow Rate | 1.0 mL/min |
| Detection | 436 nm |
| Retention Time (Hyp) | ~10.27 min[6] |
| Retention Time (Pro) | ~16.02 min[6] |
Protocol 2: Chiral Separation of Hydroxyproline Isomers using L-FDVA Derivatization[7]
This protocol is designed for the separation of all eight stereoisomers of hydroxyproline.
-
Sample Hydrolysis: Perform acid hydrolysis of the protein sample as described in Protocol 1.
-
Derivatization:
-
Neutralize the hydrolysate.
-
Add a solution of Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) in acetone.
-
Incubate to form diastereomeric derivatives.
-
-
HPLC-MS Analysis:
-
Column: A high-resolution C18 column (e.g., a core-shell particle column).
-
Mobile Phase: An isocratic or gradient elution with an MS-compatible mobile phase (e.g., water and acetonitrile with a small amount of formic acid).
-
Detection: UV detector followed by a mass spectrometer (ESI-MS) for confirmation and quantification.
-
| Parameter | Value |
| Column | HALO® ES-C18 (150 x 1.5 mm, 2.7 µm)[7] |
| Mobile Phase | Isocratic mixture of aqueous and organic solvents |
| Flow Rate | Optimized for the specific column dimensions |
| Detection | UV and ESI-MS |
Quantitative Data Summary
The following table summarizes typical retention times and resolution values for hydroxyproline isomers under different chromatographic conditions. Note that these values can vary depending on the specific instrument, column batch, and exact experimental conditions.
| Isomer | Derivatization | Column | Mobile Phase Conditions | Retention Time (min) | Resolution (Rs) | Reference |
| Dabsyl-Hyp | Dabsyl Chloride | C18 | Gradient | 10.27 | N/A (separated from Pro) | [6] |
| Dabsyl-Pro | Dabsyl Chloride | C18 | Gradient | 16.02 | N/A (separated from Hyp) | [6] |
| FDNDEA-Hyp | FDNDEA | Ultrasphere ODS | 80:20 Acetate buffer:ACN | 7.3 | N/A | [18] |
| L-FDVA-trans-4-L-Hyp | L-FDVA | HALO® ES-C18 | Isocratic | Baseline separated | >1.5 for all isomers | [7] |
| L-FDVA-cis-4-L-Hyp | L-FDVA | HALO® ES-C18 | Isocratic | Baseline separated | >1.5 for all isomers | [7] |
| L-FDVA-trans-3-L-Hyp | L-FDVA | HALO® ES-C18 | Isocratic | Baseline separated | >1.5 for all isomers | [7] |
| L-FDVA-cis-3-L-Hyp | L-FDVA | HALO® ES-C18 | Isocratic | Baseline separated | >1.5 for all isomers | [7] |
| L-FDVA-trans-4-D-Hyp | L-FDVA | HALO® ES-C18 | Isocratic | Baseline separated | >1.5 for all isomers | [7] |
| L-FDVA-cis-4-D-Hyp | L-FDVA | HALO® ES-C18 | Isocratic | Baseline separated | >1.5 for all isomers | [7] |
| L-FDVA-trans-3-D-Hyp | L-FDVA | HALO® ES-C18 | Isocratic | Baseline separated | >1.5 for all isomers | [7] |
| L-FDVA-cis-3-D-Hyp | L-FDVA | HALO® ES-C18 | Isocratic | Baseline separated | >1.5 for all isomers | [7] |
| FMOC-trans-4-L-Hyp | FMOC-Cl | Capillary Electrophoresis | 75 mM phosphate buffer pH 7.0 with 10 mM methyl-γ-CD | < 21 | 1.5 - 3.6 between peaks | [19] |
| FMOC-cis-4-L-Hyp | FMOC-Cl | Capillary Electrophoresis | 75 mM phosphate buffer pH 7.0 with 10 mM methyl-γ-CD | < 21 | 1.5 - 3.6 between peaks | [19] |
| FMOC-trans-4-D-Hyp | FMOC-Cl | Capillary Electrophoresis | 75 mM phosphate buffer pH 7.0 with 10 mM methyl-γ-CD | < 21 | 1.5 - 3.6 between peaks | [19] |
| FMOC-cis-4-D-Hyp | FMOC-Cl | Capillary Electrophoresis | 75 mM phosphate buffer pH 7.0 with 10 mM methyl-γ-CD | < 21 | 1.5 - 3.6 between peaks | [19] |
This technical support center provides a starting point for addressing common challenges in the chromatographic separation of hydroxyproline isomers. For more specific issues, consulting the original research articles and application notes from chromatography vendors is highly recommended.
References
- 1. Improved high-performance liquid chromatography method for quantitation of proline and hydroxyproline in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversed-phase high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen by derivatization with dabsyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of mobile phase additives on the resolution of four bioactive compounds by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. waters.com [waters.com]
- 17. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Acid Hydrolysis for Collagen Samples
Welcome to the technical support center for collagen analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the acid hydrolysis of collagen samples for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of acid hydrolysis of collagen?
Acid hydrolysis is a crucial step to break down the collagen protein into its constituent amino acids.[1][2] This process is essential for accurate quantification of total collagen content, typically by measuring the abundance of specific amino acids like hydroxyproline, or for detailed amino acid composition analysis.[3]
Q2: Which acid is most commonly used for collagen hydrolysis and at what concentration?
Hydrochloric acid (HCl) is the most prevalent acid used for collagen hydrolysis. A concentration of 6M HCl is a widely accepted standard for achieving complete hydrolysis of the protein into individual amino acids.[4][5]
Q3: What are the typical temperature and duration for acid hydrolysis of collagen?
Standard protocols for acid hydrolysis of proteins and peptides often recommend heating the sample in 6M HCl at approximately 110°C for 24 hours.[5] However, for specific applications like hydroxyproline assays, hydrolysis can be performed at 120°C for shorter durations, such as one hour.[6] It is important to note that prolonged hydrolysis times can lead to the degradation of certain amino acids.[5]
Q4: What is the difference between liquid-phase and vapor-phase hydrolysis?
In liquid-phase hydrolysis, the sample is directly immersed in the acid solution.[7] In vapor-phase hydrolysis, the sample is dried in a reaction vial and then exposed to the vapors of the acid at elevated temperatures.[5][8] Vapor-phase hydrolysis is often preferred to minimize contamination from the acid solution itself.[8][9]
Q5: Why is it necessary to neutralize the sample after acid hydrolysis?
Neutralization is critical to stop the hydrolysis reaction and to prepare the sample for downstream analysis.[10] Many analytical techniques, such as chromatography and colorimetric assays, have specific pH requirements for optimal performance.[3][11] For instance, in some hydroxyproline assays, the sample is neutralized with an equivalent amount of NaOH or HCl.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered during the acid hydrolysis of collagen samples.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Insufficient acid concentration, temperature, or time. | Ensure the final HCl concentration is 6M. Verify the hydrolysis temperature is at least 110°C. For resistant samples, consider extending the hydrolysis time to 48 or 72 hours, but be mindful of potential amino acid degradation.[5] |
| Inadequate sample preparation. | Ensure the tissue is properly homogenized or minced to increase the surface area exposed to the acid. For dense tissues, enzymatic predigestion might be beneficial. | |
| Low Amino Acid Recovery | Degradation of sensitive amino acids (e.g., tryptophan, serine, threonine). | Use additives like phenol or thioglycolic acid in the hydrolysis solution to protect sensitive amino acids from degradation.[5] Consider using vapor-phase hydrolysis to minimize oxidative damage. |
| Adsorption of amino acids to glassware. | Use clean, pyrolyzed glassware to minimize surface interactions that can lead to sample loss.[2] | |
| Precipitate Formation After Neutralization | High salt concentration resulting from neutralization.[11] | If possible, dilute the sample after neutralization. Alternatively, consider desalting the sample using techniques like solid-phase extraction or dialysis.[12] |
| Incomplete removal of hydrolyzed protein fragments. | Centrifuge the sample after hydrolysis to pellet any insoluble material before proceeding with neutralization.[4] | |
| Interference in Downstream Assays (e.g., Colorimetric Assays) | Residual acid or high salt concentrations. | Ensure complete neutralization and consider a dilution step. Some assay kits provide specific dilution protocols for hydrolyzed samples.[4] |
| Presence of interfering substances from the original sample. | Sample cleanup steps, such as filtration or the use of activated charcoal, may be necessary to remove interfering compounds.[6] | |
| No Color Development in Hydroxyproline Assay | Issues with assay reagents or protocol. | Confirm the freshness and proper preparation of all reagents, especially the chloramine-T and DMAB (Ehrlich's) reagents.[13] Ensure the pH of the oxidation buffer is correct.[13] |
| Incomplete oxidation of hydroxyproline. | Verify the incubation time and temperature for the oxidation step as specified in the assay protocol. |
Experimental Protocols
Standard Liquid-Phase Acid Hydrolysis for Amino Acid Analysis
This protocol is a general guideline for the complete hydrolysis of collagen samples for subsequent amino acid analysis.
-
Sample Preparation: Accurately weigh 1-5 mg of dried collagen sample into a clean hydrolysis tube.
-
Acid Addition: Add a sufficient volume of 6M HCl containing 1% phenol to the tube to completely submerge the sample.[5]
-
Inert Atmosphere: Freeze the sample in the tube using a dry ice/ethanol bath and then evacuate the tube to a vacuum of less than 200 µm of mercury.[5] Seal the tube under vacuum.
-
Hydrolysis: Place the sealed tube in an oven or heating block at 110°C for 24 hours.[5] For more resistant collagen sources, the hydrolysis time can be extended to 48 or 72 hours.
-
Drying: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for your amino acid analyzer or derivatization procedure.
Vapor-Phase Acid Hydrolysis
This method is recommended to reduce background contamination.
-
Sample Preparation: Place the dried collagen sample at the bottom of a reaction vial.
-
Acid Reservoir: In a larger outer vessel, place the open reaction vial and a separate container with 6M HCl containing 1% phenol.
-
Vacuum and Sealing: Evacuate the outer vessel to a vacuum of less than 200 µm of mercury and seal it.[5]
-
Hydrolysis: Heat the entire apparatus to approximately 110°C for 24 hours. The acid vapor will hydrolyze the sample.[5]
-
Drying and Reconstitution: After cooling, remove the reaction vial and dry any residual acid. Reconstitute the sample as described for liquid-phase hydrolysis.
Visualizations
Caption: General workflow for acid hydrolysis of collagen samples.
Caption: Troubleshooting logic for common hydrolysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quickzyme.com [quickzyme.com]
- 5. usp.org [usp.org]
- 6. content.abcam.com [content.abcam.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. Vapor Phase or Liquid Phase? Haier Biomedical Has a “Combined Phase! [haiermedical.com]
- 9. selectscience.net [selectscience.net]
- 10. A New Method for the Production of High-Concentration Collagen Bioinks with Semiautonomic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolyzed Collagen—Sources and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dialysis as a method of obtaining neutral collagen gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Proline-4-Hydroxylase (P4H) Activity in E. coli
Welcome to the technical support center for the enhancement of proline-4-hydroxylase (P4H) activity in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the expression and optimization of P4H in E. coli.
Troubleshooting Guide
This section addresses common issues encountered during the expression and activity assessment of P4H in E. coli.
Issue 1: Low or No Expression of P4H Protein
Possible Causes and Solutions:
-
Codon Bias: The gene encoding your P4H may contain codons that are rare in E. coli, leading to translational stalling and low protein yield.[1][2][3]
-
Inefficient Transcription or Translation Initiation: The promoter strength or the ribosome binding site (RBS) sequence may not be optimal for high-level expression.
-
Solution: Subclone the P4H gene into an expression vector with a strong, inducible promoter such as T7 or tac.[8] Ensure that a strong RBS is present upstream of the start codon.
-
-
Plasmid Instability: The expression plasmid may be unstable, leading to its loss from the bacterial population.
-
Solution: Ensure consistent antibiotic selection throughout your cultures to maintain the plasmid. Consider using a host strain with features that enhance plasmid stability.
-
-
Toxicity of the Expressed Protein: High-level expression of P4H might be toxic to E. coli.
-
Solution: Use a tightly regulated expression system and induce protein expression at a lower temperature (e.g., 16-25°C) for a longer period. This can reduce the metabolic burden on the host and improve protein folding.[9]
-
Issue 2: P4H is Expressed but Insoluble (Inclusion Bodies)
Possible Causes and Solutions:
-
Misfolding of the Protein: Rapid, high-level expression can overwhelm the cellular folding machinery, leading to the aggregation of misfolded protein in inclusion bodies.[10]
-
Solution 1: Co-expression with Chaperones: Co-express molecular chaperones such as GroEL/GroES or DnaK/DnaJ/GrpE.[11] These chaperones can assist in the proper folding of newly synthesized P4H.
-
Solution 2: Lower Induction Temperature: Inducing expression at a lower temperature (e.g., 16-25°C) slows down protein synthesis, allowing more time for proper folding.[9][12]
-
Solution 3: Use of a Fusion Tag: N-terminal fusion tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can sometimes enhance the solubility of the target protein.
-
-
Lack of Essential Co-factors for Folding (for human P4H): Human P4H is a tetramer (α2β2) where the β-subunit is protein disulfide isomerase (PDI), which is crucial for the proper folding and solubility of the α-subunit.[13][14]
Issue 3: Expressed P4H Shows Low or No Enzymatic Activity
Possible Causes and Solutions:
-
Absence of Essential Co-factors and Co-substrates: P4H is an α-ketoglutarate-dependent non-heme iron dioxygenase and requires Fe(II), α-ketoglutarate, and O2 for its catalytic activity.[1][12] Ascorbate is also often added to the reaction mixture to maintain the iron in its reduced ferrous state.[2]
-
Solution: Ensure that your assay buffer is properly supplemented with these essential components. Refer to the detailed experimental protocol below.
-
-
Sub-optimal Assay Conditions: The pH, temperature, or substrate concentrations in your assay may not be optimal for P4H activity.
-
Inaccessibility of Substrate in Whole-Cell Assays: The E. coli cell membrane can be a barrier to the uptake of substrates like L-proline and α-ketoglutarate.
-
Feedback Inhibition or Metabolic Competition: The host cell's metabolic pathways might compete for substrates or the product might cause feedback inhibition. For instance, proline can be catabolized by the host's proline dehydrogenase (PutA).[16][17]
-
Solution: Use an E. coli strain with a knockout of the putA gene to prevent proline degradation.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which E. coli strain is best for P4H expression?
A1: The choice of E. coli strain depends on the specific P4H you are expressing. For many microbial P4Hs, a standard expression strain like BL21(DE3) is sufficient. However, for human P4H, which requires disulfide bond formation for the activity of its PDI subunit, a strain with an oxidizing cytoplasm like Origami™ B(DE3) is recommended to ensure proper folding and assembly of the active tetramer.[12][13][14]
Q2: How can I increase the supply of the co-substrate α-ketoglutarate?
A2: The intracellular concentration of α-ketoglutarate, a key intermediate in the TCA cycle, can be a limiting factor for P4H activity.[1] Strategies to increase its availability include:
-
Overexpressing key enzymes in the TCA cycle that lead to α-ketoglutarate production.
-
Knocking out competing pathways that consume α-ketoglutarate.
-
Supplementing the culture medium with precursors like glutamate.
Q3: What is the role of ascorbate in the P4H activity assay?
A3: P4H contains a ferrous iron (Fe²⁺) at its active site, which is essential for catalysis. During the reaction, this iron can be oxidized to the inactive ferric state (Fe³⁺). Ascorbate is a reducing agent that helps to maintain the iron in its active ferrous state, thus ensuring sustained enzyme activity.[2]
Q4: Can I produce 4-hydroxyproline directly from glucose in E. coli?
A4: Yes, it is possible to produce 4-hydroxyproline de novo from glucose by metabolically engineering E. coli. This involves introducing the P4H gene and engineering the host's metabolic pathways to overproduce the precursor L-proline and the co-substrate α-ketoglutarate.[1][5][19]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing P4H activity and 4-hydroxyproline production in E. coli.
Table 1: Comparison of 4-Hydroxyproline Production in Different Engineered E. coli Strains
| Strain/Modification | P4H Origin | Carbon Source | Titer (g/L) | Yield (g/g) | Reference |
| Recombinant E. coli W1485 with Datp4h | Dactylosporangium sp. RH1 | L-proline feed | 41 | - | [1] |
| Metabolically engineered M6 | Dactylosporangium sp. RH1 | Glucose | 15.7 | - | [1] |
| HYP2 with tunable circuit | Dactylosporangium sp. RH1 | Glucose | 43.2 | - | [1] |
| HYP2M with rational design of P4H | Uncultured bacterium | Glucose | 54.8 | 0.236 | [1] |
| HYP-10 with optimized fermentation | Dactylosporangium sp. | Glucose | 89.4 | 0.34 | [5] |
Table 2: Effect of Codon Optimization on P4H Activity
| Gene Version | Relative P4H Activity (%) | Reference |
| Original Gene | 100 | [4] |
| Codon Optimized Gene | 770 | [4] |
Experimental Protocols
Protocol 1: Whole-Cell P4H Activity Assay
This protocol is for determining the P4H activity in whole E. coli cells.
-
Cell Culture and Induction:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of fermentation medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce P4H expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture at a lower temperature (e.g., 25-30°C) for a defined period (e.g., 12-24 hours).[9]
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM MES, pH 6.5).
-
Resuspend the cells in the reaction buffer to a specific cell density (e.g., OD₆₀₀ of 10).
-
-
Enzyme Reaction:
-
Prepare the reaction mixture containing:
-
240 mM MES buffer, pH 6.5
-
20 mM L-proline
-
40 mM α-ketoglutaric acid
-
4 mM Ferrous sulfate (FeSO₄)
-
8 mM L-ascorbic acid[9]
-
-
Add the cell suspension to the reaction mixture to initiate the reaction.
-
Incubate at the optimal temperature (e.g., 30°C) with shaking.
-
-
Reaction Termination and Product Quantification:
-
Take aliquots at different time points and terminate the reaction by heating at 100°C for 5 minutes or by adding an acid (e.g., trichloroacetic acid).
-
Centrifuge to remove cell debris.
-
Quantify the amount of 4-hydroxyproline in the supernatant using a suitable method such as HPLC or a colorimetric assay.[12][16]
-
Protocol 2: P4H Activity Assay with Cell-Free Extract
This protocol is for determining P4H activity using a cell lysate.
-
Cell Lysis:
-
Harvest and wash the induced cells as described in Protocol 1.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to remove cell debris. The supernatant is the cell-free extract.
-
-
Enzyme Reaction:
-
Prepare the reaction mixture as described in Protocol 1.
-
Add a specific amount of total protein from the cell-free extract (e.g., 100-250 µg) to the reaction mixture to start the reaction.[16]
-
Incubate at the optimal temperature.
-
-
Reaction Termination and Product Quantification:
-
Terminate the reaction and quantify the 4-hydroxyproline as described in Protocol 1.
-
Visualizations
Caption: Workflow for enhancing P4H activity in E. coli.
Caption: Troubleshooting logic for low P4H activity.
References
- 1. Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Proline 4-Hydroxylase Screening and Gene Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. efbpublic.org [efbpublic.org]
- 8. Hydroxylation of Human Type III Collagen Alpha Chain by Recombinant Coexpression with a Viral Prolyl 4-Hydroxylase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Effects of Signal Peptide and Chaperone Co-Expression on Heterologous Protein Production in Escherichia coli | MDPI [mdpi.com]
- 12. raineslab.com [raineslab.com]
- 13. Production of human prolyl 4-hydroxylase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-level production of human collagen prolyl 4-hydroxylase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proline Availability Regulates Proline-4-Hydroxylase Synthesis and Substrate Uptake in Proline-Hydroxylating Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proline availability regulates proline-4-hydroxylase synthesis and substrate uptake in proline-hydroxylating recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of trans-4-Hydroxy-D-proline and trans-4-Hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two stereoisomers: trans-4-Hydroxy-D-proline and trans-4-Hydroxy-L-proline. While both share the same chemical formula, their distinct stereochemistry leads to vastly different roles in biological systems. This document synthesizes available experimental data to highlight these differences, offering insights for researchers in drug development and life sciences.
Introduction
trans-4-Hydroxy-L-proline is a critical component of collagen, the most abundant protein in mammals, and plays a vital role in the stability of the collagen triple helix.[1][2] Its presence is essential for the integrity of connective tissues. In contrast, trans-4-Hydroxy-D-proline is not a component of mammalian proteins and its biological role is less understood, with current knowledge largely confined to its metabolism in microorganisms and its use as a chiral synthon in organic chemistry. This guide will delve into the known biological activities of each isomer, presenting comparative data where available and outlining key experimental methodologies.
Core Biological Activities: A Tale of Two Isomers
The biological significance of trans-4-Hydroxy-L-proline is well-established and extensive, primarily revolving around its structural role in collagen. The biological activities of trans-4-Hydroxy-D-proline, particularly in mammals, are poorly defined in existing literature.
trans-4-Hydroxy-L-proline: The Architect of Collagen Stability
The hydroxylation of proline to trans-4-Hydroxy-L-proline is a crucial post-translational modification that occurs within the endoplasmic reticulum. This reaction is catalyzed by prolyl 4-hydroxylases.[3] The resulting hydroxyl group is critical for the formation of hydrogen bonds that stabilize the collagen triple helix.[2] Beyond its structural role, trans-4-Hydroxy-L-proline and its metabolites are involved in various cellular processes:
-
Collagen Synthesis and Stability: Essential for the proper folding and stability of procollagen chains.[2]
-
Cell Signaling: Free hydroxyproline can influence cellular signaling pathways, including the hypoxia-inducible factor (HIF-1α) pathway.[1][4][5]
-
Metabolism: It is catabolized in animals primarily to glycine and pyruvate.[1][6]
-
Antioxidant Activity: Has been shown to scavenge reactive oxygen species.[1]
trans-4-Hydroxy-D-proline: An Enigmatic Isomer
Direct evidence for the biological activity of trans-4-Hydroxy-D-proline in mammalian systems is scarce. Its primary documented roles are:
-
Microbial Metabolism: Certain bacteria can metabolize trans-4-Hydroxy-D-proline. For instance, Sinorhizobium meliloti possesses a dehydrogenase that can act on this isomer.
-
Chiral Building Block: It is utilized in the stereoselective synthesis of various organic molecules.
Quantitative Data Comparison
| Parameter | trans-4-Hydroxy-L-proline | trans-4-Hydroxy-D-proline | Reference |
| Enzyme | Prolyl 4-Hydroxylase (Human) | Prolyl 4-Hydroxylase (Human) | [7] |
| Substrate Activity | Substrate (as peptidyl proline) | Not a substrate | [7] |
| Enzyme | cis-4-Hydroxy-D-proline Dehydrogenase (Sinorhizobium meliloti) | cis-4-Hydroxy-D-proline Dehydrogenase (Sinorhizobium meliloti) | |
| Km | Inert as a substrate | 3.0 mM | |
| kcat | - | 130 min-1 | |
| kcat/Km | - | 43.3 min-1mM-1 |
Signaling and Metabolic Pathways
The involvement of trans-4-Hydroxy-L-proline in mammalian signaling and metabolism is well-documented. In contrast, the pathways involving trans-4-Hydroxy-D-proline are primarily characterized in microorganisms.
trans-4-Hydroxy-L-proline Metabolic Pathway in Animals
The catabolism of trans-4-Hydroxy-L-proline in animals primarily occurs in the mitochondria and peroxisomes, leading to the formation of glycine and pyruvate.[1][6]
Caption: Catabolic pathway of trans-4-Hydroxy-L-proline in animals.
trans-4-Hydroxy-L-proline and the HIF-1α Signaling Pathway
Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for degradation. Free hydroxyproline has been suggested to influence this pathway.[4][8]
Caption: Regulation of HIF-1α by prolyl hydroxylation.
Experimental Protocols
Quantification of Hydroxyproline in Tissue Samples (Collagen Assay)
This protocol is widely used to determine the collagen content of tissues by measuring the amount of hydroxyproline.[9][10][11][12][13]
1. Sample Preparation and Hydrolysis: a. Weigh 10-20 mg of tissue and place it in a pressure-resistant, sealed tube. b. Add 100 µL of 10 N NaOH. c. Tightly seal the tube and hydrolyze at 120°C for 1 hour. d. Cool the samples on ice and neutralize with 100 µL of 10 N HCl. e. Centrifuge the hydrolysate at 10,000 x g for 5 minutes to pellet any debris.
2. Assay Procedure: a. Transfer 10-30 µL of the supernatant to a 96-well plate. b. Prepare hydroxyproline standards in a similar fashion. c. Evaporate the samples and standards to dryness at 60-65°C. d. Add 100 µL of Chloramine-T reagent to each well and incubate at room temperature for 5-20 minutes. e. Add 100 µL of DMAB reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C for 45-90 minutes. f. Cool the plate to room temperature and measure the absorbance at 550-560 nm.
3. Data Analysis: a. Generate a standard curve using the absorbance readings from the hydroxyproline standards. b. Determine the hydroxyproline concentration in the samples from the standard curve. c. The collagen content can be estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of the total amino acid content of collagen by mass.
Caption: Workflow for the hydroxyproline assay to quantify collagen.
Conclusion
The biological activities of trans-4-Hydroxy-L-proline and trans-4-Hydroxy-D-proline are starkly different, underscoring the profound impact of stereochemistry on molecular function. Trans-4-Hydroxy-L-proline is a cornerstone of mammalian physiology, indispensable for the structural integrity of collagen and implicated in cellular signaling. In contrast, the biological roles of trans-4-Hydroxy-D-proline in mammals remain largely unexplored, with current understanding limited to its metabolism in lower organisms and its utility in synthetic chemistry. This guide highlights the well-established importance of the L-isomer and simultaneously underscores the significant research gap concerning the D-isomer. Further investigation into the potential biological effects of trans-4-Hydroxy-D-proline in mammalian systems could unveil novel biological functions or pharmacological applications.
References
- 1. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The new insight into the role of hydroxyproline in metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]
- 10. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Cellular Effects of Hydroxyproline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of various hydroxyproline analogs on different cell lines, supported by experimental data. The information is intended to assist researchers in selecting appropriate analogs for their studies in areas such as cancer biology, fibrosis, and immunology.
Quantitative Comparison of Hydroxyproline Analog Effects
The following table summarizes the quantitative effects of three key hydroxyproline analogs—cis-4-hydroxy-L-proline, trans-4-hydroxy-L-proline, and L-3,4-dehydroproline—on various cell lines. These analogs exhibit distinct biological activities, ranging from inhibition of cell growth and collagen synthesis to modulation of immune checkpoint protein expression.
| Hydroxyproline Analog | Cell Line(s) | Key Effect | Quantitative Data |
| cis-4-hydroxy-L-proline | Transformed Mouse NIH-3T3 Fibroblasts (Ki-ras, mos, src, fms, fes, met, trk oncogenes; SV40; N-methylnitrosourea) | Growth Inhibition | 50% Inhibitory Dose (ID50): 20 to 55 µg/ml[1] |
| Normal Mouse NIH-3T3 Fibroblasts | Growth Inhibition | 50% Inhibitory Dose (ID50): 120 µg/ml[1] | |
| trans-4-hydroxy-L-proline | OCI-AML2 (human myeloid leukemia) | Enhancement of IFN-γ-induced PD-L1 Expression | 2.92-fold increase in mean fluorescence intensity (MFI) compared to IFN-γ alone. |
| MOLM13 (human myeloid leukemia) | Enhancement of IFN-γ-induced PD-L1 Expression | 1.52-fold increase in MFI compared to IFN-γ alone. | |
| RAW 264.7 (murine monocyte/macrophage-like) | Enhancement of IFN-γ-induced PD-L1 Expression | 1.74-fold increase in MFI compared to IFN-γ alone. | |
| L1210 (murine lymphocytic leukemia) | Enhancement of IFN-γ-induced PD-L1 Expression | 4.51-fold increase in MFI compared to IFN-γ alone. | |
| L-3,4-dehydroproline | 3T3 (mouse fibroblast) | Inhibition of Collagen Synthesis | 40% reduction in [14C]hydroxyproline content in the cell layer and 70% reduction in the medium (at 1 mM concentration).[2] |
| Mammalian Cell Cultures | Inhibition of Prolyl Hydroxylase Activity | Marked reduction in specific activity (at 0.2 mM concentration).[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Growth Inhibition Assay for cis-4-hydroxy-L-proline
This protocol was used to determine the dose-dependent inhibitory effects of cis-4-hydroxy-L-proline on the growth of normal and transformed NIH-3T3 fibroblasts.[1]
-
Cell Culture: Mouse NIH-3T3 fibroblasts and various transformed NIH-3T3 cell lines were cultured in appropriate growth medium.
-
Treatment: Cells were seeded in monolayer cultures and treated with varying concentrations of cis-4-hydroxy-L-proline.
-
Cell Growth Assessment: The number of cells was determined at different time points to assess the rate of cell growth.
-
Data Analysis: The 50% inhibitory dose (ID50), the concentration of the analog that causes a 50% reduction in cell growth compared to untreated controls, was calculated.
Analysis of PD-L1 Expression Induced by trans-4-hydroxy-L-proline
This protocol outlines the method used to quantify the enhancement of IFN-γ-induced PD-L1 expression by trans-4-hydroxy-L-proline in various cancer cell lines.
-
Cell Culture and Treatment: Human myeloid leukemia (OCI-AML2, MOLM13), murine monocyte/macrophage-like (RAW 264.7), and murine lymphocytic leukemia (L1210) cell lines were cultured. Cells were treated with IFN-γ in the presence or absence of trans-4-hydroxy-L-proline.
-
Flow Cytometry:
-
Cells were harvested and stained with a fluorescently labeled antibody specific for PD-L1.
-
The fluorescence intensity of the stained cells was measured using a flow cytometer.
-
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population was calculated. The fold increase in MFI in cells treated with both IFN-γ and trans-4-hydroxy-L-proline was determined relative to cells treated with IFN-γ alone.
Collagen Synthesis Assay for L-3,4-dehydroproline
This protocol was employed to measure the inhibitory effect of L-3,4-dehydroproline on collagen synthesis in 3T3 cells.[2]
-
Cell Culture and Labeling: 3T3 cells were cultured in a medium containing radiolabeled proline ([14C]proline) to allow for the incorporation of the radioactive label into newly synthesized proteins, including collagen.
-
Treatment: The cell cultures were treated with L-3,4-dehydroproline.
-
Sample Preparation: The cell layer and the culture medium were collected separately. Proteins were precipitated, and the amount of radiolabeled hydroxyproline ([14C]hydroxyproline), a unique component of collagen, was determined.
-
Data Analysis: The percentage reduction in [14C]hydroxyproline content in the cell layer and the medium of treated cells was calculated relative to untreated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
References
A Comparative Guide to the Synthesis of Hydroxyproline: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
Hydroxyproline, a non-proteinogenic amino acid, is a critical component of collagen, the most abundant protein in mammals. Its unique structural role in stabilizing the collagen triple helix has made it a valuable molecule in pharmaceuticals, cosmetics, and as a chiral building block in organic synthesis. The production of hydroxyproline can be broadly categorized into two main approaches: traditional chemical synthesis and modern enzymatic (fermentative) methods. This guide provides an objective comparison of these two synthetic strategies, supported by available data and detailed experimental protocols, to aid researchers in selecting the most suitable method for their applications.
At a Glance: Key Performance Indicators
The choice between chemical and enzymatic synthesis of hydroxyproline hinges on several factors, including yield, purity, stereoselectivity, and environmental impact. The following tables summarize the quantitative data available for both methods.
| Parameter | Chemical Synthesis (Collagen Hydrolysis) | Enzymatic Synthesis (Fermentation) |
| Starting Material | Animal Collagen (e.g., Gelatin) | L-Proline, Glucose |
| Typical Yield | 98% (relative to Hyp content in gelatin) | Up to 89.4 g/L (titer); 87-100% (conversion from L-proline)[1] |
| Purity | Variable, requires extensive purification | >99% achievable |
| Stereoselectivity | L-form (from natural source) | High (enzyme-specific) |
| Key Reagents | Strong acids/bases (e.g., HCl), organic solvents | Microbial culture media, buffers |
| Reaction Conditions | High temperature and pressure | Mild (e.g., 30-37°C, atmospheric pressure)[1] |
| Environmental Impact | High, generates significant waste and pollutants | Low, greener process |
Table 1: Comparison of Chemical (Collagen Hydrolysis) and Enzymatic Synthesis of Hydroxyproline.
| Parameter | Chemical Synthesis (De Novo/Modification) | Enzymatic Synthesis (Fermentation) |
| Starting Material | Simple organic precursors (e.g., glyoxal, oxaloacetic acid) or proline derivatives | L-Proline, Glucose |
| Typical Yield | Moderate to high (e.g., 82% over 3 steps for cis-4-hydroxy-L-proline derivative) | Very high (e.g., up to 89.4 g/L) |
| Purity | Often requires chromatographic purification | High (>99%) after downstream processing |
| Stereoselectivity | Can be challenging, may produce racemic mixtures | Highly stereoselective |
| Key Reagents | Various organic reagents and solvents, catalysts | Genetically engineered microorganisms, enzymes |
| Reaction Conditions | Often requires harsh conditions (e.g., strong reagents, high/low temperatures) | Mild physiological conditions |
| Scalability | Can be complex and costly to scale up | Well-established for large-scale industrial production |
Table 2: Comparison of De Novo Chemical and Enzymatic Synthesis of Hydroxyproline.
Delving Deeper: Experimental Protocols
Chemical Synthesis: Hydrolysis of Gelatin
The traditional method for obtaining L-hydroxyproline involves the breakdown of collagen-rich materials.
Protocol for Acid Hydrolysis of Gelatin:
-
Hydrolysis: Suspend animal-derived gelatin in 6M hydrochloric acid (HCl).
-
Heat the mixture under reflux at approximately 110°C for 24 hours to ensure complete hydrolysis of the protein into its constituent amino acids.
-
Neutralization and Decolorization: Cool the hydrolysate and neutralize it with a strong base, such as sodium hydroxide (NaOH), to a pH of 6.0-7.0. The solution is then typically decolorized using activated charcoal.
-
Purification: The neutralized and decolorized solution contains a mixture of amino acids. The separation of L-hydroxyproline from this complex mixture is a significant challenge and often involves multiple steps of ion-exchange chromatography and crystallization.
Enzymatic Synthesis: Fed-Batch Fermentation with Engineered E. coli
Modern industrial production of L-hydroxyproline predominantly utilizes enzymatic conversion of L-proline using genetically engineered microorganisms. This method offers high yield, purity, and stereoselectivity.
Protocol for Fed-Batch Fermentation:
-
Strain and Pre-culture: Use a genetically engineered Escherichia coli strain overexpressing a proline 4-hydroxylase (P4H) gene. Inoculate a seed culture in a suitable medium (e.g., LB broth with appropriate antibiotics) and grow overnight at 37°C with shaking.
-
Fermentation:
-
Bioreactor Setup: Prepare a fermenter with a defined minimal medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace elements.
-
Inoculation: Inoculate the fermenter with the seed culture.
-
Batch Phase: Grow the culture at 37°C, maintaining a pH of around 7.0 and dissolved oxygen (DO) above 20%.
-
Induction: Once the culture reaches a specific optical density (e.g., OD600 of 10-15), induce the expression of the P4H enzyme by adding an inducer (e.g., IPTG).
-
Fed-Batch Phase: After induction, initiate a feeding strategy to supply a concentrated solution of glucose and L-proline to the bioreactor. The feeding rate is typically controlled to maintain a low glucose concentration and avoid the accumulation of inhibitory byproducts. Maintain the temperature at 30°C and pH at 7.0.
-
-
Downstream Processing:
-
Cell Harvest: After the fermentation is complete (typically 48-72 hours), harvest the cells by centrifugation.
-
Product Extraction: The hydroxyproline is often secreted into the medium. The supernatant is collected for purification.
-
Purification: The hydroxyproline in the supernatant can be purified using a series of steps including filtration, ion-exchange chromatography, and crystallization to yield a high-purity product (>99%).
-
Visualizing the Processes
To better understand the workflows and underlying mechanisms, the following diagrams illustrate the key stages of both chemical and enzymatic synthesis.
References
A Comparative Guide to the Use of Deuterated trans-4-Hydroxy L-Proline as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of deuterated trans-4-hydroxy-L-proline as an internal standard for the quantitative analysis of trans-4-hydroxy-L-proline, particularly in complex biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry due to its ability to accurately correct for variability during sample preparation and analysis. This document presents experimental data on the performance of deuterated trans-4-hydroxy-L-proline and discusses alternative internal standards.
Performance of Deuterated trans-4-Hydroxy L-Proline as an Internal Standard
Deuterated trans-4-hydroxy-L-proline (d3-trans-4-hydroxy-L-proline) is an ideal internal standard for the quantification of trans-4-hydroxy-L-proline using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. This co-elution and similar ionization efficiency allow for effective compensation of matrix effects, leading to high accuracy and precision in analytical results.
A validated LC-MS/MS method for the determination of trans-4-hydroxy-L-proline in mouse kidney has demonstrated the excellent performance of using a deuterium-labeled internal standard. The method showed good linearity, precision, and accuracy.[1]
Table 1: Linearity of Calibration Curve for trans-4-hydroxy-L-proline using Deuterated Internal Standard [1]
| Concentration Range (nmol/mg of tissue) | Correlation Coefficient (r) |
| 5 - 500 | > 0.99 |
Table 2: Precision and Accuracy of the LC-MS/MS Method using Deuterated trans-4-Hydroxy-L-proline Internal Standard [1]
| Within-run | Between-run | |
| Precision (%RSD) | < 6% | < 6% |
| Accuracy (%) | 100 ± 6% | 100 ± 6% |
Comparison with Alternative Internal Standards
While deuterated trans-4-hydroxy-L-proline is the preferred internal standard, other compounds have been used for the analysis of hydroxyproline. These are typically structural analogs that are not naturally present in the sample.
Table 3: Comparison of Internal Standard Alternatives for trans-4-Hydroxy-L-proline Analysis
| Internal Standard | Type | Advantages | Disadvantages |
| d3-trans-4-Hydroxy-L-proline | Stable Isotope Labeled | - Co-elutes with the analyte. - Similar ionization efficiency. - Effectively compensates for matrix effects. - High accuracy and precision. | - Higher cost compared to structural analogs. |
| N-methyl-L-proline | Structural Analog | - Lower cost. - Commercially available. | - Different retention time from the analyte. - May not fully compensate for matrix effects. - Potential for different ionization efficiency. |
| Theanine | Structural Analog | - Lower cost. | - Significant structural difference from the analyte. - Different retention time and ionization behavior. - Less effective in compensating for matrix effects. |
The primary advantage of a deuterated internal standard is its ability to mimic the analyte's behavior throughout the analytical process, thereby providing superior correction for any variations. Structural analogs, while more cost-effective, may not co-elute with trans-4-hydroxy-L-proline and can exhibit different ionization responses, potentially leading to less accurate quantification, especially in complex matrices where matrix effects are significant.
Experimental Protocols
LC-MS/MS Method for the Quantification of trans-4-Hydroxy-L-proline in Biological Samples
This protocol is based on a validated method for the determination of hydroxyproline in mouse kidney tissue.[1]
1. Sample Preparation (Tissue Hydrolysis)
-
Homogenize the tissue sample.
-
Add a known amount of deuterated trans-4-hydroxy-L-proline internal standard to the homogenate.
-
Hydrolyze the sample with hydrochloric acid.
-
The hydrolyzed sample can be directly injected into the LC-MS/MS system.[1]
2. Liquid Chromatography Conditions
-
Analytical Column: A column suitable for the analysis of intact amino acids is required.[1]
-
Mobile Phase: A gradient elution with a suitable buffer system is used to separate trans-4-hydroxy-L-proline from other components in the sample.
-
Flow Rate: A typical flow rate for LC-MS/MS analysis is maintained.
-
Injection Volume: A small volume of the prepared sample is injected.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.
-
MRM Transitions:
-
trans-4-Hydroxy-L-proline: Specific precursor and product ion transitions are monitored.
-
d3-trans-4-Hydroxy-L-proline: The precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than the unlabeled analyte, while the product ion may be the same or different depending on the fragmentation pattern.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of trans-4-hydroxy-L-proline using a deuterated internal standard.
Caption: Experimental workflow for the quantification of trans-4-hydroxy-L-proline.
Metabolic Pathway of trans-4-Hydroxy-L-proline
trans-4-Hydroxy-L-proline is primarily formed through the post-translational modification of proline residues within collagen and other proteins. This hydroxylation is a crucial step for the stability of the collagen triple helix. Free trans-4-hydroxy-L-proline can be generated from the degradation of these proteins. In some microorganisms, it can also be synthesized directly from L-proline.[2]
Caption: Simplified metabolic pathway of trans-4-hydroxy-L-proline.
References
- 1. Bioanalytical Method for the Determination of Hydroxyproline in Mouse Kidney by High-Performance Liquid Chromatography with Tandem Mass Spectrometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Hydroxyproline Assay Kits
For researchers, scientists, and professionals in drug development, the accurate quantification of collagen is crucial for studying a wide range of biological processes, from fibrosis and tissue remodeling to wound healing and cancer metastasis. Hydroxyproline, an amino acid almost exclusively found in collagen, serves as a reliable biomarker for total collagen content. A variety of commercial kits are available for measuring hydroxyproline, each with its own set of performance characteristics. This guide provides an objective comparison of several popular hydroxyproline assay kits, focusing on their accuracy and precision, supported by available data.
Performance Comparison of Hydroxyproline Assay Kits
The selection of an appropriate hydroxyproline assay kit depends on factors such as sensitivity, precision, and the specific requirements of the experimental samples. The following table summarizes key performance data for several commercially available kits. It is important to note that the majority of the data presented here is provided by the manufacturers and has not been independently verified in a head-to-head comparative study.
| Kit Name (Manufacturer) | Assay Principle | Detection Limit / Sensitivity | Detection Range | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Total Collagen/Hydroxyproline Assay Kit (Cayman Chemical) | Colorimetric | 0.047 µg | 0.006 - 3 µg | 15% | 5% |
| Hydroxyproline Assay Kit (Chondrex, Inc.) | Colorimetric | Not specified | 6.3 - 400 µg/ml | 3.4 - 6.3% | 5.1 - 7.6% |
| Hydroxyproline (HYP) Colorimetric Assay Kit (Alkali Hydrolysis Method) (Elabscience) | Colorimetric | 0.036 µg/mL | 0.036 - 5 µg/mL | 1.4 - 2.1% | 2.4 - 3.4% |
| QuickZyme Hydroxyproline Assay Kit (BioVendor)[1] | Colorimetric | 2.4 µM (0.3 µg/ml)[1] | 6 - 300 µM[1] | Not specified | Not specified |
| Hydroxyproline Assay Kit (Abcam, ab222941) | Colorimetric | 0.05 µ g/well | Not specified | Not specified | Not specified |
| Hydroxyproline Assay Kit (Sigma-Aldrich, MAK008) | Colorimetric | Not specified | Not specified | Not specified | Not specified |
| Hydroxyproline Assay Kit (Perchlorate-Free) (Cell Biolabs, Inc.) | Colorimetric | ~47.5 µM | Not specified | Not specified | Not specified |
Experimental Methodologies
The fundamental principle behind most colorimetric hydroxyproline assays is the chemical transformation of hydroxyproline into a chromophore that can be quantified spectrophotometrically. While the core steps are similar across different kits, there can be variations in reagent formulations and incubation times. A generalized experimental workflow is described below, followed by a specific example of how precision is determined.
General Experimental Workflow for Hydroxyproline Assay
The following diagram illustrates the typical steps involved in a colorimetric hydroxyproline assay.
Determination of Assay Precision
Precision is a measure of the reproducibility of the assay and is typically expressed as the coefficient of variation (CV%). It is assessed under two conditions:
-
Intra-assay precision: This measures the variability within a single assay plate. To determine this, multiple replicates of the same sample are run on the same plate, and the CV% is calculated from the results.
-
Inter-assay precision: This assesses the variability between different assays conducted on different days. The same sample is analyzed on multiple days, and the CV% is calculated from the results obtained on these different days.
For example, the Cayman Chemical Total Collagen/Hydroxyproline Assay Kit's precision was determined as follows:
-
Intra-assay CV: A series of 24 measurements of mouse liver homogenate were performed on the same day.
-
Inter-assay CV: A series of five measurements of mouse liver homogenate were performed on different days under the same experimental conditions.
Signaling Pathways and Logical Relationships
Hydroxyproline is a post-translationally modified amino acid, and its synthesis is intrinsically linked to collagen production. The following diagram illustrates the relationship between proline, collagen synthesis, and the eventual measurement of hydroxyproline.
Discussion on Accuracy
Conclusion
The choice of a hydroxyproline assay kit should be guided by the specific needs of the research, including the required sensitivity, the sample type, and the desired level of precision. While manufacturers provide valuable data on the performance of their kits, researchers should be aware that these are not typically from independent, head-to-head comparisons. The general principle of the colorimetric assay is well-established and consistent across most kits, involving hydrolysis, oxidation, and color development. For studies requiring the highest level of accuracy, it may be beneficial to validate the chosen kit against a reference method like amino acid analysis.
References
comparative analysis of proline metabolism in different species
Proline, a unique proteinogenic amino acid, plays a pivotal role in cellular physiology that extends far beyond its function as a building block for proteins. Its metabolism is intricately linked to cellular stress responses, energy homeostasis, and redox balance in a wide range of organisms, from bacteria to mammals.[1][2] This guide provides a comparative analysis of proline metabolism, presenting key quantitative data, detailed experimental protocols, and pathway visualizations to support researchers, scientists, and drug development professionals in their investigations.
Core Metabolic Pathways: A Tale of Conservation and Divergence
Proline metabolism involves the synthesis of proline from precursors like glutamate and ornithine, and its catabolism back to glutamate.[3] While the core enzymatic reactions are largely conserved, the subcellular localization and regulation of these pathways exhibit significant differences across species.
In most organisms, the primary route for proline biosynthesis is from glutamate.[4] This process involves two key enzymes: Δ¹-pyrroline-5-carboxylate synthetase (P5CS), which converts glutamate to glutamate-γ-semialdehyde (GSA), and Δ¹-pyrroline-5-carboxylate reductase (P5CR), which reduces the spontaneously cyclized GSA (P5C) to proline.[5][6] An alternative pathway, particularly relevant in certain developmental stages or specific organisms, synthesizes proline from ornithine via the action of ornithine-δ-aminotransferase (OAT).[7]
Proline catabolism is a two-step mitochondrial process. Proline dehydrogenase (PRODH), also known as proline oxidase (POX), oxidizes proline to P5C.[1] Subsequently, P5C dehydrogenase (P5CDH) converts P5C to glutamate.[8] This catabolic process is directly linked to the mitochondrial electron transport chain, contributing to ATP production.[1]
In plants, these pathways are compartmentalized between the cytoplasm, chloroplasts, and mitochondria to coordinate with photosynthesis and stress responses.[8][9] Proline biosynthesis from glutamate occurs in both the cytoplasm and chloroplasts, while catabolism is confined to the mitochondria.[8] In mammals, proline metabolism is crucial for collagen synthesis, immune responses, and neurotransmission, with tissue-specific regulation.[1][3] In bacteria, proline often serves as an osmoprotectant, accumulating to high levels to counteract osmotic stress.[3]
Quantitative Comparison of Proline Metabolism Enzymes
The efficiency and regulation of proline metabolism are dictated by the kinetic properties of its key enzymes. This table summarizes available quantitative data for these enzymes from different species, offering a basis for comparative analysis.
| Enzyme | Species | Substrate | Km | Notes | Reference |
| P5CR | Spinacea oleracea (Spinach) | P5C | 0.122 - 0.162 mM | Two isoenzymes identified (P5CR-1 and P5CR-2) with similar kinetics. | [2] |
| Spinacea oleracea (Spinach) | NADPH | 9 - 19 µM | Strong preference for NADPH over NADH. | [2] | |
| OAT | Vigna aconitifolia (Moth bean) | Ornithine | 2 mM | Enzyme expressed in E. coli for characterization. | [2] |
| Vigna aconitifolia (Moth bean) | α-ketoglutarate | 0.75 mM | Catalyzes a reversible transamination. | [2] |
Regulation of Proline Metabolism
The synthesis and degradation of proline are tightly regulated at multiple levels, including gene expression and enzyme activity, often in response to environmental cues.
-
In Plants: Proline accumulation during osmotic stress (drought, salinity) is a well-documented phenomenon.[2][10] This is achieved by the transcriptional upregulation of P5CS genes and the downregulation of PRODH genes.[2][11] Upon relief from stress, this regulation is reversed to catabolize the excess proline, providing energy for recovery.[11] Phytohormones like abscisic acid (ABA) also play a role in stimulating proline biosynthesis.[4]
-
In Mammals: Proline metabolism is linked to critical signaling pathways. For instance, the tumor suppressor p53 can induce the expression of PRODH1 (POX), leading to the production of reactive oxygen species (ROS) that can trigger apoptosis.[3] This links proline catabolism directly to cancer biology.
-
In Bacteria: Proline metabolism is crucial for adapting to oxidative stress.[12] Proline oxidation can generate H₂O₂ as a byproduct, which in turn activates antioxidant signaling pathways, such as the OxyR regulon in Escherichia coli.[12]
Experimental Protocols
Accurate quantification of proline and the activity of its metabolic enzymes are fundamental to studying its physiological roles.
Quantification of Free Proline Content
This protocol is based on the widely used method by Bates et al. (1973), which relies on the reaction of proline with ninhydrin in an acidic environment to produce a colored complex.[13][14]
Materials:
-
Plant/tissue sample
-
3% (w/v) aqueous sulfosalicylic acid
-
Acid-ninhydrin reagent (2.5 g ninhydrin in 60 ml glacial acetic acid and 40 ml 6 M phosphoric acid)[14]
-
Glacial acetic acid
-
Toluene
-
Spectrophotometer or microplate reader
Procedure:
-
Extraction: Homogenize fresh tissue (e.g., 0.1 g) in 5 ml of 3% sulfosalicylic acid.[13]
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes to pellet the residue.[13]
-
Reaction: Mix 2 ml of the supernatant with 2 ml of acid-ninhydrin reagent and 2 ml of glacial acetic acid.[14]
-
Incubation: Incubate the mixture in a water bath at 100°C for 1 hour. Terminate the reaction by placing the tubes in an ice bath.[14]
-
Phase Separation: Add 4 ml of toluene to the reaction mixture and vortex vigorously for 15-20 seconds. Allow the mixture to stand at room temperature until two distinct phases separate.[13]
-
Measurement: Carefully collect the upper toluene layer containing the chromophore. Measure the absorbance at 520 nm using a spectrophotometer, with toluene as the blank.[15]
-
Calculation: Determine the proline concentration from a standard curve prepared using known concentrations of L-proline.[13]
Proline Dehydrogenase (PRODH/POX) Activity Assay
This assay measures the proline-dependent reduction of a specific electron acceptor. The protocol can be adapted from methods used for cell-free expression systems.[16]
Materials:
-
Mitochondrial protein extract
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
L-proline
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Spectrophotometer
Procedure:
-
Protein Extraction: Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols.
-
Reaction Setup: In a cuvette, combine the reaction buffer, mitochondrial extract, and the electron acceptor (DCPIP).
-
Initiation: Start the reaction by adding L-proline to the mixture.
-
Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of reduction is proportional to the PRODH activity.
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of DCPIP. Express activity as units per milligram of protein.
Experimental and Logical Workflow
Studying proline metabolism typically involves a multi-step process, from initial stress induction to final data interpretation. The following workflow outlines a common experimental approach.
References
- 1. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Proline Metabolism and Its Implications for Plant-Environment Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]
- 6. Biosynthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive analysis of proline metabolizing genes reveals their functional diversification and abiotic stress response in Solanum lycopersicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline accumulation and metabolism-related genes expression profiles in Kosteletzkya virginica seedlings under salt stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioone.org [bioone.org]
- 11. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Identification and expression profiling of proline metabolizing genes in Arabidopsis thaliana and Oryza sativa to reveal their stress-specific transcript alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prometheusprotocols.net [prometheusprotocols.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Methods for Determining Hydroxyproline in Collagen Biomaterials
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of collagen is critical in the characterization of biomaterials for applications ranging from tissue engineering to drug delivery. A common and well-established indirect method for determining collagen content is the measurement of hydroxyproline, an amino acid that is nearly exclusive to collagen in animal tissues. This guide provides a comparative overview of the three primary analytical methods for hydroxyproline quantification: the classic colorimetric assay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Method Comparison
The choice of method for hydroxyproline determination depends on several factors, including the required sensitivity, sample throughput, available equipment, and the complexity of the sample matrix. The following table summarizes the key performance parameters of the colorimetric, HPLC, and LC-MS methods based on published data.
| Parameter | Colorimetric Assay | HPLC | LC-MS/MS |
| Principle | Oxidation of hydroxyproline to a pyrrole intermediate, which reacts with Ehrlich's reagent to form a chromophore. | Separation of derivatized or underivatized hydroxyproline from other amino acids with UV or fluorescence detection. | Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio. |
| Linearity Range | 0.5 - 2 µg/mL[1][2] | 0.40 - 36 µg[3] | 5 - 5000 nmol/L |
| Limit of Detection (LOD) | 0.1088 µg/mL[1][2] | 0.8 ng injected[4] | 4.88 nmol/L |
| Limit of Quantification (LOQ) | 0.1295 µg/mL[1][2] | Not consistently reported | Not consistently reported |
| Accuracy (% Recovery) | ~99.36%[1][2] | 89 - 103%[5] | 90 - 108% |
| Precision (%RSD/%CV) | < 5%[4] | < 8% (intra-assay)[5] | < 17% |
| Throughput | High (96-well plate format) | Moderate | Moderate to High |
| Specificity | Lower (potential for interference from other substances) | High | Very High |
| Cost | Low | Moderate | High |
| Derivatization Required | No | Often (e.g., PITC, DABS-Cl)[3][6] | No[7] |
Experimental Protocols
Colorimetric Hydroxyproline Assay
This method is widely used due to its simplicity and cost-effectiveness. The protocol involves the acid hydrolysis of the collagen-containing sample to liberate free hydroxyproline, followed by a color-forming reaction.
Methodology:
-
Sample Hydrolysis:
-
Accurately weigh 5-10 mg of the lyophilized collagen biomaterial into a pressure-tight vial.
-
Add 1 mL of 6 M HCl to the vial.
-
Tightly seal the vial and hydrolyze at 110-120°C for 16-24 hours.
-
After hydrolysis, cool the vial to room temperature.
-
Neutralize the hydrolysate by adding an equal volume of 6 M NaOH. The final pH should be between 6.0 and 7.0. Adjust with dropwise addition of acid or base if necessary.
-
Transfer the neutralized hydrolysate to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes to pellet any precipitate. Collect the supernatant.
-
-
Colorimetric Reaction:
-
Prepare a standard curve of hydroxyproline ranging from 0 to 10 µg/mL.
-
In a 96-well microplate, add 50 µL of each standard and sample supernatant to individual wells.
-
Add 100 µL of Chloramine-T reagent to each well. This reagent consists of a buffered solution of Chloramine-T which oxidizes hydroxyproline.
-
Incubate at room temperature for 20 minutes.
-
Add 100 µL of p-dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent) to each well.
-
Incubate the plate at 60°C for 15-20 minutes to develop the color.
-
Cool the plate to room temperature.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength between 540 nm and 560 nm using a microplate reader.
-
Calculate the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers higher specificity and sensitivity compared to the colorimetric assay. The following is a general protocol for hydroxyproline determination by reverse-phase HPLC with pre-column derivatization.
Methodology:
-
Sample Hydrolysis:
-
Follow the same acid hydrolysis procedure as described for the colorimetric assay (Step 1).
-
-
Derivatization:
-
To 100 µL of the neutralized hydrolysate, add a derivatizing agent such as phenylisothiocyanate (PITC) or dabsyl chloride (DABS-Cl) according to the manufacturer's instructions. This step makes the hydroxyproline molecule more amenable to separation and detection.
-
-
HPLC Analysis:
-
Inject a known volume (e.g., 20 µL) of the derivatized sample onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient appropriate for separating the derivatized hydroxyproline from other amino acids. A common mobile phase consists of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Detect the derivatized hydroxyproline using a UV detector at a wavelength specific to the derivative (e.g., 254 nm for PITC derivatives).
-
Quantify the hydroxyproline concentration by comparing the peak area of the sample to that of a hydroxyproline standard that has undergone the same derivatization process. A single run typically takes around 15-20 minutes.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS is the most sensitive and specific method for hydroxyproline quantification and does not typically require derivatization.
Methodology:
-
Sample Hydrolysis:
-
Follow the same acid hydrolysis procedure as described for the colorimetric assay (Step 1).
-
-
Sample Preparation:
-
The neutralized hydrolysate may need to be diluted to fall within the linear range of the instrument. Dilute with an appropriate solvent, such as a mixture of water and acetonitrile.
-
-
LC-MS Analysis:
-
Inject a small volume (e.g., 5 µL) of the prepared sample onto an appropriate LC column, such as a C18 or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Separate hydroxyproline from other components using a suitable mobile phase gradient.
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode for the detection of hydroxyproline.
-
For highly selective and sensitive quantification, employ Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for hydroxyproline.
-
Quantify the hydroxyproline concentration by comparing the signal intensity of the sample to a standard curve of known hydroxyproline concentrations. This method is highly accurate and precise, with the ability to measure picomole levels of the analyte.[7]
-
Visualizing the Workflow and Chemistry
To further clarify the experimental processes, the following diagrams illustrate the workflow of the colorimetric assay and the underlying chemical reaction.
Caption: Experimental workflow for the colorimetric hydroxyproline assay.
Caption: Chemical reaction pathway for colorimetric hydroxyproline detection.
References
- 1. icams.ro [icams.ro]
- 2. researchgate.net [researchgate.net]
- 3. Determination of hydroxyproline by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of hydroxyproline by high performance liquid chromatography and its application to collagen turnover studies in bone cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Assaying proline hydroxylation in recombinant collagen variants by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Cis and Trans Isomers of Hydroxyproline
Introduction
Hydroxyproline, particularly (2S, 4R)-4-hydroxyproline (Hyp), is a non-standard amino acid that is a critical component of collagen, the most abundant protein in mammals. It plays a pivotal role in the structural stability of the collagen triple helix.[1][2] Like proline, the peptide bond preceding a hydroxyproline residue (Xaa-Hyp) can exist in either a cis or trans conformation due to the restricted rotation around the C-N bond. The equilibrium between these two isomers is a key determinant of collagen folding and stability. This guide provides an objective comparison of the stability of cis and trans hydroxyproline isomers, supported by experimental data and detailed methodologies.
Quantitative Comparison of Isomer Stability
The trans conformation of the Xaa-Hyp peptide bond is thermodynamically more stable than the cis conformation. This preference is crucial for the proper folding of collagen, as all peptide bonds within the stable triple-helical structure are in the trans state.[3][4] The stability can be quantified by the equilibrium constant (Ktrans/cis) and other thermodynamic parameters.
Studies using Nuclear Magnetic Resonance (NMR) spectroscopy have shown that the presence of the 4-hydroxyl group in 4-Hyp increases the preference for the trans isomer by approximately 50% compared to a standard Xaa-Pro bond.[3] The following table summarizes key quantitative data on the isomerization of N-acetyl-(4R)-hydroxyproline methyl ester (Ac-(4R)-Hyp-OMe) derivatives, which serve as models for the peptide-bound residue.
| Compound | Ktrans/cis (at 37°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |
| Ac-(4R)-Hyp-OMe | 4.5 | -0.52 | -0.6 | [5] |
| Ac-(4R)-Hyp(OAc)-OMe | 4.3 | -0.53 | -0.7 | [5] |
| Ac-Pro-OMe | 4.6 | N/A | N/A | [3][6] |
Table 1: Thermodynamic Data for Cis-Trans Isomerization. Data for Ac-Hyp-OMe derivatives were obtained in 1,4-dioxane-d8.[5] The Ktrans/cis for Ac-Pro-OMe was determined in D2O.[3] A Ktrans/cis value greater than 1 indicates a preference for the trans isomer. The negative ΔH° values show that the isomerization to trans is enthalpically favorable.[5]
The Structural Basis for Trans Isomer Stability
The enhanced stability of the trans isomer in 4-hydroxyproline is attributed to stereoelectronic effects. The electron-withdrawing 4R-hydroxyl group favors a Cγ-exo pucker of the pyrrolidine ring through the gauche effect.[4] This specific ring conformation pre-organizes the main chain dihedral angles (φ, ψ) into a conformation that is highly compatible with the polyproline II-type helix required for individual collagen strands.[4] This pre-organization reduces the entropic cost and facilitates the efficient folding of the collagen triple helix.[4] In contrast, the cis conformation introduces a disruptive kink in the polypeptide chain, hindering the formation of the stable triple-helical structure.
Experimental Protocols
Determination of Isomer Ratios and Thermodynamic Parameters by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for quantifying the populations of cis and trans isomers and determining the thermodynamic parameters of their interconversion.
Objective: To measure the equilibrium constant (Ktrans/cis) and the enthalpy (ΔH°) and entropy (ΔS°) of isomerization for a hydroxyproline-containing peptide.
Methodology:
-
Sample Preparation: A model compound, such as N-acetyl-hydroxyproline methyl ester (Ac-Hyp-OMe), is dissolved in a deuterated solvent (e.g., D₂O or 1,4-dioxane-d₈) to a known concentration (e.g., 100 mM).[5][7]
-
1D ¹H NMR Acquisition: A series of one-dimensional proton NMR spectra are acquired over a range of temperatures (e.g., 25°C to 85°C). The sample is allowed to equilibrate at each temperature for several minutes before data acquisition.
-
Signal Assignment: The spectra will show two distinct sets of resonances corresponding to the cis and trans isomers.[8] Specific protons, often the acetyl methyl protons or the α-protons, are identified for each isomer based on their chemical shifts.
-
Quantification: The relative populations of the two isomers at each temperature are determined by integrating the well-resolved signals corresponding to each form. The equilibrium constant is calculated as Ktrans/cis = [trans] / [cis].
-
Thermodynamic Analysis (van't Hoff Plot): The thermodynamic parameters are derived from the van't Hoff equation: ln(K) = -ΔH°/RT + ΔS°/R. A plot of ln(Ktrans/cis) versus 1/T (where T is in Kelvin) is generated. The slope of the resulting line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the gas constant.[5]
Visualizations
Cis-Trans Isomerization Equilibrium
The following diagram illustrates the chemical equilibrium between the cis and trans conformations of an Xaa-Hyp peptide bond.
Caption: Equilibrium between cis and trans isomers of the Xaa-Hyp peptide bond.
Impact of Hydroxyproline Isomerization on Collagen Stability
The conformation of the Xaa-Hyp bond is a critical checkpoint in the folding pathway of collagen. The trans conformation is a prerequisite for the formation of a stable triple helix.
Caption: Role of Hyp isomerization in the collagen folding pathway.
Conclusion
The trans isomer of the peptide bond preceding a 4-hydroxyproline residue is significantly more stable than the cis isomer. This thermodynamic preference is driven by stereoelectronic effects of the 4R-hydroxyl group, which pre-organizes the pyrrolidine ring into a conformation optimal for the collagen triple helix.[4] This inherent stability is a fundamental reason why hydroxyproline is essential for the structural integrity of collagen in connective tissues. While the cis isomer exists in equilibrium, its presence is energetically unfavorable and incompatible with the final, stable triple-helical structure. Understanding the energetics of this isomerization is crucial for research in collagen biochemistry, protein folding, and the development of therapeutics related to connective tissue disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]
- 8. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling trans-4-Hydroxy-D-proline hydrochloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of trans-4-Hydroxy-D-proline hydrochloride (CAS No: 142347-81-7). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2).[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[1]
The following personal protective equipment is mandatory when handling this substance.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles or Glasses | Must be worn at all times in areas where chemicals are handled to protect from splashes and dust.[2][3] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[2][3][4] Inspect gloves before each use. |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect skin and clothing from contamination.[3][4] |
| Respiratory Protection | Fume Hood or Ventilated Area | Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1][5] |
Step-by-Step Handling and Operational Plan
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
2.1 Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials.[5][6] Keep the container tightly closed when not in use.[1][5]
2.2 Preparation and Handling
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Don the appropriate PPE as detailed in the table above.
-
Conduct all weighing and transfer operations of the solid powder within a chemical fume hood or a well-ventilated area to minimize dust inhalation.[1][5]
-
Use dedicated and clean spatulas and glassware to avoid cross-contamination.[4]
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]
2.3 Disposal Plan
-
Dispose of waste, including empty containers, in accordance with local, state, and federal regulations.[1]
-
Do not dispose of the chemical down the drain.[1]
-
Collect waste material in a clearly labeled, sealed container for hazardous waste.
Emergency Procedures
Immediate actions in case of accidental exposure are critical.
| Exposure Route | First Aid Measures |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek medical attention. |
| In case of skin contact | Immediately wash skin with plenty of soap and water.[1][5] Remove contaminated clothing and wash it before reuse.[1][5] If skin irritation occurs, get medical advice/attention.[5] |
| If inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][5] If you feel unwell, seek medical attention.[5] |
| If swallowed | Rinse mouth with water.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately. |
Visual Workflow and Safety Diagrams
To further clarify the procedural flow and safety relationships, the following diagrams are provided.
Caption: Procedural workflow for handling the chemical.
Caption: Emergency response for accidental exposure.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
